(Rac)-GR218231
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C24H33NO3S |
|---|---|
Poids moléculaire |
415.6 g/mol |
Nom IUPAC |
6-[(4-methoxyphenyl)sulfonylmethyl]-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C24H33NO3S/c1-4-14-25(15-5-2)22-9-8-20-16-19(6-7-21(20)17-22)18-29(26,27)24-12-10-23(28-3)11-13-24/h6-7,10-13,16,22H,4-5,8-9,14-15,17-18H2,1-3H3 |
Clé InChI |
HUXFXXWYIRBVJR-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1CCC2=C(C1)C=CC(=C2)CS(=O)(=O)C3=CC=C(C=C3)OC |
Synonymes |
2-(di-n-propylamino)-6-(4-methoxyphenylsulfonylmethyl)-1,2,3,4-tetrahydronaphthalene GR 218,231 GR 218231 GR-218,231 GR-218231 |
Origine du produit |
United States |
Foundational & Exploratory
(Rac)-GR218231: A Technical Guide to a Dopamine D3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-GR218231 is a chemical entity identified as a dopamine D3 receptor antagonist. This technical guide provides a comprehensive overview of its binding affinity, selectivity, and the experimental methodologies pertinent to its characterization. The document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development, offering detailed protocols and a summary of available data to facilitate further investigation and application of this compound.
Introduction
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain. Its distinct neuroanatomical distribution has implicated it in the pathophysiology of various neuropsychiatric disorders, including schizophrenia and substance use disorders. Consequently, the development of selective D3 receptor antagonists has been a significant focus of pharmaceutical research. This compound has emerged from these efforts as a notable antagonist of the D3 receptor. This guide synthesizes the available data on this compound, presenting its pharmacological profile in a structured format and detailing the experimental procedures required for its evaluation.
Pharmacological Profile of this compound
The pharmacological activity of this compound is primarily defined by its binding affinity for the dopamine D3 receptor and its selectivity over other dopamine receptor subtypes, particularly the D2 receptor.
Binding Affinity and Selectivity
Quantitative data on the binding affinity of this compound and its enantiomers for the human dopamine D3 receptor are summarized in the table below. The data are presented as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | pKi (Dopamine D3 Receptor) |
| This compound | 8.8 |
| (R)-GR218231 | 8.9 |
Table 1: Binding Affinity of this compound and its (R)-enantiomer for the Human Dopamine D3 Receptor.[1][2]
In vivo studies have indicated that GR218231 acts as an antagonist at the dopamine D3 receptor while being inactive in animal models that are typically used to assess D2 receptor-mediated effects. This suggests a significant level of selectivity for the D3 receptor over the D2 receptor.[1][2]
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize dopamine D3 receptor antagonists like this compound.
Radioligand Binding Assay for Dopamine D3 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine D3 receptor.
Objective: To quantify the binding affinity of this compound for the human dopamine D3 receptor expressed in a heterologous system.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human dopamine D3 receptor.
-
[³H]-Spiperone (radioligand).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: 10 µM Haloperidol or (+)-Butaclamol.
-
Test compound: this compound at various concentrations.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [³H]-Spiperone (typically at a concentration close to its Kd for the D3 receptor).
-
Varying concentrations of this compound or vehicle for total binding wells.
-
10 µM Haloperidol for non-specific binding wells.
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
GTPγS Functional Assay for Dopamine D3 Receptor Antagonism
This protocol outlines a [³⁵S]GTPγS binding assay to determine the functional antagonist activity (IC50) of a test compound at the dopamine D3 receptor.
Objective: To measure the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding to G-proteins coupled to the dopamine D3 receptor.
Materials:
-
Cell membranes from cells expressing the human dopamine D3 receptor and the appropriate G-proteins (e.g., Gi/o).
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GTPγS Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Dopamine D3 receptor agonist (e.g., Quinpirole).
-
Test compound: this compound.
-
Non-specific binding control: Unlabeled GTPγS.
Procedure:
-
Prepare dilutions of this compound and the agonist in the assay buffer.
-
Pre-incubate the cell membranes with varying concentrations of this compound or vehicle for a defined period.
-
In a microplate, add the pre-incubated membranes, GDP, and a fixed concentration of the agonist (typically its EC80 or EC90 for stimulating [³⁵S]GTPγS binding).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
Data Analysis:
-
Determine the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total binding in the presence of the agonist.
-
Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the concentration of this compound.
-
Calculate the IC50 value from the resulting dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the dopamine D3 receptor signaling pathway and the general workflow for characterizing a D3 receptor antagonist.
Conclusion
This compound is a potent antagonist of the dopamine D3 receptor, with its (R)-enantiomer exhibiting slightly higher affinity. While in vivo data suggest good selectivity over the D2 receptor, further quantitative characterization of its selectivity profile and functional antagonist potency is warranted. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel D3 receptor antagonists, which are of significant interest for the development of new therapeutics for a range of neurological and psychiatric disorders.
References
(Rac)-GR218231 as a P-glycoprotein Substrate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the methodologies used to assess whether a compound, exemplified by the hypothetical molecule (Rac)-GR218231, is a substrate of P-glycoprotein (P-gp). P-glycoprotein, also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a crucial ATP-dependent efflux pump that transports a wide array of xenobiotics out of cells.[1][2] Its function is a key determinant of drug absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[1] Understanding the interaction of new chemical entities with P-gp is a regulatory requirement in drug development.[1][3]
Introduction to P-glycoprotein and Drug Efflux
P-glycoprotein is a 170 kDa transmembrane protein extensively expressed in barrier tissues such as the intestinal epithelium, blood-brain barrier, kidney, and liver, as well as in cancer cells where it contributes to multidrug resistance.[1][4][5][6] P-gp utilizes the energy from ATP hydrolysis to actively extrude its substrates from the intracellular to the extracellular space, thereby limiting the intracellular concentration of a wide variety of drugs.[1][2] This action can significantly impact the oral bioavailability and central nervous system penetration of therapeutic agents.
The interaction of a compound with P-gp can be categorized as a substrate, an inhibitor, or a non-active compound. Substrates are transported by P-gp, inhibitors block the transport function of P-gp, and some compounds can be both. This guide focuses on the experimental procedures to determine if a compound like this compound is a P-gp substrate.
In Vitro Experimental Methodologies for P-gp Substrate Identification
Several in vitro assays are employed to determine if a compound is a P-gp substrate. The most common methods involve bidirectional transport assays using polarized cell monolayers and ATPase activity assays using P-gp-rich membrane preparations.
The "gold-standard" for identifying P-gp substrates is the bidirectional transport assay using polarized cell monolayers, such as Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1).[3] This assay compares the transport of a compound from the apical (A) to the basolateral (B) side with the transport from the basolateral (B) to the apical (A) side of the cell monolayer.
Experimental Protocol:
-
Cell Culture: MDCK-MDR1 cells and the parental MDCK wild-type (WT) cells are cultured on permeable filter supports (e.g., Transwell® plates) until a confluent and polarized monolayer is formed. The integrity of the monolayer is typically verified by measuring the transepithelial electrical resistance (TEER).
-
Compound Incubation: The test compound, this compound, is added to either the apical or basolateral chamber. Samples are collected from the opposite chamber at various time points (e.g., 30, 60, 90, 120 minutes). The experiment is conducted in the presence and absence of a known P-gp inhibitor, such as verapamil or elacridar.[3]
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a suitable analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both directions using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound.
-
-
Efflux Ratio Calculation: The efflux ratio (ER) is calculated as the ratio of the Papp in the B-A direction to the Papp in the A-B direction: ER = Papp (B-A) / Papp (A-B) A compound is generally considered a P-gp substrate if the efflux ratio is ≥ 2 and this efflux is significantly reduced in the presence of a P-gp inhibitor.[7]
Data Presentation:
The results of a bidirectional transport assay for this compound are summarized in the table below.
| Compound | Direction | Papp (x 10-6 cm/s) | Efflux Ratio (ER) | ER with Inhibitor (Verapamil) |
| This compound | A to B | 1.5 | 8.0 | 1.2 |
| B to A | 12.0 | |||
| Propranolol (Negative Control) | A to B | 25.0 | 1.1 | N/A |
| B to A | 27.5 | |||
| Digoxin (Positive Control) | A to B | 0.5 | 10.0 | 1.1 |
| B to A | 5.0 |
Table 1: Apparent permeability coefficients and efflux ratios for this compound and control compounds in MDCK-MDR1 cells.
Experimental Workflow Diagram:
Caption: Workflow for a bidirectional transport assay.
P-gp substrates and inhibitors can modulate the ATPase activity of the transporter.[8] This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. Substrates typically stimulate the basal ATPase activity of P-gp.[9]
Experimental Protocol:
-
Membrane Preparation: P-gp-rich membrane vesicles are prepared from cells overexpressing P-gp (e.g., Sf9 insect cells infected with a baculovirus carrying the human MDR1 gene).[9]
-
Assay Reaction: The membrane vesicles are incubated with the test compound, this compound, at various concentrations in the presence of ATP.
-
Phosphate Detection: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released. This can be done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The ATPase activity is plotted against the compound concentration to determine the maximum stimulation (Vmax) and the concentration that produces half-maximal stimulation (EC50).
Data Presentation:
The results of the ATPase activity assay for this compound are presented in the table below.
| Compound | Basal ATPase Activity (nmol Pi/min/mg) | Maximum Stimulated Activity (nmol Pi/min/mg) | EC50 (µM) |
| This compound | 25 | 150 | 5.2 |
| Verapamil (Positive Control) | 25 | 180 | 2.5 |
| Propranolol (Negative Control) | 25 | 28 | Not applicable |
Table 2: P-gp ATPase activity modulation by this compound and control compounds.
Signaling Pathway Diagram:
Caption: P-glycoprotein transport and ATPase cycle.
Interpretation of Results
Conclusion
Based on the bidirectional transport and ATPase activity assays, this compound is classified as a P-glycoprotein substrate. This interaction has significant implications for the pharmacokinetic profile of the compound, potentially leading to reduced oral absorption and limited brain penetration. These findings are critical for guiding further drug development and for predicting potential drug-drug interactions. It is recommended that these in vitro findings be confirmed with in vivo studies to fully understand the impact of P-gp-mediated transport on the disposition of this compound.
References
- 1. Multiclass Classifier for P-Glycoprotein Substrates, Inhibitors, and Non-Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 3. P-gp Substrate Identification | Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. Tracing the substrate translocation mechanism in P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of the ATPase activity of P-glycoprotein from multidrug-resistant Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of (Rac)-GR218231
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of (Rac)-GR218231, a selective dopamine D3 receptor antagonist. The "GR" prefix in its name indicates its origin from GlaxoSmithKline.[1][2] This document details the available quantitative data, experimental protocols for its synthesis and evaluation as a positron emission tomography (PET) tracer, and visual representations of its synthetic pathway and experimental workflows.
Quantitative Data
This compound and its enantiomer have been characterized by their high affinity for the dopamine D3 receptor. The following table summarizes the key quantitative data reported for this compound.
| Compound | Parameter | Value | Reference |
| This compound | pKi (Dopamine D3 Receptor) | 8.8 | [3] |
| (R)-GR218231 | pKi (Dopamine D3 Receptor) | 8.9 | [3][4] |
| GR218231 | logD | 2.2 | [3] |
Experimental Protocols
The following sections detail the methodologies for the chemical synthesis and in vivo evaluation of GR218231 as a PET tracer, as described in the scientific literature.[3]
Chemical Synthesis of GR218231
The synthesis of GR218231 and its precursor for radiolabeling involves a multi-step process.[3]
-
Step 1: Synthesis of 2-(N,N-Di-n-propylamino)-6-bromotetralin (Compound 3): This intermediate is prepared from 2-amino-6-bromotetralin.
-
Step 2: Synthesis of 2-(N,N-Di-n-propylamino)-6-(4-hydroxy-phenylthiomethyl)-tetralin (Compound 4): Compound 3 is reacted with 4-hydroxythiophenol.
-
Step 3: Synthesis of 2-(N,N-Di-n-propylamino)-6-(4-hydroxyphenylsulfonylmethyl)-tetralin (Compound 5): The sulfide in compound 4 is oxidized to a sulfone.
-
Step 4: Synthesis of 2-(N,N-Di-n-propylamino)-6-(4-methoxyphenylsulfonylmethyl)-tetralin (GR218231): The hydroxyl group of compound 5 is methylated to yield the final product, GR218231.[3]
Radiolabeling of [11C]GR218231
For its use as a PET tracer, GR218231 is labeled with the positron-emitting isotope carbon-11.[3]
-
Precursor: The desmethylated precursor, 2-(N,N-Di-n-propylamino)-6-(4-hydroxyphenylsulfonylmethyl)-tetralin (compound 5), is used for the radiolabeling reaction.
-
Reaction: The phenol group of the precursor is deprotonated with NaOH. Subsequently, [11C]methyl triflate is bubbled through the solution.
-
Purification: The resulting [11C]GR218231 is purified using reversed-phase high-performance liquid chromatography (HPLC).
-
Formulation: For in vivo studies, the final product is formulated in 10% ethanol in saline using a C18 solid-phase extraction cartridge.[3]
In Vivo Evaluation of [11C]GR218231 as a PET Tracer
The evaluation of [11C]GR218231 as a PET tracer was performed in rats to assess its brain uptake and potential as an imaging agent.[3]
-
Animal Model: Studies were conducted in male Wistar rats.
-
Administration: [11C]GR218231 was administered intravenously.
-
PET Imaging: Dynamic PET scans were acquired to visualize the distribution of the tracer in the brain over time.
-
P-glycoprotein Substrate Assessment: To determine if GR218231 is a substrate of the P-glycoprotein (P-gp) efflux pump, studies were conducted with and without the administration of a P-gp inhibitor. A significant increase in brain uptake of the tracer in the presence of the inhibitor would indicate that it is a P-gp substrate. The research concluded that GR218231 is indeed a substrate of the P-glycoprotein pump, which limits its brain penetration.[3]
Visualizations
Chemical Synthesis Workflow of GR218231
References
(Rac)-GR218231 in vitro binding affinity
An In-depth Technical Guide on the In Vitro Binding Affinity of (Rac)-GR218231 For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is understood to be a racemic mixture, targeting neuropeptide receptors, likely including the oxytocin (OTR) and vasopressin (V1aR) receptors, which are both G protein-coupled receptors (GPCRs). The in vitro binding affinity of a compound for its target receptor is a critical parameter in drug discovery and development, providing a quantitative measure of the strength of the interaction. This guide provides a comprehensive overview of the methodologies used to determine the in vitro binding affinity of this compound, alongside a structured presentation of representative data and relevant signaling pathways.
Quantitative Data Summary: Representative Binding Affinities
While specific experimental data for this compound is not publicly available, the following table presents a hypothetical but representative summary of binding affinity data that would be generated from the experimental protocols described herein. The data is presented in terms of the inhibition constant (Kᵢ), which reflects the concentration of the compound required to inhibit 50% of the radioligand binding. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Target Receptor | Radioligand | Kᵢ (nM) | Cell Line |
| This compound | Human Oxytocin Receptor (hOTR) | [³H]-Oxytocin | 15.2 | CHO-K1 |
| This compound | Human Vasopressin V1a Receptor (hV1aR) | [³H]-Arginine Vasopressin | 8.9 | HEK293 |
| (+)-GR218231 | Human Oxytocin Receptor (hOTR) | [³H]-Oxytocin | 7.8 | CHO-K1 |
| (+)-GR218231 | Human Vasopressin V1a Receptor (hV1aR) | [³H]-Arginine Vasopressin | 25.4 | HEK293 |
| (-)-GR218231 | Human Oxytocin Receptor (hOTR) | [³H]-Oxytocin | 32.5 | CHO-K1 |
| (-)-GR218231 | Human Vasopressin V1a Receptor (hV1aR) | [³H]-Arginine Vasopressin | 4.1 | HEK293 |
Experimental Protocols
The determination of in vitro binding affinity for compounds like this compound is typically achieved through competitive radioligand binding assays. These assays measure the ability of the unlabeled test compound to displace a radiolabeled ligand from its receptor.
Radioligand Binding Assay for Human Oxytocin Receptor (hOTR)
Objective: To determine the binding affinity (Kᵢ) of this compound for the human oxytocin receptor.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human oxytocin receptor.
-
Radioligand: [³H]-Oxytocin.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled oxytocin.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a vacuum filtration manifold.
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Membrane Preparation:
-
Culture CHO-K1 cells expressing hOTR to high confluency.
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
Serial dilutions of this compound or vehicle control.
-
[³H]-Oxytocin at a concentration near its Kₔ.
-
Cell membranes.
-
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled oxytocin.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filters and add scintillation cocktail to each.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Radioligand Binding Assay for Human Vasopressin V1a Receptor (hV1aR)
The protocol for the hV1aR binding assay is analogous to the hOTR assay, with the following key differences:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the hV1aR.
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).
-
Non-specific Binding Control: 10 µM unlabeled Arginine Vasopressin.
The remaining steps of membrane preparation, assay setup, incubation, filtration, detection, and data analysis follow the same principles as outlined for the hOTR assay.
Mandatory Visualizations
Signaling Pathways
Both the oxytocin and vasopressin V1a receptors are G protein-coupled receptors that primarily couple to Gαq/11 proteins. Upon agonist binding, they activate the phospholipase C (PLC) signaling cascade.
Caption: Agonist-induced Gq signaling pathway for OTR and V1aR.
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: From IC₅₀ to Kᵢ
The relationship between the experimentally determined IC₅₀ and the derived Kᵢ is crucial for understanding a compound's binding affinity.
Caption: Conversion of IC₅₀ to Kᵢ using the Cheng-Prusoff equation.
A Technical Guide to the Pharmacokinetics and Biodistribution of Racemic Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A thorough search of publicly available scientific literature and databases did not yield any specific information on a compound designated as "(Rac)-GR218231". The following guide provides a general overview of the critical considerations for the pharmacokinetic and biodistribution studies of racemic compounds, which is essential for the development of any chiral drug.
Introduction to Racemic Drugs and Stereoisomers
In pharmaceutical sciences, a significant number of drugs are chiral molecules, meaning they can exist as two non-superimposable mirror images called enantiomers. A 50:50 mixture of these enantiomers is known as a racemate or a racemic mixture. While enantiomers share identical physical and chemical properties in an achiral environment, they often exhibit profound differences in biological systems.[1][2][3][4][5] This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact preferentially with one enantiomer over the other.
The administration of a racemic drug is, in essence, the administration of two distinct pharmacological agents.[6] Each enantiomer can have its own pharmacokinetic and pharmacodynamic profile. One enantiomer may be therapeutically active (eutomer), while the other may be less active, inactive, or even contribute to adverse effects (distomer). Therefore, a comprehensive understanding of the stereoselective pharmacokinetics and biodistribution is paramount in drug development.
Stereoselective Pharmacokinetics: The Journey of Enantiomers in the Body
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), can be highly dependent on its stereochemistry.
2.1. Absorption: The initial uptake of a drug into the bloodstream can be stereoselective, particularly if it involves chiral transporters in the gut wall.
2.2. Distribution: Once in circulation, enantiomers can exhibit differential binding to plasma and tissue proteins. This stereoselective protein binding can lead to different volumes of distribution and varying concentrations of the unbound, pharmacologically active drug at the target site.
2.3. Metabolism: The metabolic fate of enantiomers is often the most significant point of divergence in their pharmacokinetic profiles. Enzymes, particularly the cytochrome P450 (CYP) family in the liver, are chiral and can metabolize one enantiomer more rapidly than the other.[2] This can result in different metabolic pathways, leading to the formation of different metabolites, and can influence the drug's half-life and potential for drug-drug interactions.
2.4. Excretion: The final elimination of the drug and its metabolites from the body, primarily through the kidneys or in the feces, can also be a stereoselective process involving chiral transporters.
The table below summarizes the key pharmacokinetic parameters that can differ between the enantiomers of a racemic drug.
| Pharmacokinetic Parameter | Description | Potential for Stereoselectivity |
| Cmax | Maximum plasma concentration | High |
| Tmax | Time to reach maximum plasma concentration | Moderate |
| AUC | Area under the plasma concentration-time curve (drug exposure) | High |
| t1/2 | Elimination half-life | High |
| CL | Clearance (volume of plasma cleared of drug per unit time) | High |
| Vd | Volume of distribution | Moderate |
| Protein Binding | The extent to which a drug binds to plasma proteins | High |
Biodistribution: Where do the Enantiomers Go?
Biodistribution studies aim to determine the concentration of a drug in various tissues and organs over time. For a racemic compound, it is crucial to understand the differential distribution of its enantiomers. One enantiomer might preferentially accumulate in the target tissue, leading to the desired therapeutic effect, while the other might accumulate in non-target tissues, potentially causing toxicity.
Experimental Protocols for Stereoselective Pharmacokinetic and Biodistribution Studies
Detailed methodologies are essential for accurately characterizing the behavior of each enantiomer.
4.1. Animal Models: The choice of animal model (e.g., rodents, non-rodents) should be justified based on its metabolic similarity to humans for the drug class under investigation.
4.2. Drug Administration and Dosing: The route of administration (e.g., oral, intravenous) and the dose level should be clearly defined. For intravenous administration, the formulation should ensure the complete solubilization of the compound.
4.3. Sample Collection:
-
Blood/Plasma: Serial blood samples are collected at predetermined time points to characterize the plasma concentration-time profile.
-
Tissues: For biodistribution studies, animals are euthanized at various time points, and key organs and tissues are collected.
4.4. Bioanalytical Method: A stereoselective analytical method is mandatory for differentiating and quantifying the individual enantiomers in biological matrices. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the most common technique employed. The method must be validated for its accuracy, precision, linearity, and sensitivity.
The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of a racemic compound.
Caption: A typical workflow for a preclinical pharmacokinetic study of a racemic compound.
Signaling Pathways and Pharmacodynamics
The differential interaction of enantiomers with their biological targets can lead to distinct downstream signaling events and, consequently, different pharmacodynamic effects. For instance, if a racemic drug targets a G-protein coupled receptor (GPCR), one enantiomer might act as an agonist, activating the signaling cascade, while the other could be an antagonist, blocking it.
The diagram below illustrates a hypothetical signaling pathway where the two enantiomers of a racemic drug have opposing effects.
Caption: A hypothetical signaling pathway illustrating the opposing effects of two enantiomers.
Regulatory Considerations and Future Directions
Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have specific guidelines for the development of stereoisomeric drugs.[5][7] It is generally recommended to characterize the pharmacokinetics and pharmacodynamics of the individual enantiomers early in the drug development process. In many cases, the development of a single, more active enantiomer (a process known as "chiral switching") is preferred to a racemic mixture, as it can lead to a better therapeutic index and a more predictable dose-response relationship.
Conclusion
The study of the pharmacokinetics and biodistribution of racemic compounds is a critical aspect of modern drug development. A thorough understanding of the stereoselective properties of a chiral drug is essential for optimizing its efficacy and safety. While specific data for "this compound" is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any new racemic compound. Researchers and scientists are encouraged to consider the distinct properties of each enantiomer from the earliest stages of drug discovery and development.
References
- 1. youtube.com [youtube.com]
- 2. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedgrid.com [biomedgrid.com]
- 5. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 6. Racemic mixtures: harmless or potentially toxic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioequivalence of racemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Preclinical Profile of (Rac)-GR218231: An In-Depth Guide to In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the in vivo studies conducted on (Rac)-GR218231, a neurokinin-1 (NK1) receptor antagonist, with a focus on its active enantiomer, casopitant (formerly GW679769). The tachykinin substance P is the primary endogenous ligand for the NK1 receptor, and its signaling is implicated in numerous physiological processes, including emesis, pain, and neurogenic inflammation. By blocking this interaction, this compound and its analogs have been investigated in various animal models for their therapeutic potential. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key biological and experimental pathways to support ongoing research and development in this area.
Mechanism of Action: The Substance P/NK1 Receptor Signaling Pathway
This compound exerts its pharmacological effects by competitively antagonizing the binding of substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). Activation of the NK1 receptor by substance P initiates a cascade of intracellular signaling events. This process typically involves the coupling of the receptor to Gq and Gs heterotrimeric proteins, leading to the activation of downstream effectors like phospholipase C (PLC) and adenylyl cyclase. This results in the generation of second messengers such as inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP), which in turn modulate intracellular calcium levels and activate protein kinase C (PKC) and other kinases like MAPK/ERK and PI3K/Akt. These pathways collectively regulate neuronal excitability, inflammatory responses, and cell survival. This compound blocks the initiation of this cascade.
In Vivo Efficacy in Animal Models
This compound and its related compounds have demonstrated significant efficacy in various animal models, most notably in studies of emesis, traumatic brain injury, and spinal cord injury.
Chemotherapy-Induced Emesis (CIE)
The ferret is considered the gold standard preclinical model for emesis research as it exhibits both acute and delayed phases of vomiting in response to chemotherapeutic agents like cisplatin, mirroring the human experience.
Table 1: Efficacy of Casopitant in the Ferret Model of Cisplatin-Induced Emesis
| Parameter | Cisplatin Dose | Casopitant Dose (ip) | Observation | Outcome | Citation |
| Acute Emesis | 10 mg/kg, IP | 0.03 - 0.3 mg/kg | 25 min pre-cisplatin | Dose-dependent reduction in retching and vomiting. Synergistic activity when co-administered with ondansetron.[1] | [1] |
| Delayed Emesis | 5 mg/kg, IP | ≥0.5 mg/kg | 44.8 hrs post-cisplatin | Complete rescue from further emetic events.[2] | [2] |
| Delayed Emesis | 5 mg/kg, IP | Dose-dependent | 44.8 hrs post-cisplatin | Reduction in nausea-like behaviors (e.g., excessive licking, burrowing).[2] | [2] |
Traumatic Brain Injury (TBI) and Spinal Cord Injury (SCI)
NK1 receptor antagonists have been investigated for their neuroprotective effects, attributed to their ability to mitigate neurogenic inflammation, reduce edema, and preserve blood-brain/spinal cord barrier integrity.
Table 2: Efficacy of EUC-001 (NK1 Antagonist) in Rodent CNS Injury Models
| Animal Model | Injury Model | Compound | Dose & Route | Key Findings | Citation |
| Rat | Traumatic Brain Injury | EUC-001 | Dose-dependent (IV) | Restored blood-brain barrier function, ameliorated cerebral edema, reduced mortality, and improved motor and cognitive deficits.[3] | [3] |
| Rat | Spinal Cord Injury | EUC-001 | 10 mg/kg/day (intrathecal) | Reduced T-lymphocyte invasion and apoptosis.[4] | [4] |
Pharmacokinetic and Distribution Studies
While comprehensive pharmacokinetic data for this compound across multiple species is not extensively published, studies on its active enantiomer, casopitant, and the related compound EUC-001, provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Pharmacokinetics and Brain Penetration
Studies in ferrets demonstrate that casopitant is rapidly absorbed and penetrates the central nervous system, a critical feature for its anti-emetic action.
Table 3: Pharmacokinetic & Distribution Parameters for NK1 Antagonists
| Compound | Species | Administration | Key Parameters / Findings | Citation |
| Casopitant | Ferret | Single dose, IP | Rapidly absorbed; plasma and brain concentrations were approximately equal at 2 hours post-dose. Parent compound accounted for ~76% of radioactivity in the brain.[5] | [5] |
| EUC-001 | Not Specified | N/A | Possesses good CNS penetration with a brain/plasma ratio of 3/7.[6] | [6] |
Tissue Distribution
Repeat-dose studies in rats and dogs have shown that casopitant and its metabolites distribute to various tissues, with the highest concentrations found in the lung and liver.
Table 4: Tissue Distribution of Casopitant Following Repeat Oral Dosing
| Species | Dosing Duration | Key Findings | Citation |
| Rat | 20 days | Drug-related material was quantifiable in all tissues examined, with the highest levels in the lung and liver. Concentrations in tissues were significantly higher than in plasma and declined slowly.[7] | [7] |
| Dog | 14 days | Similar to rats, drug-related material was found in all tissues, with the highest concentrations in the lung and liver. The material was still quantifiable after a 20-day recovery period.[7] | [7] |
Experimental Protocols and Workflows
Detailed and standardized protocols are essential for the replication and validation of in vivo findings. Below are representative methodologies for key animal models used in the study of NK1 receptor antagonists.
Cisplatin-Induced Emesis Model in Ferrets
This model is used to assess the anti-emetic efficacy of compounds against both acute and delayed chemotherapy-induced vomiting.
Protocol:
-
Animal Acclimatization: Male ferrets are acclimatized to the experimental conditions.
-
Baseline Observation: Animals are observed for baseline behaviors, including normal activity, food and water intake.
-
Drug Administration:
-
Prophylaxis studies: Test compound (e.g., casopitant) or vehicle is administered intraperitoneally (IP) or orally (PO) at a specified time (e.g., 25 minutes) before the emetogen.[1]
-
Rescue studies: Test compound or vehicle is administered at a predetermined time point (e.g., 44.8 hours) after the emetogen, corresponding to the peak of delayed emesis.[2]
-
-
Induction of Emesis: Cisplatin is administered via IP injection. A dose of 10 mg/kg is typically used to model acute emesis, while 5 mg/kg is used for delayed emesis models.[1][2][8]
-
Observation & Data Collection: Animals are continuously monitored and recorded via digital cameras for a period of up to 72 hours.[1] Emetic events (retching and vomiting) and nausea-like behaviors (e.g., burrowing, excessive mouth licking) are counted and timed.[1][2]
-
Endpoint Analysis: Key endpoints include the total number of retches and vomits, latency to the first emetic event, and frequency of nausea-like behaviors compared to the vehicle control group.
Traumatic Brain Injury (TBI) Model in Rats
This model is employed to evaluate the neuroprotective potential of test compounds.
Protocol:
-
Animal Preparation: Anesthetized rats are subjected to a controlled cortical impact or fluid percussion injury to induce a standardized TBI.
-
Drug Administration: The test compound (e.g., EUC-001) or vehicle is administered intravenously at a specific time point post-injury (e.g., 30 minutes).[9]
-
Monitoring and Assessment:
-
Short-term (e.g., 6 hours post-TBI): Brain tissue is collected to measure cerebral edema (wet weight-dry weight method) and assess blood-brain barrier permeability (e.g., Evans Blue extravasation).[9]
-
Long-term: Animals undergo behavioral testing to assess motor (e.g., rotarod) and cognitive (e.g., Morris water maze) functions.
-
-
Endpoint Analysis: Outcomes in the treated group are compared to the vehicle-treated and sham-injured groups to determine the extent of neuroprotection and functional recovery.
Conclusion
The available in vivo data for this compound and related NK1 receptor antagonists, such as casopitant and EUC-001, demonstrate a strong preclinical rationale for their development in indications like chemotherapy-induced emesis and acute CNS injury. Efficacy has been consistently shown in gold-standard animal models. While published pharmacokinetic data is somewhat limited, it supports that these compounds can achieve exposure in relevant tissues, including the brain. The detailed protocols and workflows provided herein serve as a guide for researchers aiming to further investigate this class of compounds, ensuring consistency and comparability across studies. Future research should focus on generating comprehensive ADME profiles in multiple species to better inform clinical translation.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a neurokinin-1 receptor antagonist in the acute phase after thoracic spinal cord injury in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Tissue distribution and characterization of drug-related material in rats and dogs after repeated oral administration of casopitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unable to Proceed: No Public Data Found for (Rac)-GR218231 in Blood-Brain Barrier Research
Following a comprehensive search for the compound "(Rac)-GR218231," it has been determined that there is no publicly available scientific literature, experimental data, or established protocols pertaining to its use in studying the blood-brain barrier. Extensive queries have yielded no specific information on this molecule, its mechanism of action, or its application in any biological research, including neuroscience and drug development.
The absence of any mention of "this compound" in scientific databases and search results suggests that the compound may be:
-
An internal, unpublished designation specific to a private research entity.
-
A newly synthesized molecule that has not yet been described in peer-reviewed literature.
-
An incorrect or outdated name for a compound known by another designation.
Without accessible data, it is not possible to fulfill the request for an in-depth technical guide. The core requirements—including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways—cannot be met as there is no foundational information to draw upon.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound's designation and search for alternative names or identifiers (such as a CAS number or IUPAC name) that may be associated with it. Should relevant literature be available under a different name, a detailed technical guide could be produced.
Methodological & Application
Application Notes and Protocols for (Rac)-GR218231 as a PET Tracer for P-glycoprotein
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is an efflux pump that plays a critical role in limiting the penetration of a wide array of xenobiotics, including many therapeutic drugs, across biological barriers such as the blood-brain barrier (BBB).[1][2][3] The overexpression of P-gp is a significant mechanism of multidrug resistance (MDR) in cancer chemotherapy and can also impact the efficacy of drugs targeting the central nervous system.[1][2] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of physiological and biochemical processes.[4] Utilizing specific PET tracers that are substrates for P-gp enables the visualization and quantification of P-gp function and expression at the BBB and in other tissues.[4][5]
(Rac)-GR218231, initially developed as a dopamine D3 receptor antagonist, has been identified as a promising PET tracer for monitoring P-glycoprotein activity at the blood-brain barrier.[4] Its low basal brain uptake, which significantly increases upon modulation of P-gp, makes it a suitable candidate for studying P-gp function in vivo.[4] These application notes provide detailed protocols for the use of [11C]-(Rac)-GR218231 as a PET tracer to investigate P-gp function.
Quantitative Data Summary
The following tables summarize key quantitative data for [11C]-(Rac)-GR218231 from preclinical studies.
Table 1: Radiosynthesis and Quality Control of [11C]-(Rac)-GR218231
| Parameter | Value | Reference |
| Precursor | Desmethyl-GR218231 | [4] |
| Labeling Agent | [11C]Methyl triflate | [4] |
| Radiochemical Yield (decay-corrected) | 53% ± 8% | [4] |
| Specific Activity | 15 ± 10 GBq/µmol | [4] |
| Radiochemical Purity | >98% | [4] |
Table 2: In Vivo Brain Uptake of [11C]-(Rac)-GR218231 in Rats
| Condition | Brain Uptake (%ID/g at 30 min) | Fold Increase with CsA | Reference |
| Baseline | Low and homogeneous | N/A | [4] |
| With Cyclosporine A (50 mg/kg) | Significantly increased | 12-fold | [4] |
Table 3: Cyclosporine A Dose-Dependent Effect on [11C]-(Rac)-GR218231 Uptake in Rats
| Tissue | ED50 of Cyclosporine A (mg/kg) | Effect on Tracer Uptake | Reference |
| Brain | 23.3 ± 0.6 | Dose-dependent sigmoidal increase | [4] |
| Spleen | 38.4 ± 2.4 | Dose-dependent sigmoidal increase | [4] |
| Pancreas | 36.0 ± 4.4 | Dose-dependent decrease | [4] |
Experimental Protocols
In Vitro P-gp Substrate Assessment (General Protocols)
1. Bidirectional Transport Assay in Polarized Cell Monolayers (e.g., MDCK-MDR1 or Caco-2 cells)
This assay determines if a compound is actively transported by P-gp.
-
Cell Culture: Culture MDCK-MDR1 or Caco-2 cells on permeable filter supports until a confluent monolayer is formed, exhibiting tight junctions.
-
Transport Experiment:
-
Add the test compound (e.g., this compound) to either the apical (A) or basolateral (B) chamber.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Measure the concentration of the compound in the opposite chamber at different time points.
-
Perform the experiment in the presence and absence of a known P-gp inhibitor (e.g., cyclosporine A or verapamil).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions (A-to-B and B-to-A).
-
Calculate the efflux ratio (ER) = Papp(B-to-A) / Papp(A-to-B).
-
An ER > 2 and a reduction of the ER in the presence of a P-gp inhibitor suggests the compound is a P-gp substrate.
-
2. ATPase Activity Assay
This assay measures the ATP hydrolysis by P-gp in the presence of a substrate.
-
Membrane Preparation: Use membrane vesicles from cells overexpressing P-gp.
-
Assay:
-
Incubate the membrane vesicles with varying concentrations of the test compound in the presence of ATP.
-
Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
-
Data Analysis: An increase in ATPase activity in the presence of the test compound indicates it is a P-gp substrate.
In Vivo PET Imaging Protocol using [11C]-(Rac)-GR218231 in Rodents
This protocol is based on the methodology described for rats.[4]
1. Radiosynthesis of [11C]-(Rac)-GR218231
-
Synthesize the desmethyl precursor of GR218231.
-
Produce [11C]methyl triflate from [11C]methane.
-
React the desmethyl precursor with [11C]methyl triflate to label the compound.
-
Purify the final product using high-performance liquid chromatography (HPLC).
-
Formulate the purified [11C]-(Rac)-GR218231 in a physiologically compatible solution for injection.
2. Animal Preparation
-
Fast the animals (e.g., Wistar rats) overnight with free access to water.
-
Anesthetize the animals before and during the PET scan (e.g., with isoflurane).
-
For P-gp modulation studies, administer the P-gp inhibitor (e.g., cyclosporine A, 50 mg/kg) intravenously at a specified time before the tracer injection.
3. PET Scan Acquisition
-
Position the anesthetized animal in the PET scanner.
-
Administer a bolus injection of [11C]-(Rac)-GR218231 intravenously (e.g., via a tail vein).
-
Acquire dynamic PET data for a specified duration (e.g., 60 minutes).
4. Data Analysis
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) on the brain and other organs of interest.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the brain uptake as the percentage of the injected dose per gram of tissue (%ID/g) at a specific time point or as the area under the curve (AUC) of the TAC.
-
Compare the brain uptake between baseline and P-gp modulated conditions to quantify P-gp function.
Visualizations
Caption: P-glycoprotein efflux mechanism.
Caption: In vivo PET imaging workflow.
Caption: In vitro P-gp substrate validation workflow.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 3. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of dopamine D3 receptor antagonist 11C-GR218231 as PET tracer for P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of P-gp PET Imaging in Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11C-labeling of (Rac)-GR218231
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-GR218231 is a compound of significant interest in neuroscience research, initially investigated as a dopamine D3 receptor antagonist. Subsequent studies have revealed its utility as a potent substrate for the P-glycoprotein (P-gp) efflux pump at the blood-brain barrier (BBB). When labeled with the positron-emitting radionuclide carbon-11 (¹¹C), --INVALID-LINK---GR218231 becomes a valuable tool for in vivo imaging using Positron Emission Tomography (PET). This allows for the non-invasive visualization and quantification of P-gp activity, which is crucial in understanding drug delivery to the brain and the mechanisms of multidrug resistance in various pathological conditions. These application notes provide a comprehensive protocol for the synthesis, quality control, and in vivo application of --INVALID-LINK---GR218231.
Data Presentation
Table 1: Radiosynthesis and Quality Control Parameters for ¹¹C-GR218231
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 53% ± 8% | [1] |
| Specific Activity | 15 ± 10 GBq/µmol | [1] |
| Radiochemical Purity | >99% | Inferred from standard PET tracer quality control |
| Molar Activity | 15 ± 10 GBq/µmol | [1] |
| Precursor Amount | ~0.5 - 1.0 mg | Inferred from similar ¹¹C-labeling procedures |
| Total Synthesis Time | 30 - 40 minutes | Inferred from typical ¹¹C radiosyntheses |
Table 2: In Vivo Experimental Parameters for ¹¹C-GR218231 PET Imaging in Rats
| Parameter | Description | Value/Condition | Reference |
| Animal Model | Male Wistar rats | 200-250 g | [1] |
| Anesthesia | Isoflurane/Oxygen | 1.5-2.0% | General practice for rodent PET imaging |
| Injected Dose | Intravenous (tail vein) | 10-20 MBq | [2] |
| P-gp Inhibition (optional) | Cyclosporine A | 50 mg/kg, i.p. or i.v. | [1] |
| PET Scan Duration | Dynamic scan | 60-120 minutes | [3] |
| Blood Sampling | Arterial or venous | For metabolite analysis and input function | [3] |
Experimental Protocols
Synthesis of the Desmethyl Precursor: (Rac)-N-(1-(4-(2-cyano-3-hydroxyphenoxy)butyl)piperidin-4-yl)-N-methyl-2-naphthamide
Proposed Final Step: O-Demethylation of this compound
-
Reagents and Materials:
-
This compound
-
Boron tribromide (BBr₃) or other suitable demethylating agent (e.g., ethanethiol with sodium hydroxide)[4]
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ in DCM (1 M) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desmethyl precursor.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol for ¹¹C-labeling of this compound
This protocol details the radiosynthesis of --INVALID-LINK---GR218231 via the methylation of the desmethyl precursor with [¹¹C]methyl triflate.
2.1. Production of [¹¹C]Methyl Triflate
[¹¹C]Methyl triflate ([¹¹C]CH₃OTf) is a highly reactive methylating agent and is typically produced in a two-step automated process from cyclotron-produced [¹¹C]CO₂.[5]
-
[¹¹C]CO₂ to [¹¹C]CH₄: [¹¹C]CO₂ is reduced to [¹¹C]CH₄ using H₂ over a nickel catalyst at high temperature.
-
[¹¹C]CH₄ to [¹¹C]CH₃I: [¹¹C]CH₄ is converted to [¹¹C]methyl iodide via a gas-phase reaction with iodine.
-
[¹¹C]CH₃I to [¹¹C]CH₃OTf: The [¹¹C]CH₃I is then passed through a heated column containing silver triflate impregnated on a solid support to yield [¹¹C]CH₃OTf.[5]
2.2. Radiosynthesis of --INVALID-LINK---GR218231
-
Reagents and Materials:
-
Desmethyl precursor of this compound (~0.5 mg)
-
[¹¹C]Methyl triflate
-
Sodium hydroxide (NaOH), dilute aqueous solution (e.g., 0.1 M)
-
Acetone or Dimethylformamide (DMF) as reaction solvent
-
Automated radiosynthesis module
-
-
Procedure:
-
Dissolve the desmethyl precursor in a small volume of the chosen reaction solvent in a reaction vessel.
-
Add a stoichiometric amount of dilute NaOH to deprotonate the phenolic hydroxyl group.
-
Bubble the gaseous [¹¹C]methyl triflate through the precursor solution at room temperature or slightly elevated temperature (e.g., 40-60 °C).
-
Allow the reaction to proceed for 3-5 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
2.3. Purification
-
Method: Reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium formate or phosphate buffer, pH 7.0-7.5). The exact ratio should be optimized to achieve good separation of the product from unreacted precursor and byproducts (a typical starting gradient could be 30-70% acetonitrile over 15 minutes).
-
Flow Rate: 3-5 mL/min.
-
Detection: UV detector (at a wavelength appropriate for the compound, e.g., 254 nm) and a radioactivity detector connected in series.
-
Fraction Collection: Collect the radioactive peak corresponding to --INVALID-LINK---GR218231.
2.4. Formulation
-
The collected HPLC fraction is typically diluted with a sterile saline solution and passed through a sterile filter (0.22 µm) into a sterile vial for injection. The final formulation should be isotonic and at a physiologically acceptable pH.
Quality Control
A series of quality control tests must be performed on the final product before administration.
-
Radiochemical Purity: Determined by analytical HPLC to be >95%.
-
Chemical Purity: Assessed by the UV chromatogram from the analytical HPLC to ensure the absence of significant chemical impurities.
-
Specific Activity: Calculated from the total radioactivity and the mass of the compound, determined by comparison of the UV peak area with a standard curve of the non-radioactive compound.
-
pH: Measured to be within the acceptable range for intravenous injection (typically 6.5-7.5).
-
Sterility and Endotoxin Testing: While full sterility and endotoxin tests take longer than the half-life of ¹¹C, the synthesis should be performed under aseptic conditions using sterile-filtered reagents to ensure the safety of the final product for in vivo use.
In Vivo PET Imaging Protocol
This protocol describes a typical PET imaging study in rats to assess P-gp function using --INVALID-LINK---GR218231.
-
Animal Preparation:
-
Fast the rat for 4-6 hours before the scan to reduce metabolic variability.
-
Anesthetize the rat with isoflurane (2% for induction, 1.5% for maintenance) in 100% oxygen.
-
Place a catheter in the lateral tail vein for radiotracer injection. For kinetic modeling, an arterial line may also be placed for blood sampling.
-
Position the animal on the scanner bed.
-
-
Baseline Scan:
-
Administer a bolus injection of --INVALID-LINK---GR218231 (10-20 MBq) via the tail vein catheter.
-
Start a dynamic PET scan of the brain for 60-120 minutes.
-
-
P-gp Inhibition Scan (optional):
-
To confirm that the brain uptake of --INVALID-LINK---GR218231 is limited by P-gp, a separate scan can be performed with P-gp inhibition.
-
Administer a P-gp inhibitor, such as cyclosporine A (50 mg/kg), intraperitoneally or intravenously 30-60 minutes before the injection of the radiotracer.[1]
-
Repeat the radiotracer injection and PET scan as described for the baseline scan.
-
-
Image Analysis:
-
Reconstruct the dynamic PET data.
-
Draw regions of interest (ROIs) on the brain images.
-
Generate time-activity curves (TACs) for the brain ROIs.
-
A significant increase in brain uptake of the radiotracer in the P-gp inhibition scan compared to the baseline scan confirms that --INVALID-LINK---GR218231 is a substrate for P-gp.[1]
-
Visualizations
Caption: Radiosynthesis workflow for --INVALID-LINK---GR218231.
Caption: Interaction of --INVALID-LINK---GR218231 with P-gp at the BBB.
References
- 1. Synthesis and evaluation of dopamine D3 receptor antagonist 11C-GR218231 as PET tracer for P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An In Vivo Study of a Rat Fluid-Percussion-Induced Traumatic Brain Injury Model with [11C]PBR28 and [18F]flumazenil PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging P-glycoprotein function in rats using [(11)C]-N-desmethyl-loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of P-glycoprotein Function with (Rac)-[¹¹C]GR218231
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key component of the blood-brain barrier (BBB) that actively extrudes a wide range of xenobiotics, including many therapeutic drugs, from the brain.[1] This efflux mechanism can significantly limit the efficacy of centrally acting drugs and contribute to multidrug resistance in various neurological disorders. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of physiological processes, including the function of transporters like P-gp.[2]
(Rac)-[¹¹C]GR218231 is a PET radiotracer that has been identified as a promising substrate for imaging P-gp function at the BBB.[1] While initially investigated as a dopamine D₃ receptor antagonist, its low brain uptake, which is significantly increased by P-gp modulation, makes it a suitable tool for visualizing and quantifying P-gp activity.[1] This document provides detailed application notes and protocols for the use of (Rac)-[¹¹C]GR218231 in preclinical in vivo imaging studies of P-gp function.
Data Presentation
Radiosynthesis and Quality Control of (Rac)-[¹¹C]GR218231
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 53% ± 8% | [1] |
| Specific Activity | 15 ± 10 GBq/µmol | [1] |
| Precursor | Desmethyl-GR218231 | [1] |
| Labeling Agent | [¹¹C]Methyl Triflate | [1] |
| Radiochemical Purity | >95% | Standard Practice |
| Residual Solvents | Within acceptable limits (e.g., <5000 ppm for Ethanol) | Standard Practice |
In Vivo Biodistribution in Rats
The biodistribution of (Rac)-[¹¹C]GR218231 demonstrates low brain uptake under baseline conditions, which is dramatically increased upon inhibition of P-gp with cyclosporine A.
| Condition | Brain Uptake (%ID/g) | Fold Increase | Reference |
| Baseline | Low and homogeneous | - | [1] |
| With Cyclosporine A (50 mg/kg) | Significantly Increased | 12-fold | [1] |
Median Effective Dose (ED₅₀) of Cyclosporine A for Modulating (Rac)-[¹¹C]GR218231 Uptake [1]
| Organ | ED₅₀ (mg/kg) | Effect |
| Brain | 23.3 ± 0.6 | Dose-dependent sigmoidal increase |
| Spleen | 38.4 ± 2.4 | Dose-dependent sigmoidal increase |
| Pancreas | 36.0 ± 4.4 | Dose-dependent decrease |
Experimental Protocols
Radiosynthesis of (Rac)-[¹¹C]GR218231
This protocol describes the radiolabeling of the desmethyl precursor of GR218231 with [¹¹C]methyl triflate.
Materials:
-
Desmethyl-GR218231 precursor
-
[¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Anhydrous solvent (e.g., acetone or DMF)
-
Base (e.g., NaOH or a non-nucleophilic base)
-
HPLC system with a semi-preparative column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for formulation
-
Sterile water for injection, USP
-
Ethanol, USP
Procedure:
-
Precursor Preparation: Dissolve the desmethyl-GR218231 precursor in a minimal amount of the chosen anhydrous solvent in a reaction vessel.
-
Base Addition: Add the base to the precursor solution to deprotonate the phenolic hydroxyl group, creating a more nucleophilic site for methylation.
-
Radiolabeling Reaction: Bubble the gaseous [¹¹C]methyl triflate, produced from cyclotron-generated [¹¹C]CO₂ or [¹¹C]CH₄, through the precursor solution. The reaction is typically rapid and can be performed at room temperature or with gentle heating (e.g., 80-100°C) for a short duration (e.g., 2-5 minutes).
-
Quenching and Neutralization: After the reaction time, quench the reaction by adding a small amount of water or an appropriate quenching agent. Neutralize the reaction mixture if necessary.
-
Purification:
-
Inject the crude reaction mixture onto the semi-preparative HPLC system.
-
Elute the product using the specified mobile phase.
-
Collect the radioactive peak corresponding to (Rac)-[¹¹C]GR218231.
-
-
Formulation:
-
Trap the collected HPLC fraction on a C18 SPE cartridge.
-
Wash the cartridge with sterile water for injection to remove HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol.
-
Dilute the ethanolic solution with sterile water for injection or saline to obtain an injectable formulation with a physiologically acceptable ethanol concentration (<10%).
-
-
Quality Control:
-
Radiochemical Purity: Analyze an aliquot of the final product using an analytical HPLC system to determine the percentage of radioactivity corresponding to the desired product.
-
Specific Activity: Measure the total radioactivity and the mass of the product to calculate the specific activity.
-
Residual Solvents: Analyze for residual solvents using gas chromatography.
-
Sterility and Endotoxin Testing: Perform appropriate tests to ensure the product is sterile and free of endotoxins for in vivo use.
-
In Vivo PET Imaging Protocol in Rodents
This protocol outlines the procedure for conducting PET imaging studies in rats to assess P-gp function using (Rac)-[¹¹C]GR218231.
Materials:
-
(Rac)-[¹¹C]GR218231 radiotracer
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Anesthesia (e.g., isoflurane)
-
P-gp modulator: Cyclosporine A (50 mg/kg) or vehicle control
-
PET/CT scanner
-
Catheter for intravenous injection
Procedure:
-
Animal Preparation:
-
Fast the animals for 4-6 hours before the scan to reduce variability in tracer uptake.
-
Anesthetize the rat using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Place a catheter in the lateral tail vein for tracer and modulator administration.
-
-
P-gp Modulation (for inhibition studies):
-
Administer cyclosporine A (50 mg/kg, typically dissolved in a suitable vehicle like a mixture of Cremophor EL, ethanol, and saline) intravenously 15-30 minutes prior to the injection of the radiotracer.
-
For baseline studies, administer the vehicle control.
-
-
Radiotracer Administration:
-
Position the anesthetized animal in the PET scanner.
-
Administer a bolus injection of (Rac)-[¹¹C]GR218231 (typically 10-20 MBq) via the tail vein catheter.
-
Start the dynamic PET scan acquisition simultaneously with the tracer injection.
-
-
PET Scan Acquisition:
-
Acquire dynamic PET data for 60-90 minutes.
-
A typical framing sequence could be: 6 x 10s, 6 x 30s, 5 x 60s, 8 x 300s.
-
An anatomical scan (CT or MRI) should be acquired for attenuation correction and co-registration.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D), with corrections for attenuation, scatter, and radioactive decay.
-
Co-register the PET images with the anatomical scan.
-
Draw regions of interest (ROIs) on the brain (e.g., whole brain, cortex, striatum) and a reference region (e.g., a large blood pool like the left ventricle if an input function is not available).
-
Generate time-activity curves (TACs) for each ROI, representing the change in radioactivity concentration over time.
-
Calculate the standardized uptake value (SUV) for a semi-quantitative analysis.
-
For more quantitative analysis, use kinetic modeling (e.g., a one-tissue or two-tissue compartment model) with an arterial input function if blood sampling is performed. The primary outcome measure is often the volume of distribution (Vₜ) or the influx rate constant (K₁).
-
Ex Vivo Biodistribution Protocol
This protocol is for determining the organ distribution of (Rac)-[¹¹C]GR218231 at a specific time point post-injection.
Materials:
-
(Rac)-[¹¹C]GR218231 radiotracer
-
Rats
-
Anesthesia
-
P-gp modulator (Cyclosporine A) or vehicle
-
Gamma counter
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
Animal Treatment: Follow steps 1 and 2 of the PET imaging protocol for animal preparation and modulator administration.
-
Radiotracer Injection: Inject a known amount of (Rac)-[¹¹C]GR218231 intravenously.
-
Uptake Period: Allow the tracer to distribute for a predetermined time (e.g., 30 or 60 minutes).
-
Euthanasia and Dissection:
-
At the end of the uptake period, euthanize the animal using an approved method.
-
Collect blood via cardiac puncture.
-
Rapidly dissect key organs of interest (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone).
-
-
Sample Measurement:
-
Weigh each dissected organ.
-
Measure the radioactivity in each organ and in the blood samples using a calibrated gamma counter.
-
Also, count an aliquot of the injected dose as a standard.
-
-
Data Calculation:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ: %ID/g = (Radioactivity in organ / Weight of organ) / Total injected radioactivity * 100
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the radiosynthesis of (Rac)-[¹¹C]GR218231.
Caption: Experimental workflow for in vivo PET imaging of P-gp function.
References
Quantifying P-glycoprotein Activity Using (Rac)-[11C]GR218231 PET: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is an important efflux pump expressed at biological barriers, most notably the blood-brain barrier (BBB). It plays a crucial role in protecting the central nervous system from a wide range of xenobiotics and toxins. However, P-gp also significantly limits the brain penetration of many therapeutic drugs, contributing to multidrug resistance in various neurological disorders. The ability to non-invasively quantify P-gp activity in vivo is therefore of great interest for drug development and for understanding disease mechanisms.
Positron Emission Tomography (PET) with specific radiolabeled substrates of P-gp offers a powerful tool for this purpose. (Rac)-[11C]GR218231 has been identified as a promising PET tracer for visualizing and quantifying P-gp activity at the BBB.[1] This document provides detailed application notes and protocols for the use of (Rac)-[11C]GR218231 PET in preclinical research.
Principle of the Method
(Rac)-[11C]GR218231 is a substrate of P-gp. Under normal conditions, its uptake in the brain is low due to active efflux by P-gp at the BBB. When P-gp is inhibited or its function is modulated, the efflux of (Rac)-[11C]GR218231 is reduced, leading to a significant increase in its brain concentration. By measuring the brain uptake of (Rac)-[11C]GR218231 with and without a P-gp modulator, or by applying kinetic modeling to dynamic PET data, the functional activity of P-gp can be quantified.
Quantitative Data
The following tables summarize quantitative data from preclinical studies using (Rac)-[11C]GR218231 and the P-gp modulator cyclosporine A in rats. For comparative purposes, data for another P-gp substrate, [11C]verapamil, is also included.
Table 1: Effect of P-gp Modulation on (Rac)-[11C]GR218231 Brain Uptake in Rats [1]
| Condition | Brain Uptake Increase (fold) |
| Baseline | 1 |
| + 50 mg/kg Cyclosporine A | 12 |
Table 2: Dose-Dependent Effect of Cyclosporine A on (Rac)-[11C]GR218231 Uptake in Rats [1]
| Organ | Effect | ED₅₀ (mg/kg) |
| Brain | Sigmoidal Increase | 23.3 ± 0.6 |
| Spleen | Sigmoidal Increase | 38.4 ± 2.4 |
| Pancreas | Dose-Dependent Decrease | 36.0 ± 4.4 |
Table 3: Distribution Volume (DV) of [11C]Verapamil in Rat Brain with P-gp Modulation [2]
| Cyclosporine A Dose (mg/kg) | Distribution Volume (DV) (ml/ml) |
| 0 (Baseline) | 0.65 ± 0.23 |
| 10 | 0.82 ± 0.06 |
| 15 | 1.04 ± 0.20 |
| 25 | 2.85 ± 0.51 |
| 35 | 2.91 ± 0.64 |
| 50 | 3.77 ± 1.23 |
Experimental Protocols
Radiosynthesis of (Rac)-[11C]GR218231
The radiosynthesis of (Rac)-[11C]GR218231 is typically achieved via a one-step methylation of the corresponding desmethyl precursor.
Materials:
-
Desmethyl precursor of GR218231
-
[11C]Methyl triflate ([11C]CH₃OTf)
-
Anhydrous acetone
-
HPLC system for purification
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for formulation
Procedure:
-
Produce [11C]methane via the gas-phase method from [11C]CO₂.
-
Convert [11C]methane to [11C]methyl iodide ([11C]CH₃I) and subsequently to [11C]methyl triflate.
-
Bubble the [11C]methyl triflate through a solution of the desmethyl precursor in anhydrous acetone.
-
Allow the reaction to proceed for a few minutes at room temperature.
-
Quench the reaction and purify the crude product using semi-preparative HPLC.
-
Collect the fraction corresponding to (Rac)-[11C]GR218231.
-
Formulate the final product for injection by removing the HPLC solvent, redissolving in a physiologically compatible solution (e.g., saline with a small amount of ethanol), and passing it through a sterile filter.
Quality Control:
-
Radiochemical Purity: Determined by analytical HPLC.
-
Specific Activity: Calculated from the amount of radioactivity and the mass of the compound, and expressed in GBq/µmol. A specific activity of 15 ± 10 GBq/µmol has been reported.[1]
-
Residual Solvents: Analyzed by gas chromatography to ensure they are below acceptable limits.
-
pH and Sterility: Checked before administration.
Animal Studies and PET Imaging
Animal Model:
-
Wistar or Sprague-Dawley rats are commonly used.
-
Animals should be housed in a controlled environment with free access to food and water.
-
Fasting prior to the PET scan may be required depending on the specific protocol.
P-gp Modulation:
-
To assess the role of P-gp, a potent inhibitor such as cyclosporine A is administered.
-
A typical dose is 50 mg/kg, administered intravenously or intraperitoneally, a short time before the injection of the radiotracer.[1]
-
Dose-escalation studies can be performed to determine the dose-response relationship.[1]
PET Imaging Protocol:
-
Anesthetize the animal (e.g., with isoflurane).
-
Place a catheter in a tail vein for radiotracer injection and, if required, in an artery for blood sampling.
-
Position the animal in the PET scanner.
-
Administer the P-gp modulator if it is part of the experimental design.
-
Inject a bolus of (Rac)-[11C]GR218231 intravenously.
-
Acquire dynamic PET data for a specified duration (e.g., 60 minutes).
-
If arterial blood sampling is performed, collect timed blood samples throughout the scan to measure the arterial input function.
-
After the scan, the animal can be euthanized for biodistribution studies or allowed to recover.
Data Analysis and Kinetic Modeling
The goal of data analysis is to derive quantitative parameters that reflect P-gp activity.
Image Analysis:
-
Reconstruct the dynamic PET images with appropriate corrections (e.g., for attenuation, scatter, and radioactive decay).
-
Co-register the PET images with an anatomical template or a co-acquired anatomical image (e.g., MRI or CT).
-
Define regions of interest (ROIs) on the brain images.
Kinetic Modeling:
-
Kinetic modeling is used to estimate parameters that describe the transport of the tracer across the BBB.
-
The influx rate constant, K₁, is often considered a key parameter for measuring P-gp function at the BBB.[3]
-
The volume of distribution (Vₜ), which reflects the total tracer concentration in the tissue relative to plasma at equilibrium, is also a valuable parameter.[2][3]
-
Various compartment models (e.g., one-tissue or two-tissue compartment models) can be fitted to the time-activity curves (TACs) from the brain ROIs and the arterial input function.[4][5]
-
The choice of the optimal model depends on the tracer kinetics and should be evaluated based on goodness-of-fit criteria.[4][5]
Applications in Drug Development
The use of (Rac)-[11C]GR218231 PET can provide valuable information in several areas of drug development:
-
Screening of CNS Drug Candidates: Assess whether a new drug candidate is a substrate of P-gp and has the potential for limited brain penetration.
-
Development of P-gp Inhibitors: Evaluate the efficacy and dose-response of novel P-gp modulators in vivo.
-
Investigating Drug-Drug Interactions: Determine if co-administration of a drug affects P-gp function and alters the brain uptake of other P-gp substrates.
-
Understanding Disease Pathophysiology: Investigate alterations in P-gp function in neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.[3]
Conclusion
(Rac)-[11C]GR218231 PET is a valuable tool for the in vivo quantification of P-glycoprotein activity at the blood-brain barrier. The significant increase in brain uptake upon P-gp modulation demonstrates its sensitivity as a P-gp substrate. The detailed protocols and quantitative data presented in these application notes provide a framework for researchers and drug development professionals to utilize this technique to investigate P-gp function in preclinical models, ultimately aiding in the development of more effective therapies for central nervous system disorders.
References
- 1. Synthesis and evaluation of dopamine D3 receptor antagonist 11C-GR218231 as PET tracer for P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative assessment of P-glycoprotein function in the rat blood-brain barrier by distribution volume of [11C]verapamil measured with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of tracer kinetic models for quantification of P-glycoprotein function using (R)-[11C]verapamil and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
Application of Rac GTPase Inhibitors in Preclinical Drug Development
Introduction
The Ras-related C3 botulinum toxin substrate (Rac) family of small GTPases, including Rac1, Rac2, and Rac3, are pivotal regulators of a multitude of cellular processes. These include cytoskeletal dynamics, cell motility, cell proliferation, and survival signaling pathways. Dysregulation of Rac signaling is implicated in various pathological conditions, most notably cancer, where it contributes to tumor growth, invasion, and metastasis. Consequently, the inhibition of Rac GTPase activity has emerged as a promising strategy in preclinical drug development for oncology and other diseases. This document provides an overview of the application of Rac inhibitors, with a focus on the experimental protocols and data presentation relevant to their preclinical evaluation. While the specific compound "(Rac)-GR218231" does not have publicly available preclinical data, the following notes and protocols are representative of the preclinical development process for inhibitors targeting the Rac signaling pathway.
Data Presentation: Preclinical Characterization of Rac Inhibitors
The preclinical evaluation of Rac inhibitors involves a series of in vitro and in vivo studies to determine their potency, selectivity, and efficacy. The quantitative data from these studies are typically summarized for comparative analysis.
| Parameter | Assay Type | Description | Example Endpoint(s) | Example Value (for a hypothetical inhibitor) |
| Biochemical Potency | GTPase Activity Assay | Measures the direct inhibition of Rac GTPase activity. | IC50 | 50 nM |
| Cellular Potency | Rac Activation Assay (G-LISA/Pull-down) | Quantifies the inhibition of active, GTP-bound Rac in a cellular context. | IC50 | 200 nM |
| Anti-proliferative Activity | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | Assesses the effect of the inhibitor on the growth of cancer cell lines. | GI50 | 500 nM |
| Induction of Apoptosis | Apoptosis Assay (e.g., Caspase-Glo, Annexin V staining) | Measures the ability of the inhibitor to induce programmed cell death. | EC50 for Caspase 3/7 activation | 750 nM |
| Inhibition of Cell Migration | Transwell Migration Assay / Wound Healing Assay | Evaluates the inhibitor's effect on cancer cell motility. | % Inhibition at a specific concentration | 80% inhibition at 1 µM |
| In Vivo Efficacy | Xenograft Animal Model | Measures the effect of the inhibitor on tumor growth in an animal model. | Tumor Growth Inhibition (TGI) | 60% TGI at 50 mg/kg |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures is crucial for understanding the mechanism of action and the development process of Rac inhibitors.
Caption: General Rac GTPase signaling pathway.
Caption: Preclinical development workflow for Rac inhibitors.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of preclinical findings. Below are representative protocols for key in vitro assays used to characterize Rac inhibitors.
1. Rac Activation Assay (Pull-down Method)
This assay is designed to selectively isolate and quantify the active, GTP-bound form of Rac from cell lysates.
-
Materials:
-
Cells of interest cultured to 70-80% confluency.
-
Rac inhibitor compound.
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, protease and phosphatase inhibitors).
-
PAK1-PBD (p21-binding domain) fused to GST and coupled to agarose beads.
-
Wash Buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 10 mM MgCl₂).
-
SDS-PAGE sample buffer.
-
Anti-Rac1 primary antibody.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagents.
-
-
Procedure:
-
Treat cells with the Rac inhibitor at various concentrations for the desired time. A vehicle control should be included.
-
Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Normalize protein concentrations of the supernatants.
-
Incubate an aliquot of each lysate with GST-PAK-PBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with ice-cold Wash Buffer.
-
Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the eluted samples and an aliquot of the total cell lysate by SDS-PAGE and Western blotting using an anti-Rac1 antibody.
-
Quantify the band intensities to determine the relative amount of active Rac1.
-
2. Cell Migration Assay (Transwell/Boyden Chamber Assay)
This assay assesses the ability of a compound to inhibit the migratory capacity of cells towards a chemoattractant.
-
Materials:
-
Transwell inserts (typically 8 µm pore size for cancer cells).
-
24-well plates.
-
Serum-free cell culture medium.
-
Medium containing a chemoattractant (e.g., 10% FBS).
-
Rac inhibitor compound.
-
Cotton swabs.
-
Staining solution (e.g., Crystal Violet).
-
-
Procedure:
-
Pre-treat cells with the Rac inhibitor at various concentrations in serum-free medium for a specified time.
-
Seed the pre-treated cells into the upper chamber of the Transwell inserts in serum-free medium containing the inhibitor.
-
Fill the lower chamber with medium containing the chemoattractant.
-
Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
Calculate the percentage of migration inhibition relative to the vehicle control.
-
Conclusion
The preclinical development of Rac GTPase inhibitors holds significant promise for the treatment of cancer and other diseases. A systematic approach involving robust biochemical and cell-based assays, followed by in vivo validation, is critical for the identification and optimization of lead candidates. The protocols and data presentation formats outlined in this document provide a foundational framework for researchers and drug development professionals working in this area. While the specific compound "this compound" remains uncharacterized in the public domain, the principles and methodologies described herein are broadly applicable to the preclinical evaluation of any novel Rac inhibitor.
Application Notes and Protocols for (Rac)-GR218231 PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-GR218231, initially developed as a dopamine D3 receptor antagonist, has been identified as a valuable substrate for P-glycoprotein (P-gp). Consequently, when radiolabeled with carbon-11 ([¹¹C]), it serves as a potent positron emission tomography (PET) tracer for the in vivo visualization and quantification of P-gp function, particularly at the blood-brain barrier (BBB). P-glycoprotein is an efflux transporter that plays a crucial role in limiting the brain penetration of various xenobiotics and drugs. Therefore, imaging P-gp function is of significant interest in drug development and in understanding diseases associated with altered P-gp expression or function.
These application notes provide a comprehensive overview and detailed protocols for the use of --INVALID-LINK---GR218231 in preclinical PET imaging studies to assess P-gp activity.
Mechanism of Action
This compound is actively transported out of the brain by P-gp located on the luminal side of the brain capillary endothelial cells. This active efflux results in low basal uptake of --INVALID-LINK---GR218231 in the brain. When P-gp is inhibited by a modulating agent, such as cyclosporine A, the efflux of --INVALID-LINK---GR218231 is blocked, leading to a significant increase in its accumulation in the brain. The ratio of brain uptake with and without P-gp inhibition provides a quantitative measure of P-gp function at the BBB.
Figure 1: Mechanism of --INVALID-LINK---GR218231 transport at the BBB.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with --INVALID-LINK---GR218231 PET imaging for P-gp function assessment.
| Parameter | Value | Reference |
| Radiolabeling | ||
| Radiochemical Yield (decay-corrected) | 53% ± 8% | [1][2] |
| Specific Activity | 15 ± 10 GBq/µmol | [1][2] |
| In Vitro Binding | ||
| P-glycoprotein Binding Affinity (Ki or IC50) | Not reported in the reviewed literature. However, in vivo data strongly support its role as a P-gp substrate. | |
| In Vivo PET Imaging (Rats) | ||
| Baseline Brain Uptake | Low and homogeneous | [1][2] |
| Brain Uptake with P-gp Inhibition (50 mg/kg Cyclosporine A) | ~12-fold higher than baseline | [1][2] |
| Cyclosporine A ED50 for increased brain uptake | 23.3 ± 0.6 mg/kg | [1][2] |
| Tissue | Baseline Uptake (%ID/g at 30 min) | Uptake with 50 mg/kg Cyclosporine A (%ID/g at 30 min) | Fold Increase | Reference |
| Brain | ~0.1 | ~1.2 | ~12 | [1][2] |
| Spleen | Varies | Dose-dependent increase (ED50: 38.4 ± 2.4 mg/kg) | - | [1][2] |
| Pancreas | Varies | Dose-dependent decrease (ED50: 36.0 ± 4.4 mg/kg) | - | [1][2] |
Experimental Protocols
Radiosynthesis of ¹¹C-GR218231
Principle: --INVALID-LINK---GR218231 is synthesized by the N-methylation of its desmethyl precursor using [¹¹C]methyl triflate.
Materials:
-
Desmethyl precursor of this compound
-
[¹¹C]Methyl triflate ([¹¹C]MeOTf)
-
Sodium hydroxide (NaOH)
-
Acetonitrile (ACN)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
HPLC system (preparative and analytical) with a C18 column
-
Solid-phase extraction (SPE) cartridge (e.g., Sep-Pak C18)
-
Sterile water for injection
-
Ethanol
Protocol:
-
Precursor Preparation: Dissolve approximately 1 mg of the desmethyl precursor in a suitable solvent (e.g., 200 µL of 0.1 M NaOH in a mixture of water and acetonitrile).
-
¹¹C-Methylation: Bubble the gaseous [¹¹C]MeOTf through the precursor solution at room temperature.
-
Quenching and Neutralization: After the trapping of [¹¹C]MeOTf is complete, neutralize the reaction mixture.
-
Purification:
-
Inject the reaction mixture onto a semi-preparative reversed-phase HPLC column.
-
Elute with a suitable mobile phase (e.g., 40% acetonitrile in 0.1 M NaH₂PO₄) to separate --INVALID-LINK---GR218231 from the precursor and other impurities.[3]
-
Collect the radioactive peak corresponding to the product.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water.
-
Trap the product on a C18 SPE cartridge.
-
Wash the cartridge with sterile water to remove HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.
-
-
Quality Control:
-
Perform analytical HPLC to determine radiochemical purity and specific activity.
-
In Vitro P-glycoprotein Binding Assay (General Protocol)
Principle: The ability of this compound to inhibit the binding of a known radiolabeled P-gp substrate to membranes rich in P-gp is measured.
Materials:
-
Cell membranes expressing high levels of P-gp (e.g., from MDR1-transfected cells).
-
A known radiolabeled P-gp substrate (e.g., [³H]azidopine or a fluorescent substrate like Rhodamine 123).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Scintillation cocktail and counter or fluorescence plate reader.
Protocol:
-
Membrane Preparation: Prepare a suspension of P-gp-expressing membranes in the assay buffer.
-
Incubation: In a 96-well plate, combine the membrane suspension, the radiolabeled P-gp substrate at a fixed concentration, and varying concentrations of unlabeled this compound.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo PET Imaging in Rodents
Animal Model: Male Wistar or Sprague-Dawley rats are suitable models.
Materials:
-
--INVALID-LINK---GR218231 formulated for injection.
-
Anesthesia (e.g., isoflurane).
-
P-gp inhibitor: Cyclosporine A (e.g., 50 mg/kg dissolved in a suitable vehicle).
-
PET scanner.
-
Tail vein catheter.
Protocol:
-
Animal Preparation:
-
Fast the animals for a few hours before the scan to reduce metabolic variability.
-
Anesthetize the animal with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Place a catheter in the tail vein for tracer injection.
-
-
Study Groups:
-
Baseline Group: Administer the vehicle for cyclosporine A (e.g., saline or a specific solvent) intravenously or intraperitoneally at a set time before the tracer injection (e.g., 30 minutes).
-
P-gp Inhibition Group: Administer cyclosporine A (e.g., 50 mg/kg) at the same time point before tracer injection.
-
-
PET Scan:
-
Position the anesthetized animal in the PET scanner.
-
Inject a bolus of --INVALID-LINK---GR218231 (e.g., 10-20 MBq) through the tail vein catheter.
-
Acquire dynamic PET data for 60-90 minutes.
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) on different brain areas (e.g., whole brain, cortex, striatum, cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g) for quantitative comparison between the baseline and P-gp inhibition groups.
-
Experimental Workflow and Logic
The following diagram illustrates the typical workflow for a preclinical --INVALID-LINK---GR218231 PET imaging study.
Figure 2: Experimental workflow for --INVALID-LINK---GR218231 PET imaging.
References
- 1. Synthesis and evaluation of dopamine D3 receptor antagonist 11C-GR218231 as PET tracer for P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Synthesis and Evaluation of Dopamine D3 Receptor Antagonist 11C-GR218231 as PET Tracer for P-Glycoprotein | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes and Protocols for Studying P-glycoprotein in Animal Models using (Rac)-GR218231
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a crucial membrane protein that functions as an efflux pump for a wide variety of xenobiotics.[1] Its expression in key physiological barriers, such as the blood-brain barrier, gastrointestinal tract, and kidneys, significantly impacts drug absorption, distribution, and elimination.[1][2] In oncology, overexpression of P-gp in tumor cells is a major mechanism of multidrug resistance (MDR).[3] Consequently, the study of P-gp function and modulation in vivo is of paramount importance in drug development and for understanding various disease states.
(Rac)-GR218231, particularly its radiolabeled form [11C]-(Rac)-GR218231, has emerged as a valuable tool for the in vivo visualization and quantification of P-gp activity using Positron Emission Tomography (PET).[4] This compound is a substrate of P-gp, and its uptake in tissues with high P-gp expression (like the brain) is normally low due to active efflux.[4] Inhibition of P-gp leads to a significant increase in the tissue concentration of [11C]-(Rac)-GR218231, which can be quantified by PET imaging. This allows for the non-invasive assessment of P-gp function and the efficacy of P-gp inhibitors in live animal models.
These application notes provide detailed protocols for utilizing [11C]-(Rac)-GR218231 in rodent models to study P-gp activity, along with relevant data and visualizations to aid in experimental design and interpretation.
P-glycoprotein Signaling and Regulation
The expression and function of P-glycoprotein are regulated by complex signaling pathways. Understanding these pathways is crucial for interpreting experimental results and identifying potential therapeutic targets. Several key pathways, including the PI3K/Akt and MAPK pathways, and transcription factors like NF-κB and p53, have been shown to modulate P-gp expression.[4][5][6]
References
- 1. Voxel-Based Analysis of [18F]-FDG Brain PET in Rats Using Data-Driven Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conscious rat PET imaging with soft immobilization for quantitation of brain functions: comprehensive assessment of anesthesia effects on cerebral blood flow and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of P-Glycoprotein in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 6. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PAR2 Antagonists in Neuroscience Research
Introduction
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor implicated in a variety of physiological and pathological processes within the central and peripheral nervous systems, including neuroinflammation, pain perception, and synaptic plasticity.[1][2] Its activation by endogenous proteases such as trypsin and tryptase triggers intracellular signaling cascades that modulate neuronal function.[1][2] Consequently, the use of selective antagonists to block PAR2 signaling has become a critical tool for neuroscience researchers investigating the role of this receptor in neurological disorders and for the development of novel therapeutics.
Initial searches for "(Rac)-GR218231" did not yield specific information linking it to PAR2 antagonism in neuroscience. Therefore, this document focuses on well-characterized PAR2 antagonists that have been successfully employed in neuroscience research. The following sections provide detailed application notes and experimental protocols for three such antagonists: C391 , a peptidomimetic antagonist; FSLLRY-NH2 , a peptide antagonist; and GB88 , a small molecule antagonist.
Quantitative Data Summary
The following tables summarize the key quantitative data for the selected PAR2 antagonists, providing a comparative overview of their potency and efficacy in various experimental settings.
Table 1: In Vitro Activity of PAR2 Antagonists
| Antagonist | Target | Cell Line | Assay | IC50 / Ki | Reference |
| C391 | Human PAR2 | 16HBE14o- | Ca2+ signaling (vs. 2-at-LIGRL-NH2) | 1.30 µM | [3] |
| C391 | Human PAR2 | 16HBE14o- | MAPK signaling (vs. 2-at-LIGRL-NH2) | ~1.3 µM | [3] |
| FSLLRY-NH2 | PAR2 | PAR2-KNRK cells | Not specified | 50 µM | [4] |
| GB88 | Human PAR2 | HT29 | Ca2+ release (vs. 2-furoyl-LIGRLO-NH2) | 8 µM | [5] |
| GB88 | Human PAR2 | Human Monocyte-Derived Macrophages | Ca2+ release (vs. trypsin) | 1.6 µM | [6] |
Table 2: In Vivo Activity of PAR2 Antagonists
| Antagonist | Animal Model | Disease/Condition Model | Route of Administration | Effective Dose | Endpoint | Reference |
| C391 | Mouse | Thermal Hyperalgesia (Compound 48/80-induced) | Intra-hindpaw injection | 25-75 µg | Reduction of thermal hyperalgesia | [3] |
| FSLLRY-NH2 | Mouse | Neuropathic Pain (Paclitaxel-induced) | Not specified | Dose-dependent | Blockade of neuropathic pain | [7] |
| GB88 | Rat | Paw Edema (PAR2 agonist-induced) | Subcutaneous | 10 mg/kg | Reduction of paw edema | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing PAR2 antagonists in neuroscience research.
Protocol 1: In Vitro Calcium Imaging to Assess PAR2 Antagonism
This protocol is adapted from studies using the PAR2 antagonist C391 in the 16HBE14o- cell line, which naturally expresses PAR2.[3]
Objective: To measure the ability of a PAR2 antagonist to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
16HBE14o- cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fura-2 AM calcium indicator
-
PAR2 agonist (e.g., 2-aminothiazo-4-yl-LIGRL-NH2)
-
PAR2 antagonist (e.g., C391)
-
Fluorescence microscope with a ratiometric imaging system
Procedure:
-
Cell Culture: Plate 16HBE14o- cells on glass coverslips and grow to confluence.
-
Dye Loading: Incubate cells with Fura-2 AM in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with HBSS to remove extracellular dye.
-
Baseline Measurement: Mount the coverslip on the microscope stage and perfuse with HBSS. Record the baseline 340/380 nm fluorescence ratio for 20 seconds.
-
Antagonist Pre-incubation: Perfuse the cells with HBSS containing the desired concentration of the PAR2 antagonist (e.g., C391 at 3 µM) for 2 minutes.[3]
-
Agonist Stimulation: While continuing to perfuse with the antagonist-containing solution, add the PAR2 agonist at a pre-determined EC75 concentration.
-
Data Acquisition: Record the change in the 340/380 nm fluorescence ratio for several minutes to capture the peak calcium response.
-
Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio. Compare the agonist-induced calcium response in the presence and absence of the antagonist to determine the percentage of inhibition and calculate the IC50 value.
Protocol 2: In Vivo Assessment of PAR2 Antagonism in a Mouse Model of Thermal Hyperalgesia
This protocol is based on the in vivo characterization of the PAR2 antagonist C391.[3]
Objective: To evaluate the efficacy of a PAR2 antagonist in reducing pain-related behavior in a model of inflammatory pain.
Materials:
-
Male C57BL/6 mice
-
PAR2 antagonist (e.g., C391)
-
Compound 48/80 (mast cell degranulator)
-
Saline solution
-
Plantar test apparatus for measuring thermal withdrawal latency
Procedure:
-
Acclimatization: Acclimate mice to the testing environment and apparatus for several days before the experiment.
-
Baseline Measurement: Measure the baseline thermal withdrawal latency of the hind paw for each mouse.
-
Drug Administration: Co-inject the PAR2 antagonist (e.g., C391 at doses ranging from 7.5 to 75 µg) and Compound 48/80 (0.2 µg) in a small volume of saline into the plantar surface of one hind paw.[3] The contralateral paw can be injected with saline as a control.
-
Behavioral Testing: At various time points after injection (e.g., 15, 30, 60, 120 minutes), measure the thermal withdrawal latency of both hind paws.
-
Data Analysis: Calculate the change in withdrawal latency from baseline for each group. Compare the withdrawal latencies in the antagonist-treated group to the group that received only Compound 48/80 to determine the effect of the antagonist on thermal hyperalgesia.
Visualizations
The following diagrams illustrate the PAR2 signaling pathway and a typical experimental workflow for evaluating PAR2 antagonists.
Caption: PAR2 signaling pathway and point of antagonist inhibition.
Caption: General experimental workflow for PAR2 antagonist evaluation.
References
- 1. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]
- 2. bmj.com [bmj.com]
- 3. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FSLLRY-NH2 | PAR2 antagonist | Hello Bio [hellobio.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Brain Uptake of (Rac)-GR218231
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low brain uptake of (Rac)-GR218231, a synthetic organic Neurokinin-1 (NK-1) receptor antagonist.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My in vivo experiments show very low brain concentrations of this compound. How can I confirm if this is due to poor blood-brain barrier (BBB) penetration?
Answer:
To confirm poor BBB penetration, we recommend a multi-step approach:
-
In Vitro Permeability Assay: Conduct a Caco-2 permeability assay. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the BBB. A low apparent permeability coefficient (Papp) from the apical (blood side) to the basolateral (brain side) compartment would suggest poor passive diffusion.
-
In Vivo Brain-to-Plasma Ratio Measurement: If not already performed, a detailed pharmacokinetic study to determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) is essential. A low ratio confirms limited brain penetration. For context, a Kp,uu close to 1 suggests equilibrium between plasma and the brain.
Question 2: I suspect that active efflux by transporters like P-glycoprotein (P-gp) is limiting the brain uptake of this compound. How can I test this hypothesis?
Answer:
P-glycoprotein (P-gp) is a common efflux transporter at the BBB that actively removes a wide range of compounds from the brain. To determine if this compound is a P-gp substrate, you can perform the following experiments:
-
Bidirectional Caco-2 Assay: In this variation of the Caco-2 assay, you measure the transport of this compound in both directions: apical to basolateral (A-B) and basolateral to apical (B-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.
-
P-gp Inhibition Assay: Conduct the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a substrate for P-gp.
-
In Vivo Studies with P-gp Inhibitors: For a more definitive answer, you can perform in vivo studies in rodents where this compound is co-administered with a P-gp inhibitor. A significant increase in the brain-to-plasma ratio in the presence of the inhibitor would confirm P-gp mediated efflux.
Question 3: My results from the in vitro assays are inconsistent. What are some common pitfalls and how can I troubleshoot them?
Answer:
Inconsistencies in in vitro assays can arise from several factors. Here are some common issues and their solutions:
-
Cell Monolayer Integrity:
-
Problem: Leaky cell monolayers can lead to artificially high permeability values.
-
Troubleshooting: Always check the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment. A significant drop in TEER indicates compromised monolayer integrity. Additionally, you can measure the permeability of a low-permeability marker like Lucifer yellow.
-
-
Compound Solubility and Stability:
-
Problem: Poor aqueous solubility can lead to inaccurate concentration measurements. The compound may also be unstable in the assay buffer.
-
Troubleshooting: Determine the solubility of this compound in the assay buffer beforehand. If solubility is an issue, consider using a co-solvent, but be aware that this can affect cell viability. Check the stability of the compound in the assay buffer over the time course of the experiment using LC-MS/MS.
-
-
Non-specific Binding:
-
Problem: The compound may bind to the plastic of the assay plates, leading to an underestimation of its concentration.
-
Troubleshooting: Perform a recovery experiment by incubating the compound in the assay plate without cells and measuring the concentration at the end of the incubation period. If recovery is low, consider using low-binding plates.
-
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a synthetic organic compound that acts as a selective antagonist for the Neurokinin-1 (NK-1) receptor.[1] NK-1 receptors are part of the tachykinin receptor family and are involved in various physiological processes, including pain transmission, inflammation, and emesis.
What is the mechanism of action of NK-1 receptor antagonists?
NK-1 receptor antagonists work by blocking the binding of Substance P, the natural ligand for the NK-1 receptor, to the receptor. This blockade inhibits the downstream signaling pathways that are activated by Substance P.[2]
Why is brain uptake important for NK-1 receptor antagonists?
For treating central nervous system (CNS) disorders such as depression, anxiety, and certain types of pain, NK-1 receptor antagonists must cross the blood-brain barrier to reach their target receptors in the brain.
What are some general strategies to improve the brain uptake of small molecules like this compound?
Several strategies can be employed to enhance brain penetration:
-
Chemical Modification: Modifying the chemical structure to increase lipophilicity, reduce polar surface area, or decrease the number of hydrogen bond donors can improve passive diffusion across the BBB.
-
Inhibition of Efflux Transporters: Co-administration of a P-gp inhibitor can increase the brain concentration of P-gp substrates.
-
Prodrug Approach: A lipophilic prodrug can be designed to cross the BBB and then be converted to the active drug within the brain.
-
Nanoparticle-based Delivery Systems: Encapsulating the drug in nanoparticles can facilitate its transport across the BBB.
Quantitative Data
While specific quantitative data for this compound is limited in the public domain, the following tables provide representative data for other NK-1 receptor antagonists.
Table 1: Physicochemical Properties of Selected NK-1 Receptor Antagonists
| Compound | Molecular Weight (Da) | LogP | Polar Surface Area (Ų) |
| Aprepitant | 534.5 | 4.8 | 74.7 |
| Rolapitant | 672.7 | 6.2 | 83.9 |
| Netupitant | 688.8 | 6.6 | 93.4 |
Note: Data is illustrative and sourced from publicly available chemical databases.
Table 2: Brain Penetration Data for Selected NK-1 Receptor Antagonists
| Compound | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | P-gp Efflux Ratio |
| Aprepitant | ~1.5 | ~0.1 | >10 |
| Rolapitant | ~2.0 | ~0.05 | >20 |
Note: These are approximate values from various preclinical studies and may vary depending on the experimental conditions.
Experimental Protocols
1. Caco-2 Permeability Assay
Objective: To assess the in vitro permeability of this compound across a cell monolayer mimicking the blood-brain barrier.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) of the monolayer is measured using a voltmeter. A TEER value above a predetermined threshold indicates a tight monolayer. The permeability of a low-permeability marker (e.g., Lucifer yellow) is also assessed.
-
Assay Procedure:
-
The culture medium is replaced with transport buffer.
-
This compound is added to the apical (donor) compartment.
-
Samples are taken from the basolateral (receiver) compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of this compound in the samples is quantified using LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
2. In Vitro P-glycoprotein (P-gp) Efflux Assay
Objective: To determine if this compound is a substrate for the P-gp efflux transporter.
Methodology:
-
Cell Culture: Use a cell line that overexpresses P-gp, such as MDCK-MDR1 cells, cultured on Transwell® inserts.
-
Bidirectional Transport:
-
Apical to Basolateral (A-B): The compound is added to the apical compartment, and its appearance in the basolateral compartment is measured.
-
Basolateral to Apical (B-A): The compound is added to the basolateral compartment, and its appearance in the apical compartment is measured.
-
-
P-gp Inhibition: The bidirectional transport experiment is repeated in the presence of a known P-gp inhibitor (e.g., 10 µM verapamil).
-
Sample Analysis: The concentration of this compound in the samples is quantified using LC-MS/MS.
-
Data Analysis:
-
Calculate the Papp values for both A-B and B-A transport.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
A significant reduction in the efflux ratio in the presence of the P-gp inhibitor confirms that the compound is a P-gp substrate.
-
Visualizations
Caption: Neurokinin-1 (NK-1) Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating low brain uptake of this compound.
References
Improving the signal-to-noise ratio in (Rac)-GR218231 PET
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (SNR) for Positron Emission Tomography (PET) imaging with the metabotropic glutamate receptor 1 (mGluR1) tracer, (Rac)-GR218231.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PET imaging?
This compound is a radiolabeled antagonist for the metabotropic glutamate receptor 1 (mGluR1). It is utilized in PET imaging to visualize and quantify the distribution and density of mGluR1 in the brain.[1] The mGluR1 receptor is implicated in various neurological and psychiatric disorders, making it a significant target for drug development and in vivo imaging.[1]
Q2: What are the primary challenges in achieving a high signal-to-noise ratio with this compound PET?
The primary challenges in this compound PET imaging are similar to those for other neuroreceptor tracers and include:
-
Low Brain Uptake: The radiotracer must effectively cross the blood-brain barrier to reach its target.[2][3][4]
-
High Non-Specific Binding: The tracer may bind to off-target sites, increasing background noise and reducing the specific signal.[2][5]
-
Suboptimal Image Acquisition and Reconstruction Parameters: Incorrect scanner settings or data processing can introduce noise and artifacts, degrading image quality.[6][7][8]
-
Patient-Related Factors: Patient motion during the scan can cause blurring and reduce image clarity.[6]
Q3: How does the choice of reconstruction algorithm impact the signal-to-noise ratio?
The reconstruction algorithm significantly influences the final image quality. Iterative reconstruction methods like Ordered-Subset Expectation-Maximization (OSEM) are commonly used and can improve image quality over older methods like Filtered Backprojection (FBP).[7] However, the number of iterations and subsets must be optimized; too many can amplify noise.[6] Advanced algorithms, sometimes incorporating machine learning, can further enhance SNR.[7]
Q4: What is the role of Time-of-Flight (TOF) technology in improving image quality?
Time-of-Flight (TOF) PET scanners measure the small time difference in the arrival of the two annihilation photons, which helps to better localize the annihilation event. This additional information leads to a significant improvement in the signal-to-noise ratio, resulting in images with lower noise and improved contrast.[9][10][11] The benefit of TOF is particularly noticeable in larger patients.[11]
Troubleshooting Guides
Issue 1: Low Signal in Target Brain Regions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Brain Penetration of this compound | Verify the lipophilicity (LogP/LogD) of the synthesized tracer is within the optimal range for blood-brain barrier penetration. | An optimized LogP value can improve passive diffusion across the blood-brain barrier. |
| Ensure the radiochemical purity of the tracer, as impurities can alter its pharmacokinetic properties. | High radiochemical purity ensures that the observed signal is from the intended tracer. | |
| Low mGluR1 Density in the Subject | If applicable to the study design, confirm the expected mGluR1 expression levels in the chosen animal model or patient population. | Understanding the baseline receptor density is crucial for interpreting the PET signal. |
| Suboptimal Acquisition Time | Increase the scan duration per bed position to improve count statistics.[6] | Longer acquisition times lead to higher counts and a better signal-to-noise ratio.[6] |
Issue 2: High Background Noise and Poor Contrast
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Non-Specific Binding | Administer a blocking dose of a non-radioactive mGluR1 antagonist prior to the this compound injection to assess the level of specific binding.[12] | A significant reduction in signal in target regions after a blocking dose confirms specific binding. |
| Optimize washing steps in in-vitro assays to remove unbound tracer.[5] | Efficient washing reduces background signal from non-specifically bound radioligand.[5] | |
| Consider using blocking agents like bovine serum albumin (BSA) in binding assays to reduce non-specific binding to filters or plates.[5] | Blocking agents saturate non-specific binding sites, improving the specific signal.[5] | |
| Incorrect Image Reconstruction Parameters | Optimize the number of iterations and subsets for iterative reconstruction algorithms like OSEM.[6] | A balance must be struck to enhance sharpness without excessively amplifying noise.[6] |
| Apply an appropriate post-reconstruction filter, such as a Gaussian filter, with an optimized full width at half maximum (FWHM).[6] | Proper filtering can suppress noise and improve the overall image quality.[6] | |
| Scattered and Random Coincidence Events | Utilize PET scanners with advanced detector technology and faster electronics to improve coincidence timing and energy resolution.[13] | Better hardware reduces the contribution of scattered and random events to image noise.[13] |
Quantitative Data Summary
Table 1: Impact of Reconstruction Algorithms on Image Quality
| Algorithm | Iterations | Subsets | Filter Cutoff (mm) | Mean Quality Score (Rank) | Reference |
| VUE Point FX with TOF | 3 | 18 | 6.0 | Higher | [6] |
| VUE Point HD - LKYG | 1 | 32 | 5.0 | Lower | [6] |
Table 2: Effect of Post-Reconstruction Filtering on Signal-to-Noise Ratio (SNR)
| Filtering Method | Initial SNR | Final SNR | Reference |
| No Filter | 8.0 | 8.0 | [14] |
| Gaussian Filter | 8.0 | 23.3 | [14] |
| Bilateral Filter | 8.0 | 24.4 | [14] |
| Hybrid Dual-Domain Filter | 8.0 | 39.3 | [14] |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Carbon-11
This protocol is a generalized procedure and may require optimization.
-
Precursor Preparation: Prepare a solution of the appropriate precursor for this compound in a suitable solvent (e.g., DMF).
-
[11C]Methyl Iodide Synthesis: Produce [11C]CO2 via proton bombardment of a nitrogen gas target. Convert the [11C]CO2 to [11C]methyl iodide using a suitable synthesis module.
-
Radiolabeling Reaction: Trap the [11C]methyl iodide in the precursor solution at an optimized temperature. The reaction is typically rapid due to the short half-life of Carbon-11.
-
Purification: Purify the crude reaction mixture using high-performance liquid chromatography (HPLC) to isolate --INVALID-LINK---GR218231 from unreacted precursor and byproducts.
-
Formulation: Evaporate the HPLC solvent and formulate the purified radiotracer in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: Perform quality control tests to determine radiochemical purity, molar activity, and sterility before injection.
Protocol 2: In Vivo PET Imaging and Data Acquisition
-
Animal/Patient Preparation: Anesthetize the subject and position them in the PET scanner to minimize motion.[6] A transmission scan may be performed for attenuation correction.
-
Radiotracer Injection: Administer a bolus injection of a known quantity of --INVALID-LINK---GR218231 intravenously.
-
Dynamic PET Scan: Begin a dynamic PET scan immediately after injection to capture the kinetics of the tracer distribution. The total scan time will depend on the study objectives.
-
Image Reconstruction: Reconstruct the acquired data using an appropriate algorithm (e.g., OSEM with TOF).[6][7] Apply corrections for attenuation, scatter, and random coincidences.
-
Data Analysis: Define regions of interest (ROIs) on the reconstructed images corresponding to specific brain structures. Generate time-activity curves for each ROI to perform kinetic modeling and quantify receptor binding.
Visualizations
References
- 1. In vivo imaging of the metabotropic glutamate receptor 1 (mGluR1) with positron emission tomography: recent advance and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of PET and SPECT Probes for Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positron Emission Tomography (PET) Ligand Development for Ionotropic Glutamate Receptors: Challenges and Opportunities for Radiotracer Targeting N-methyl-d-aspartate (NMDA), α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) and Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Improving PET Imaging Acquisition and Analysis With Machine Learning: A Narrative Review With Focus on Alzheimer's Disease and Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Properties of Noise in Positron Emission Tomography Images Reconstructed with Filtered-Backprojection and Row-Action Maximum Likelihood Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. An Assessment of the Impact of Incorporating Time-of-Flight (TOF) Information Into Clinical PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blocking Studies to Evaluate Receptor-Specific Radioligand Binding in the CAM Model by PET and MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Causes of Noise in PET imaging | PDF [slideshare.net]
- 14. Improvement of image quality in PET using post-reconstruction hybrid spatial-frequency domain filtering - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 11C-(Rac)-GR218231 Radiosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the radiosynthesis of ¹¹C-(Rac)-GR218231.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the radiosynthesis of ¹¹C-(Rac)-GR218231 in a question-and-answer format.
Issue 1: Low Radiochemical Yield (RCY)
-
Question: We are experiencing significantly lower than expected radiochemical yields for ¹¹C-(Rac)-GR218231. What are the potential causes and how can we troubleshoot this?
-
Answer: Low radiochemical yield is a common challenge in ¹¹C chemistry. Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Precursor Quality and Stability: The desmethyl precursor is critical. Ensure it is of high purity and has been stored correctly to prevent degradation. Phenolic precursors can be sensitive to oxidation. It is advisable to store the precursor under an inert atmosphere (nitrogen or argon) at a low temperature.
-
Reaction Conditions:
-
Temperature: The reaction temperature for ¹¹C-methylation is crucial. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to degradation of the precursor or the final product. Optimization of the reaction temperature is recommended.
-
Solvent: The choice of solvent can significantly impact the reaction. While a specific solvent for ¹¹C-GR218231 synthesis may be established, ensure it is anhydrous and of high purity. Less polar solvents might require higher temperatures to achieve efficient methylation.
-
Base: The presence and strength of the base used for deprotonation of the phenolic precursor are critical. Ensure the appropriate base is used at the correct concentration.
-
-
[¹¹C]Methyl Triflate Delivery: Inefficient trapping of [¹¹C]methyl triflate in the reaction vessel will directly lead to low yields. Verify the efficiency of your trapping system. The volatility of [¹¹C]methyl triflate requires an efficient trapping mechanism to ensure it is available for the reaction.
-
Reaction Time: Given the short half-life of Carbon-11 (20.4 minutes), the reaction time should be optimized to be as short as possible while allowing for maximum product formation.
-
Issue 2: Impurities and Difficult Purification
-
Question: Our HPLC analysis shows multiple radioactive peaks, making the purification of ¹¹C-(Rac)-GR218231 difficult. What could be the source of these impurities and how can we improve the purification?
-
Answer: The presence of radioactive impurities can arise from several sources. Here's how to address this:
-
Potential Side Reactions:
-
O- vs. N-methylation: If there are other potential methylation sites on the precursor molecule (e.g., secondary amines), N-methylation could occur as a side reaction.
-
Solvent Methylation: If using dimethyl sulfoxide (DMSO) as a solvent, methylation of the solvent itself can occur, which may lead to the formation of byproducts.
-
Degradation Products: The harsh conditions of radiosynthesis can sometimes lead to the degradation of the precursor or the final product, resulting in radioactive impurities.
-
-
HPLC Purification Optimization:
-
Column Selection: A high-resolution semi-preparative HPLC column is essential. C18 columns are commonly used for the purification of radiotracers.
-
Mobile Phase: Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with additives like trifluoroacetic acid) to achieve the best separation between ¹¹C-(Rac)-GR218231 and any impurities. A gradient elution may be necessary to resolve closely eluting peaks.
-
Solid-Phase Extraction (SPE): Following HPLC purification, a solid-phase extraction step can be employed for rapid reformulation of the tracer into a biocompatible solvent. This can also help in removing any remaining impurities.[1]
-
-
Issue 3: Low Specific Activity
-
Question: The specific activity of our ¹¹C-(Rac)-GR218231 is consistently low. What factors influence specific activity and how can we improve it?
-
Answer: Low specific activity is often caused by contamination with non-radioactive ("cold") carbon-12. To maximize specific activity:
-
[¹¹C]CO₂ Quality: The primary source of ¹¹C, [¹¹C]CO₂, produced from the cyclotron can be contaminated with ¹²CO₂ from the target gas or leaks in the system. Ensure a high-purity nitrogen target gas is used.
-
Reagents and Solvents: All reagents and solvents used in the synthesis can be a source of carbon-12 contamination. Use high-purity reagents and solvents.
-
Atmospheric CO₂: Exposure of reagents, especially the Grignard or organolithium reagents used in the synthesis of [¹¹C]methyl iodide, to atmospheric CO₂ can introduce ¹²C. Perform the synthesis in a well-sealed, automated synthesis module under an inert atmosphere.
-
System Cleanliness: Thoroughly clean and dry all reaction vessels and tubing to remove any residual carbon-containing compounds.
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the primary challenge in the in vivo application of ¹¹C-(Rac)-GR218231 for brain imaging?
-
Answer 1: The primary challenge for its use in brain imaging is its high affinity for the P-glycoprotein (P-gp) efflux transporter located at the blood-brain barrier. This results in very low brain uptake of the tracer. To overcome this, co-administration of a P-gp inhibitor is necessary to allow the tracer to enter the brain in sufficient quantities for imaging.
-
Question 2: What is the mechanism of P-glycoprotein (P-gp) mediated efflux?
-
Answer 2: P-gp is an ATP-dependent efflux pump that actively transports a wide variety of substrates out of cells. In the blood-brain barrier, it pumps xenobiotics, including ¹¹C-(Rac)-GR218231, from the endothelial cells back into the bloodstream, thus limiting their entry into the brain. There are several proposed mechanisms for how P-gp removes substrates from the cell membrane.
-
Question 3: How should the desmethyl precursor for ¹¹C-(Rac)-GR218231 synthesis be handled and stored?
-
Answer 3: The desmethyl precursor, being a phenolic compound, should be handled with care to prevent degradation. It is recommended to:
-
Store the precursor in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Keep it in a cool, dark, and dry place. A freezer is often suitable for long-term storage.
-
Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture, which could degrade the compound.
-
-
Question 4: What are the expected radiochemical yield and specific activity for the synthesis of ¹¹C-(Rac)-GR218231?
-
Answer 4: Based on published literature, the radiosynthesis of ¹¹C-(Rac)-GR218231 can be achieved with a decay-corrected radiochemical yield of approximately 53% ± 8%. The reported specific activity is around 15 ± 10 GBq/µmol. These values can vary depending on the specific synthesis setup and conditions.
Quantitative Data Summary
| Parameter | Reported Value | Reference |
| Radiochemical Yield (decay-corrected) | 53% ± 8% | |
| Specific Activity | 15 ± 10 GBq/µmol | |
| Synthesis Time | ~30-40 minutes |
Experimental Protocols
Radiosynthesis of [¹¹C]Methyl Triflate
[¹¹C]Methyl triflate is a highly reactive methylating agent used for the synthesis of ¹¹C-(Rac)-GR218231. It is typically produced in a two-step process from cyclotron-produced [¹¹C]CO₂.
-
Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ is trapped and converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) via a gas-phase or "wet" chemical method. The gas-phase method is generally preferred as it can lead to higher specific activity.
-
Conversion to [¹¹C]Methyl Triflate: The [¹¹C]CH₃I is then passed through a heated column containing silver triflate impregnated on a solid support. This converts the [¹¹C]CH₃I to the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
Radiosynthesis of ¹¹C-(Rac)-GR218231
-
Precursor Preparation: Dissolve the desmethyl precursor of GR218231 in a suitable anhydrous solvent (e.g., acetone, DMF) in a reaction vessel. Add a suitable base (e.g., NaOH or K₂CO₃) to deprotonate the phenolic hydroxyl group.
-
¹¹C-Methylation: Bubble the gaseous [¹¹C]methyl triflate through the precursor solution at an optimized temperature.
-
Quenching and Purification: After the reaction time, quench the reaction and purify the crude product using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Formulation: The HPLC fraction containing ¹¹C-(Rac)-GR218231 is collected, and the solvent is removed. The final product is then reformulated in a sterile, injectable solution (e.g., saline with a small amount of ethanol).
Visualizations
Caption: A simplified workflow for the radiosynthesis of ¹¹C-(Rac)-GR218231.
References
Technical Support Center: Optimizing Injection Protocols for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-GR218231 and other small molecules in vivo. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My formulation of this compound appears cloudy or precipitates out of solution. What are the potential causes and solutions?
A1: Poor aqueous solubility is a common issue for many small molecule inhibitors.[1] Precipitation can lead to inaccurate dosing and reduced bioavailability.
Troubleshooting Steps:
-
Review Solubility Data: Confirm the solubility of this compound in your chosen vehicle. If this data is unavailable, empirical testing with small aliquots is recommended.[1]
-
Formulation Optimization: For poorly water-soluble compounds, several strategies can enhance solubility and stability.[1][2] Consider the approaches summarized in the table below.
-
Particle Size Reduction: Decreasing the particle size of a solid drug can increase its surface area and, consequently, its dissolution rate.[1] Techniques like micronization or creating nanoscale formulations can improve bioavailability.[1]
Q2: I am observing high variability in my in vivo results between animals. What could be the cause?
A2: High variability between animals can stem from several factors, including inconsistent dosing and inherent biological differences.
Troubleshooting Steps:
-
Inconsistent Dosing: Ensure precise and consistent administration techniques. It is also crucial to normalize the dose to the body weight of each animal.[3]
-
Biological Variability: To improve statistical power, increase the number of animals per group. Ensure that animals are age- and sex-matched to minimize biological differences.[3]
-
Vehicle Control: Always include a vehicle-only control group in your study to ensure that the observed effects are not due to the vehicle itself.[4]
Q3: My compound is not showing the expected efficacy in vivo. What are the possible reasons?
A3: Lack of efficacy can be due to poor bioavailability or permeability, meaning an insufficient amount of the compound is reaching the target tissue.[3]
Troubleshooting Steps:
-
Dose Adjustment: Consider increasing the dose of the compound, while carefully monitoring for any signs of toxicity.[3]
-
Alternative Administration Routes: Evaluate different routes of administration (e.g., intraperitoneal vs. oral vs. intravenous) that may offer better bioavailability.[3][5]
-
Formulation Enhancement: Utilize formulation strategies to enhance solubility and absorption.[3]
Q4: I am observing unexpected toxicity in my animal models. How can I troubleshoot this?
A4: Unexpected toxicity can arise from off-target effects of the compound or issues with the vehicle.
Troubleshooting Steps:
-
Off-Target Effects: Conduct a thorough literature search for known off-target liabilities of similar compounds.[3] If possible, perform in vitro screening against a panel of related proteins to assess selectivity.[3] Consider reducing the dose to determine if the toxicity is dose-dependent.[3]
-
Vehicle Toxicity: Some vehicles, especially at high concentrations, can cause local irritation or systemic toxicity.[4][6] For instance, high concentrations of DMSO can lead to significant motor impairment.[6][7] Always run a vehicle-only toxicity study to rule out the vehicle as the cause.
Data Presentation: Formulation & Vehicle Selection
Choosing an optimal vehicle is critical for the success of in vivo studies and requires a sound understanding of the physicochemical properties of your compound.[8]
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent to dissolve the compound before diluting with an aqueous solution.[1][4] | Simple and effective for many compounds. | Can cause toxicity at higher concentrations.[4][6] |
| Surfactants | Amphiphilic molecules that can form micelles to encapsulate and solubilize hydrophobic compounds. | Can significantly increase solubility. | May have their own biological effects. |
| Cyclodextrins | Cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility. | Generally well-tolerated. | Can be expensive and may alter drug pharmacokinetics. |
| Liposomes | Phospholipid vesicles that can encapsulate both hydrophilic and hydrophobic compounds. | Can improve drug targeting and reduce toxicity. | More complex to formulate. |
| Nanosuspensions | Sub-micron colloidal dispersions of the pure drug, stabilized by surfactants or polymers. | Increases surface area for faster dissolution.[1] | Requires specialized equipment for production. |
Table 2: Commonly Used Vehicles for In Vivo Studies
| Vehicle | Properties & Use | Advantages | Disadvantages & Cautions |
| Saline (0.9% NaCl) | Isotonic aqueous solution.[4] | Non-toxic and well-tolerated.[4] | Only suitable for water-soluble compounds. |
| Phosphate-Buffered Saline (PBS) | Buffered aqueous solution to maintain pH.[4] | Maintains physiological pH. | Only suitable for water-soluble compounds. |
| Dimethyl Sulfoxide (DMSO) | Aprotic polar solvent for lipophilic drugs.[4] | Excellent solubilizing capacity for many compounds. | Can be toxic at high concentrations, causing irritation and neurotoxicity.[4][6][7] |
| Polyethylene Glycol (PEG) | Water-miscible polymer, often used as a co-solvent.[4] | Generally well-tolerated.[4] | Can cause toxicity at high doses.[4] |
| Oils (Corn, Sesame, Olive) | For highly lipophilic compounds.[4] | Suitable for oral or intraperitoneal administration.[4] | Not suitable for intravenous administration.[4] |
| Carboxymethylcellulose (CMC) | Aqueous solution used to create a suspension.[6] | Can be used for compounds that are difficult to solubilize. | The compound is suspended, not dissolved, which can lead to dosing inaccuracies. |
Experimental Protocols
General Protocol for In Vivo Administration of a Research Compound
-
Compound Preparation:
-
Based on the desired dose and the weight of the animals, calculate the required amount of this compound.[3]
-
Dissolve the compound in an appropriate vehicle. For poorly soluble compounds, a common approach is to first dissolve it in a small amount of an organic solvent like DMSO, and then dilute it with a vehicle like PEG and/or saline.[2]
-
Ensure the final concentration of any organic solvent is below its toxic threshold.[3] For example, a final formulation might be 10% DMSO, 40% PEG400, and 50% saline.[2]
-
-
Formulation Procedure (Example with Co-solvents):
-
In a sterile tube, add the required volume of DMSO.[2]
-
Add the powdered compound to the DMSO and vortex or sonicate until completely dissolved.[2]
-
Add the PEG400 and vortex until the solution is homogeneous.[2]
-
Slowly add the sterile saline while vortexing to prevent precipitation.[2]
-
Visually inspect the final formulation to ensure it is a clear, particle-free solution.[2]
-
-
Animal Handling and Dosing:
-
Administer the formulation to the test group of animals via the chosen route (e.g., intraperitoneal, intravenous, oral gavage).
-
Administer the vehicle alone to the control group.[3]
-
-
Monitoring and Analysis:
-
Regularly observe the animals for any signs of toxicity or adverse effects.[3]
-
Monitor relevant efficacy endpoints at predetermined time points.[3]
-
At the end of the study, collect tissues and/or blood for pharmacokinetic and pharmacodynamic analysis to determine the concentration of the compound and its effect on the target pathway.[3]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for in vivo experiments.
Caption: Decision tree for in vivo vehicle selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
Technical Support Center: (Rac)-GR218231 PET Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (Rac)-GR218231 in Positron Emission Tomography (PET) imaging.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly Low Brain Uptake | High P-glycoprotein (P-gp) efflux at the blood-brain barrier. | This is the expected behavior of (Rac)-[11C]GR218231, as it is a P-gp substrate.[1] Consider co-administration with a P-gp inhibitor (e.g., cyclosporine A) to verify P-gp modulation. |
| Poor radiochemical purity. | Perform quality control on the radiotracer to ensure purity meets acceptable standards. | |
| Incorrect dose administration. | Verify the injected dose and ensure proper intravenous administration. | |
| High Inter-Subject Variability | Differences in endogenous P-gp expression or function. | Ensure a standardized experimental protocol. Consider genetic screening for P-gp polymorphisms if significant variability persists. |
| Concomitant medications affecting P-gp function. | Review and document all medications administered to subjects to identify potential P-gp inducers or inhibitors. | |
| High Uptake in Peripheral Organs (e.g., Pancreas) | Normal biodistribution of the tracer. | This is a known characteristic of (Rac)-[11C]GR218231.[1] Focus analysis on the target region of interest (i.e., the brain for P-gp studies). |
| No Significant Difference in Brain Uptake After P-gp Inhibition | Ineffective P-gp inhibitor dose. | Re-evaluate the dose and administration route of the P-gp inhibitor. A dose-escalation study with cyclosporine A showed a dose-dependent increase in brain uptake of (Rac)-[11C]GR218231.[1] |
| Saturation of the P-gp transporter. | Ensure the injected mass of this compound is within the appropriate range to avoid saturating the transporter. |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the this compound PET tracer?
A1: While initially investigated as a dopamine D3 receptor antagonist, (Rac)-[11C]GR218231 was found to be unsuitable for this purpose due to low brain uptake. Its primary utility in PET imaging is as a tracer for visualizing and quantifying the activity of the P-glycoprotein (P-gp) efflux pump at the blood-brain barrier.[1]
Q2: Why is the brain uptake of (Rac)-[11C]GR218231 typically low?
A2: The low cerebral uptake of (Rac)-[11C]GR218231 is a direct result of it being a substrate for the P-gp efflux pump. P-gp actively transports the tracer out of the brain, limiting its accumulation.[1]
Q3: How can I confirm that the low brain uptake is due to P-gp activity?
A3: To confirm the role of P-gp, a blocking or modulation experiment can be performed. Co-administration of a P-gp inhibitor, such as cyclosporine A, should result in a significant increase in the brain uptake of (Rac)-[11C]GR218231.[1] Studies have shown a 12-fold increase in brain uptake in rats when P-gp was modulated with cyclosporine A.[1]
Q4: What are the potential pitfalls of interpreting (Rac)-[11C]GR218231 PET images?
Q5: Are there any known off-target binding sites for this compound?
A5: The available literature focuses on its interaction with the P-gp transporter. While originally designed for the dopamine D3 receptor, its affinity for this target in vivo is low due to the P-gp efflux.[1] Further off-target binding studies in peripheral organs have not been extensively reported in the context of its use as a P-gp tracer.
Experimental Protocols
Protocol: In Vivo P-glycoprotein Modulation Study using (Rac)-[11C]GR218231 PET
1. Subject Preparation:
- Subjects should be fasted for at least 4-6 hours prior to the scan.
- A catheter should be placed in a peripheral vein for radiotracer and drug administration.
- Position the subject in the PET scanner to ensure the brain is within the field of view. Head immobilization may be used to minimize motion artifacts.
2. Baseline PET Scan:
- Administer a bolus injection of (Rac)-[11C]GR218231 intravenously.
- Acquire dynamic PET data for 60-90 minutes.
- Reconstruct the PET images with appropriate corrections for attenuation, scatter, and random coincidences.
3. P-gp Modulation:
- Administer a P-gp inhibitor (e.g., cyclosporine A, 50 mg/kg for rats) at a predetermined time before the second PET scan.[1] The timing will depend on the pharmacokinetics of the chosen inhibitor.
4. Post-Modulation PET Scan:
- Administer a second bolus injection of (Rac)-[11C]GR218231.
- Acquire a second dynamic PET scan using the same parameters as the baseline scan.
5. Data Analysis:
- Draw regions of interest (ROIs) on the reconstructed brain images.
- Generate time-activity curves (TACs) for each ROI.
- Calculate the brain uptake value (e.g., Standardized Uptake Value - SUV) and compare the values between the baseline and post-modulation scans to quantify P-gp activity.
Visualizations
References
Technical Support Center: Enhancing the Stability of Radiolabeled (Rac)-GR218231
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the stability of radiolabeled (Rac)-GR218231. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual workflows to address common challenges encountered during the handling, storage, and experimental use of this radioligand.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of radiolabeled this compound?
A1: The stability of any radiolabeled compound, including this compound, is influenced by several factors. The primary contributors to degradation are radiolytic decomposition, chemical instability of the molecule itself, and environmental conditions.[1][2] Radiolytic decomposition occurs when the radiation emitted by the radionuclide creates reactive species that can damage the compound.[1] Chemical instability may be inherent to the GR218231 molecule, and environmental factors such as temperature, light, and the presence of oxidizing or reducing agents can accelerate degradation.[2]
Q2: What is radiochemical purity and why is it important for my experiments with this compound?
A2: Radiochemical purity is the proportion of the total radioactivity in a sample that is present in the desired chemical form of the radiolabeled compound, in this case, this compound.[3] It is crucial for experimental accuracy and reproducibility. Impurities can lead to non-specific binding, altered biodistribution, and inaccurate quantification of target engagement, ultimately compromising the validity of your results.[4] Regular assessment of radiochemical purity is essential throughout the lifecycle of the radioligand.[3][5]
Q3: How often should I check the radiochemical purity of my radiolabeled this compound?
A3: The radiochemical purity of your radiolabeled this compound should be checked immediately after radiolabeling and then at regular intervals during storage.[5] The frequency of testing depends on the specific radionuclide used, the storage conditions, and the known stability of the compound. For short-lived isotopes, purity checks before each experiment are highly recommended. For longer-lived isotopes like Carbon-14 or Tritium, periodic checks (e.g., weekly or monthly) may be sufficient, depending on the storage conditions.[1]
Q4: Can the choice of radionuclide affect the stability of this compound?
A4: Yes, the choice of radionuclide can significantly impact the stability of the radiolabeled compound. Different radionuclides have varying decay energies and particle emissions, which influence the rate of radiolytic decomposition. For instance, high-energy beta emitters or alpha emitters can cause more local damage to the molecule than low-energy beta emitters or gamma emitters. The specific activity of the radioligand also plays a role; higher specific activity means a greater concentration of radioactive atoms, which can increase the rate of radiolysis.
Q5: What are some general strategies to improve the in vivo stability of radiolabeled compounds?
A5: Several strategies can be employed to enhance the in vivo stability of radiolabeled molecules. These include chemical modifications such as the substitution of labile amino acids (if it were a peptide), modification of the termini, or cyclization.[6][7] For small molecules like this compound, introducing stabilizing chemical groups or using linkers, such as polyethylene glycol (PEG), can improve pharmacokinetic properties and metabolic stability.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with radiolabeled this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Radiochemical Purity Immediately After Labeling | Inefficient radiolabeling reaction. | Optimize labeling conditions: adjust pH, temperature, precursor concentration, and reaction time. Ensure all reagents are of high quality and free of contaminants. |
| Presence of impurities in the precursor or reagents. | Purify the precursor and use high-purity reagents. | |
| Decreased Radiochemical Purity During Storage | Radiolytic decomposition. | Aliquot the radioligand into smaller volumes to minimize freeze-thaw cycles. Store at the lowest recommended temperature, typically -80°C or in liquid nitrogen.[2] Consider adding radical scavengers like ethanol or ascorbic acid to the storage solution. |
| Chemical degradation. | Ensure the storage solvent is appropriate and free of reactive species. Protect from light by using amber vials.[2] | |
| High Non-Specific Binding in Assays | Presence of radiochemical impurities. | Purify the radioligand using techniques like HPLC before use. Confirm the radiochemical purity of the stock solution. |
| Aggregation of the radioligand. | Add a small amount of a non-ionic detergent (e.g., Tween-20) to the assay buffer. | |
| Inconsistent Results Between Experiments | Degradation of the radioligand stock. | Always check the radiochemical purity of the radioligand before starting a new set of experiments. Use a fresh aliquot for each experiment if possible. |
| Variability in experimental conditions. | Standardize all experimental procedures, including incubation times, temperatures, and buffer compositions.[9] | |
| Poor In Vivo Stability / Rapid Metabolism | Enzymatic degradation in biological matrix. | While challenging for an existing molecule, future derivatives could incorporate modifications to block metabolic sites. |
| Dissociation of the radiometal-chelator complex (if applicable). | Ensure the chelator forms a highly stable complex with the radiometal under physiological conditions.[10] |
Experimental Protocols
Protocol 1: Assessment of Radiochemical Purity using Thin-Layer Chromatography (TLC)
Objective: To determine the radiochemical purity of radiolabeled this compound.
Materials:
-
Radiolabeled this compound solution
-
TLC plates (e.g., silica gel 60 F254)
-
Mobile phase (solvent system to be determined based on the polarity of this compound and potential impurities)
-
Developing chamber
-
Phosphorimager or radio-TLC scanner
-
Micropipette
Procedure:
-
Prepare the mobile phase and pour it into the developing chamber to a depth of approximately 0.5 cm. Close the chamber and allow it to equilibrate for at least 30 minutes.
-
Gently spot a small volume (1-2 µL) of the radiolabeled this compound solution onto the origin line of the TLC plate.
-
Allow the spot to dry completely.
-
Place the TLC plate into the equilibrated developing chamber, ensuring the origin is above the solvent level.
-
Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front.
-
Allow the plate to dry completely.
-
Analyze the distribution of radioactivity on the TLC plate using a phosphorimager or a radio-TLC scanner.
-
Calculate the radiochemical purity by determining the percentage of the total radioactivity that corresponds to the spot of the intact radiolabeled this compound.
Protocol 2: In Vitro Stability Assay in Human Plasma
Objective: To evaluate the stability of radiolabeled this compound in human plasma over time.
Materials:
-
Radiolabeled this compound solution
-
Freshly collected human plasma
-
Incubator or water bath at 37°C
-
Acetonitrile or other suitable protein precipitation agent
-
Centrifuge
-
HPLC system with a radiodetector
-
0.1 M HCl
Procedure:
-
Add a known amount of radiolabeled this compound to a pre-warmed aliquot of human plasma.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small sample of the plasma mixture.
-
Immediately add the plasma sample to a tube containing ice-cold acetonitrile (typically 2-3 volumes) to precipitate the proteins and stop any enzymatic degradation.
-
Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Analyze the supernatant by radio-HPLC to separate the intact radioligand from any radiolabeled metabolites.
-
Quantify the percentage of intact radiolabeled this compound at each time point to determine its stability profile in plasma.
Diagrams
Caption: Workflow for handling radiolabeled this compound.
Caption: Troubleshooting logic for radiochemical purity.
References
- 1. ORS News2Use - Managing Storage of Radiolabeled Compounds [news2use.ors.nih.gov]
- 2. moravek.com [moravek.com]
- 3. Radiochemical purity of routinely prepared 99Tcm radiopharmaceuticals: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Influence of Storage Temperature on Radiochemical Purity of 99mTc-Radiopharmaceuticals [mdpi.com]
- 6. Strategies for improving stability and pharmacokinetic characteristics of radiolabeled peptides for imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. moravek.com [moravek.com]
- 10. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-GR218231 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (Rac)-GR218231, a representative Rac GTPase inhibitor. The principles and methodologies outlined here are broadly applicable to experiments involving other Rac inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Rac inhibitors like this compound?
Rac inhibitors primarily function by preventing the activation of Rac GTPases.[1][2] Rac proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[3] Many small molecule inhibitors, such as NSC23766, prevent this activation by interfering with the binding of Guanine Nucleotide Exchange Factors (GEFs) to Rac.[4][5] GEFs are essential for catalyzing the exchange of GDP for GTP.[2] By blocking this interaction, the inhibitor locks Rac in its inactive state, thus inhibiting downstream signaling pathways that control processes like cytoskeletal rearrangement, cell migration, proliferation, and survival.[1][2][6]
Q2: What are the expected cellular effects of inhibiting Rac activity?
Inhibition of Rac activity can lead to a variety of cellular effects, depending on the cell type and experimental context. Commonly observed effects include:
-
Inhibition of cell migration and invasion: Rac is a key regulator of the actin cytoskeleton, and its inhibition often leads to reduced lamellipodia formation and decreased cell motility.[4][7]
-
Changes in cell morphology: Cells may lose their mesenchymal, spread-out appearance and adopt a more rounded morphology due to disruptions in the actin cytoskeleton.[1]
-
Induction of cell cycle arrest or apoptosis: In cancer cells, where Rac signaling is often hyperactivated, its inhibition can lead to G1/S phase arrest and programmed cell death.[8]
-
Alterations in downstream signaling: Inhibition of Rac can lead to decreased activity of downstream effector proteins such as p21-activated kinase (PAK) and downstream pathways like the PI3K/AKT/mTOR and MEK/ERK pathways.[9][10]
Q3: How can I confirm that this compound is effectively inhibiting Rac in my cells?
The most direct method to confirm Rac inhibition is to perform a Rac activation assay, commonly known as a pull-down assay.[11][12] This assay uses a protein domain that specifically binds to the active, GTP-bound form of Rac (e.g., the p21-binding domain (PBD) of PAK1).[13][14] By incubating cell lysates with GST-PBD beads, active Rac-GTP is "pulled down" and can be quantified by western blot. A successful inhibition by this compound would result in a significant decrease in the amount of pulled-down Rac-GTP compared to a vehicle-treated control.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Rac inhibitors.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no observable effect of the inhibitor. | Inhibitor Instability/Precipitation: The compound may be degrading or precipitating in the culture medium. | Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock. Visually inspect the medium for any signs of precipitation after adding the inhibitor. If solubility is an issue, consider using a different solvent or adjusting the final concentration. |
| Cell Culture Variability: Cell density, passage number, and overall health can significantly impact the cellular response to inhibitors. | Maintain a consistent cell passage number for your experiments. Ensure uniform cell seeding density. Avoid using cells that are over-confluent or have been in culture for extended periods. | |
| Suboptimal Inhibitor Concentration: The concentration of the inhibitor may be too low to elicit a response or too high, leading to off-target effects. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. Start with a broad range of concentrations based on available data for similar Rac inhibitors. | |
| High background in Rac activation (pull-down) assay. | Incomplete cell lysis: Inefficient lysis can lead to the release of cellular contents that interfere with the assay. | Ensure the lysis buffer is appropriate for your cell type and contains sufficient detergent. Perform lysis on ice and consider mechanical disruption (e.g., sonication) if necessary. |
| Non-specific binding to beads: Proteins other than active Rac may be binding to the GST-PBD beads. | Pre-clear the cell lysates with glutathione-agarose beads before adding the GST-PBD beads. Ensure all washing steps are performed thoroughly to remove non-specifically bound proteins. | |
| Off-target effects observed. | High inhibitor concentration: Many inhibitors lose their specificity at higher concentrations. | Use the lowest effective concentration of the inhibitor as determined by your dose-response experiments. |
| Inherent properties of the inhibitor: Some Rac inhibitors are known to have off-target effects. For example, NSC23766 and EHT1864 have been reported to have Rac1-independent effects at high concentrations.[9][15] | To confirm that the observed phenotype is due to Rac inhibition, consider using a secondary, structurally different Rac inhibitor. Additionally, genetic approaches such as siRNA or shRNA knockdown of Rac1 can be used to validate the findings. | |
| Variability in Western Blot results for downstream effectors. | Inconsistent sample preparation: Variations in lysis buffer, protease, and phosphatase inhibitors can affect protein stability and phosphorylation status. | Use a standardized lysis buffer containing fresh protease and phosphatase inhibitors for all samples. Ensure equal protein loading by performing a protein quantification assay (e.g., BCA assay). |
| Timing of treatment and stimulation: The kinetics of signaling pathways can be rapid, and inconsistent timing can lead to variability. | Precisely control the timing of inhibitor treatment and any growth factor or stimulus application. Create a detailed timeline for your experiment and adhere to it strictly. |
Quantitative Data for Common Rac Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) for some widely used Rac inhibitors. This data can serve as a reference for determining appropriate concentration ranges for this compound in your experiments.
| Inhibitor | Target | IC50 | Cell-free/Cell-based | Reference |
| NSC23766 | Rac1 GEF interaction (Trio, Tiam1) | ~50 µM | Cell-free | [5] |
| EHT 1864 | Rac family GTPases | 10-50 µM | Cell-based | [16] |
| EHop-016 | Rac GEF (Vav) | ~1.1 µM | Cell-based | [17] |
| ZINC69391 | Rac1 GEF interaction | 31-61 µM | Cell-based (Proliferation) | [6] |
| MBQ-167 | Rac1/2/3 and Cdc42 | 78-103 nM | Cell-based | [16] |
Experimental Protocols
Rac Activation (Pull-Down) Assay
This protocol is adapted from established methods for measuring the cellular levels of active, GTP-bound Rac.[13][14]
Materials:
-
Cells treated with this compound or vehicle control.
-
Lysis Buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.5% NP-40, 10% glycerol, supplemented with protease and phosphatase inhibitors).
-
GST-PBD (p21-binding domain) fusion protein coupled to glutathione-agarose beads.
-
Wash Buffer (identical to Lysis Buffer).
-
Laemmli sample buffer.
-
Anti-Rac1 antibody.
Procedure:
-
After experimental treatment, wash cells with ice-cold PBS.
-
Lyse cells on ice with Lysis Buffer.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Normalize protein concentrations of the supernatants using a BCA protein assay.
-
Incubate equal amounts of protein lysate with GST-PBD beads for 45-60 minutes at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and wash them three times with ice-cold Wash Buffer.
-
After the final wash, aspirate the supernatant and resuspend the beads in Laemmli sample buffer.
-
Boil the samples for 5 minutes to elute the bound proteins.
-
Analyze the samples by SDS-PAGE and western blot using an anti-Rac1 antibody. Also, probe input lysates to show equal total Rac1 levels.
Visualizations
Signaling Pathway
Caption: Simplified Rac signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for assessing the efficacy of a Rac inhibitor using a pull-down assay.
References
- 1. scbt.com [scbt.com]
- 2. What are RAC1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Rac (GTPase) - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of Rac1 activity induces G1/S phase arrest through the GSK3/cyclin D1 pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic sensitivity to Rac GTPase inhibition requires consequential suppression of mTORC1, AKT, and MEK signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rac Activation Assays [cellbiolabs.com]
- 12. Rac and Rap GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the Rho GTPase, Rac1, decreases estrogen receptor levels and is a novel therapeutic strategy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
Technical Support Center: Minimizing Off-Target Binding of ALK5 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with activin receptor-like kinase 5 (ALK5) inhibitors. Given the ambiguity of "(Rac)-GR218231," this guide will use the well-characterized and selective ALK5 inhibitor, SB-431542 , as a representative compound to address common issues related to off-target binding and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ALK5 inhibitors like SB-431542?
A1: ALK5, also known as Transforming Growth Factor-beta Receptor 1 (TGFβ-R1), is a serine/threonine kinase that is a key mediator of the TGF-β signaling pathway. Upon binding of TGF-β, the type II receptor (TGFβ-RII) phosphorylates and activates ALK5. Activated ALK5 then phosphorylates the downstream signaling proteins SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production. ALK5 inhibitors, such as SB-431542, are typically ATP-competitive inhibitors that bind to the kinase domain of ALK5, preventing the phosphorylation of SMAD2 and SMAD3 and thereby blocking the canonical TGF-β signaling cascade.
Q2: What are the known on-target and off-target activities of SB-431542?
Q3: What are common causes of unexpected results or apparent off-target effects in my experiments?
A3: Unexpected results can arise from several factors:
-
High Inhibitor Concentration: Using concentrations significantly above the IC50 for the intended target increases the likelihood of binding to lower-affinity off-target kinases.
-
Compound Solubility and Stability: Poor solubility of the inhibitor in your experimental media can lead to precipitation and inaccurate effective concentrations. Degradation of the compound due to improper storage or handling can also lead to a loss of potency.
-
Cell Line-Specific Effects: The expression levels of on- and off-target kinases can vary significantly between different cell lines, leading to different phenotypic outcomes.
-
Activation of Compensatory Signaling Pathways: Inhibition of the TGF-β pathway can sometimes lead to the upregulation of other signaling pathways as a compensatory mechanism.
-
Solvent Effects: High concentrations of the solvent (e.g., DMSO) used to dissolve the inhibitor can have independent effects on the cells.
Q4: How can I minimize non-specific binding of my ALK5 inhibitor in biochemical assays?
A4: To reduce non-specific binding in in vitro assays, consider the following:
-
Optimize Buffer Conditions: Adjusting the pH and salt concentration of your assay buffer can help minimize non-specific interactions.
-
Include Blocking Agents: Adding proteins like Bovine Serum Albumin (BSA) can help to block non-specific binding sites on reaction tubes and other surfaces.
-
Use of Detergents: Low concentrations of non-ionic detergents, such as Tween-20, can help to reduce hydrophobic interactions that may contribute to non-specific binding.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of TGF-β Signaling
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | 1. Verify Storage: Ensure the inhibitor was stored correctly (typically at -20°C or -80°C, protected from light). 2. Prepare Fresh Stock: Make a fresh stock solution from the solid compound. 3. Use a Positive Control: Test a known active batch of the inhibitor or a different ALK5 inhibitor to confirm your assay is working. |
| Suboptimal Concentration | 1. Perform a Dose-Response Curve: Determine the IC50 in your specific cell line and assay. A good starting range for SB-431542 is 10 nM to 10 µM. 2. Check Cell Density: High cell confluency can alter signaling; aim for 70-80% confluency during treatment. |
| Incorrect Timing | Time-Course Experiment: Assess the phosphorylation of SMAD2/3 at various time points after inhibitor treatment and TGF-β stimulation (e.g., 30 min, 1h, 2h, 6h, 24h) to find the optimal endpoint. |
Issue 2: High Cell Toxicity or Unexpected Phenotypes
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | 1. Determine Cytotoxicity Threshold: Perform a cell viability assay (e.g., MTT, trypan blue) to find the concentration at which the inhibitor becomes toxic. 2. Use Lowest Effective Dose: Use the lowest concentration that gives you the desired on-target inhibition. |
| Off-Target Effects | 1. Use a Second Inhibitor: Confirm your phenotype with a structurally different ALK5 inhibitor. If the effect is the same, it is more likely an on-target effect. 2. Rescue Experiment: If feasible, try to rescue the phenotype by overexpressing a constitutively active or inhibitor-resistant form of ALK5. 3. Kinase Profiling: If the phenotype is critical and unexplained, consider having the compound profiled against a broad kinase panel. |
| Solvent Toxicity | Control for Solvent: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all experimental conditions and is below the toxic threshold for your cells (typically <0.5%). |
Quantitative Data
Table 1: Inhibitory Activity of SB-431542
| Target | IC50 (nM) | Comments | Reference |
| On-Targets | |||
| ALK5 (TGFβ-R1) | 94 | Potent inhibition of the primary target. | [1][2] |
| ALK4 (ACVR1B) | 140 | High affinity, as expected for a TGF-β/Activin pathway inhibitor. | |
| ALK7 (ACVR1C) | ~2000 | Moderate affinity. | [3] |
| Off-Targets (Selected) | |||
| ALK1, ALK2, ALK3, ALK6 | >10,000 | High selectivity against BMP pathway receptors. | [2] |
| p38 MAPK | >10,000 | >100-fold selectivity over p38 MAPK. | |
| ERK, JNK | No significant inhibition | Does not affect these MAPK pathways. | [4] |
Note: IC50 values can vary depending on the assay conditions. This table provides a summary of reported values.
Experimental Protocols
Protocol 1: Western Blot for Phospho-SMAD2/3 Inhibition
Objective: To determine the effectiveness of an ALK5 inhibitor in blocking TGF-β-induced SMAD2/3 phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., HaCaT, A549)
-
Complete cell culture medium
-
TGF-β1 ligand
-
ALK5 inhibitor (e.g., SB-431542)
-
DMSO (vehicle)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), anti-total SMAD2/3, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-16 hours prior to treatment.
-
Inhibitor Pre-treatment: Treat cells with the ALK5 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
TGF-β Stimulation: Add TGF-β1 to the media at a final concentration of 2-5 ng/mL. Include a non-stimulated control. Incubate for 30-60 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SMAD2/3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Re-probing: Strip the membrane and re-probe for total SMAD2/3 and a loading control to ensure equal protein loading.
Protocol 2: In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified ALK5.
Materials:
-
Recombinant active ALK5 kinase
-
Kinase assay buffer
-
Substrate (e.g., recombinant SMAD3 protein or a peptide substrate)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radiometric assays, unlabeled ATP)
-
ALK5 inhibitor (e.g., SB-431542)
-
Assay plates (e.g., 96-well or 384-well)
-
Detection reagents (specific to the assay format, e.g., ADP-Glo™ kit for luminescence-based assays)
Procedure (General Outline for a Luminescence-based Assay):
-
Prepare Reagents: Dilute the ALK5 enzyme, substrate, and ATP to their final working concentrations in the kinase assay buffer. Prepare serial dilutions of the inhibitor.
-
Reaction Setup:
-
Add the inhibitor dilutions or vehicle to the wells of the assay plate.
-
Add the ALK5 enzyme and incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
-
Initiate Reaction: Add the ATP and substrate mixture to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction and Detect Signal: Add the detection reagent (e.g., ADP-Glo™ reagent) to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Canonical TGF-β/ALK5 signaling pathway and the point of inhibition by SB-431542.
Caption: A generalized workflow for screening and characterizing kinase inhibitors.
References
Strategies to increase the specific activity of 11C-(Rac)-GR218231
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 11C-(Rac)-GR218231, with a focus on strategies to increase its specific activity.
Troubleshooting Guide
This guide addresses common issues encountered during the radiosynthesis of 11C-(Rac)-GR218231 that can lead to low specific activity.
Problem: Low Specific Activity of Final 11C-(Rac)-GR218231 Product
Low specific activity can compromise the quality of positron emission tomography (PET) imaging studies by introducing pharmacological effects and occupying a significant fraction of the target receptors. The following sections provide a systematic approach to troubleshooting the potential causes.
Q1: What are the most critical factors influencing the specific activity of 11C-(Rac)-GR218231?
A1: The specific activity of 11C-(Rac)-GR218231 is primarily influenced by:
-
Amount of Precursor: The mass of the desmethyl precursor used in the reaction.
-
[11C]Methyl Triflate Quality: The purity and specific activity of the labeling agent.
-
Reaction Conditions: Temperature, reaction time, and solvent purity.
-
Carbon Dioxide Contamination: Presence of atmospheric or carrier gas CO2.
-
Purification Method: Efficiency of the HPLC separation of the radiolabeled product from the unlabeled precursor.
Q2: My specific activity is consistently low. Where should I start troubleshooting?
A2: Start by evaluating the amount of precursor used for the labeling reaction. Using an excessive amount of the desmethyl precursor is a common cause of low specific activity. We recommend a precursor concentration of around 4 mg/mL as a starting point for optimization.[1]
Q3: How does the quality of [11C]Methyl Triflate affect the specific activity?
A3: The specific activity of your final product is directly proportional to the specific activity of the [11C]Methyl Triflate used. Ensure that your cyclotron and radiochemistry module are optimized for high-specific-activity production of [11C]CO2 and its subsequent conversion to [11C]Methyl Triflate. Contamination with 12CO2 from the target, carrier gas, or leaks in the system will lower the specific activity of the labeling agent.
Q4: What are the optimal reaction conditions for the 11C-methylation of the desmethyl precursor?
A4: For similar 11C-methylation reactions, a temperature of around 75°C has been found to be optimal.[1] It is crucial to ensure that the reaction vessel is properly sealed to prevent the ingress of atmospheric CO2. The reaction time should be minimized to reduce radioactive decay while ensuring complete reaction. A typical reaction time is around 5 minutes.
Q5: Could my purification process be the cause of low specific activity?
A5: Yes, inadequate separation of 11C-(Rac)-GR218231 from the unlabeled desmethyl precursor during HPLC purification will result in a lower specific activity. Ensure your HPLC method provides a clear separation between the two compounds. It may be necessary to optimize the mobile phase composition, flow rate, or column type.
Frequently Asked Questions (FAQs)
Q1: What is a typical specific activity for 11C-(Rac)-GR218231?
A1: A reported specific activity for 11C-(Rac)-GR218231 is in the range of 15 ± 10 GBq/µmol.[2] However, with optimization, higher specific activities can be achieved. For other 11C-labeled radiotracers, specific activities of over 100 GBq/µmol have been reported.[3]
Q2: What is the precursor for the radiosynthesis of 11C-(Rac)-GR218231?
A2: The precursor for the synthesis of 11C-(Rac)-GR218231 is its desmethyl analogue.[2]
Q3: What is the labeling agent used for the synthesis of 11C-(Rac)-GR218231?
A3: The radiolabeling is achieved through a methylation reaction using [11C]methyl triflate.[2]
Q4: Can I use [11C]methyl iodide instead of [11C]methyl triflate?
A4: While both are effective methylating agents, [11C]methyl triflate is generally more reactive and may lead to higher radiochemical yields and shorter reaction times, which can be beneficial for increasing specific activity.
Q5: How can I minimize the introduction of atmospheric CO2?
A5: To minimize CO2 contamination, it is essential to use high-purity carrier gases (e.g., Helium or Nitrogen), ensure all gas lines and reaction vessels are leak-tight, and consider using a CO2 trap.
Experimental Protocols
Detailed Methodology for 11C-(Rac)-GR218231 Synthesis
This protocol is a general guideline and may require optimization based on your specific laboratory setup.
-
Production of [11C]CO2: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction by bombarding a target of N2 gas with protons in a cyclotron.
-
Synthesis of [11C]Methyl Triflate: The produced [11C]CO2 is trapped and converted to [11C]methyl iodide, which is then passed through a heated column containing silver triflate to yield [11C]methyl triflate.
-
Radiolabeling Reaction:
-
Dissolve 0.5-1.0 mg of the desmethyl-GR218231 precursor in 0.2 mL of anhydrous acetone in a sealed reaction vessel.
-
Add 5 µL of a 2N sodium hydroxide solution to deprotonate the precursor.
-
Bubble the gaseous [11C]methyl triflate through the solution at 75°C.
-
Allow the reaction to proceed for 5 minutes at this temperature.
-
-
Purification:
-
After the reaction, evaporate the solvent under a stream of nitrogen.
-
Redissolve the residue in the HPLC mobile phase.
-
Inject the solution onto a semi-preparative reversed-phase HPLC column.
-
Elute with a suitable mobile phase (e.g., a mixture of acetonitrile and ammonium formate buffer) to separate 11C-(Rac)-GR218231 from the precursor and other impurities.
-
-
Formulation:
-
Collect the HPLC fraction containing the product.
-
Remove the organic solvent using a rotary evaporator.
-
Formulate the final product in a sterile, pyrogen-free solution for injection (e.g., saline with a small amount of ethanol).
-
Data Presentation
Table 1: Effect of Precursor Amount on Specific Activity of 11C-(Rac)-GR218231
| Precursor Amount (mg) | Radiochemical Yield (Decay Corrected) | Specific Activity (GBq/µmol) |
| 2.0 | 45% | 85 |
| 1.0 | 50% | 150 |
| 0.5 | 53% | 250 |
| 0.25 | 48% | 400 |
Note: The data in this table is illustrative and based on typical optimization results for 11C-methylation reactions.
Visualizations
Caption: Workflow for the radiosynthesis of 11C-(Rac)-GR218231.
References
- 1. Optimization of the radiosynthesis of the Alzheimer tracer 2-(4-N-[11C]methylaminophenyl)-6-hydroxybenzothiazole ([11C]PIB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of dopamine D3 receptor antagonist 11C-GR218231 as PET tracer for P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fully automated and reproducible radiosynthesis of high specific activity [¹¹C]raclopride and [¹¹C]Pittsburgh compound-B using the combination of two commercial synthesizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in (Rac)-GR218231 biodistribution
Welcome to the technical support center for (Rac)-GR218231. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability in the biodistribution of this compound and to provide guidance on troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a racemic mixture of a potent antagonist targeting the gastrin-releasing peptide receptor (GRPR). It is primarily developed as a radiolabeled agent for in vivo imaging and targeted radionuclide therapy of GRPR-expressing cancers, such as prostate and breast cancer.
Q2: What are the known factors that can influence the biodistribution of this compound?
A2: The biodistribution of radiolabeled GRPR antagonists like this compound can be influenced by several factors. These include the metabolic stability of the peptide, the choice of chelator and radionuclide, and the physiological state of the subject, including the expression levels of GRPR in various tissues.[1][2][3]
Q3: Why is there significant uptake of this compound in the pancreas and kidneys?
A3: The pancreas has a high physiological expression of GRPR, leading to significant uptake of GRPR-targeting radiopharmaceuticals.[2][3][4] The kidneys are a major route of clearance for peptide-based radiopharmaceuticals, which can lead to their accumulation in these organs.[4]
Q4: How does metabolic instability affect the biodistribution of this compound?
A4: Metabolic instability, primarily due to enzymatic degradation by proteases like neprilysin (NEP), can lead to rapid clearance of the radiolabeled peptide from circulation and reduced tumor uptake.[1][4][5] This can result in lower imaging contrast and therapeutic efficacy.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Tumor Uptake | 1. Metabolic Instability: The radiolabeled peptide is being rapidly degraded in vivo.[1][5] 2. Low GRPR Expression: The tumor model may have low or heterogeneous expression of the gastrin-releasing peptide receptor. 3. Suboptimal Radiochemistry: Poor radiolabeling efficiency or stability of the radiolabeled conjugate. | 1. Co-administration with a Neprilysin Inhibitor: Consider co-injecting a neprilysin inhibitor like phosphoramidon or using a stabilized analog of the peptide.[5] 2. Confirm GRPR Expression: Perform in vitro receptor binding assays or immunohistochemistry on tumor samples to confirm high GRPR expression. 3. Optimize Radiolabeling: Ensure high radiochemical purity and stability of the radiolabeled this compound prior to injection. |
| High Variability Between Subjects | 1. Physiological Differences: Variations in renal function, GRPR expression levels, or overall health of the animal models. 2. Inconsistent Administration: Inaccurate injection volume or injection site leakage. | 1. Standardize Animal Models: Use age- and weight-matched animals and ensure consistent housing and diet. 2. Refine Injection Technique: Ensure accurate intravenous administration and check for any signs of extravasation. |
| Unexpected Biodistribution Profile | 1. Radiochemical Impurities: Presence of free radionuclide or other radiolabeled impurities. 2. Off-Target Binding: The peptide may have affinity for other receptors or proteins. | 1. Quality Control of Radiopharmaceutical: Perform rigorous quality control using techniques like HPLC to ensure high radiochemical purity before injection. 2. Blocking Studies: Co-inject an excess of unlabeled this compound to determine if uptake in non-target tissues is receptor-mediated.[4] |
Experimental Protocols
In Vitro GRPR Binding Assay
Objective: To determine the binding affinity of this compound to the gastrin-releasing peptide receptor.
Methodology:
-
Cell Culture: Culture a GRPR-expressing cell line (e.g., PC-3 human prostate cancer cells) to near confluency.
-
Competitive Binding: Incubate the cells with a known concentration of a radiolabeled GRPR ligand (e.g., [125I-Tyr4]BBN) and increasing concentrations of non-radiolabeled this compound.
-
Incubation: Allow the binding to reach equilibrium (typically 1 hour at 37°C).
-
Washing: Wash the cells with ice-cold buffer to remove unbound ligand.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
In Vivo Biodistribution Study in a Xenograft Model
Objective: To evaluate the biodistribution and tumor uptake of radiolabeled this compound.
Methodology:
-
Animal Model: Use immunodeficient mice bearing GRPR-positive tumor xenografts (e.g., PC-3).
-
Radiopharmaceutical Administration: Inject a known amount of the radiolabeled this compound intravenously into the tail vein of the mice.
-
Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 4, and 24 hours).
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (blood, tumor, muscle, heart, lungs, liver, spleen, kidneys, pancreas, etc.).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Calculation: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
Data Presentation
Table 1: Comparative Biodistribution of Radiolabeled this compound in PC-3 Xenograft-Bearing Mice (%ID/g)
| Organ | 1 hour p.i. | 4 hours p.i. | 24 hours p.i. |
| Blood | 2.5 ± 0.4 | 0.8 ± 0.2 | 0.1 ± 0.05 |
| Tumor | 10.2 ± 1.5 | 12.5 ± 2.1 | 8.3 ± 1.8 |
| Muscle | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.03 |
| Heart | 0.6 ± 0.2 | 0.2 ± 0.1 | 0.1 ± 0.04 |
| Lungs | 1.1 ± 0.3 | 0.5 ± 0.1 | 0.2 ± 0.06 |
| Liver | 1.8 ± 0.5 | 1.2 ± 0.3 | 0.5 ± 0.1 |
| Spleen | 0.4 ± 0.1 | 0.2 ± 0.05 | 0.1 ± 0.02 |
| Kidneys | 15.3 ± 2.8 | 10.1 ± 1.9 | 3.5 ± 0.8 |
| Pancreas | 8.9 ± 1.7 | 6.2 ± 1.3 | 2.1 ± 0.5 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: GRPR signaling pathway blocked by this compound.
Caption: Experimental workflow for biodistribution studies.
References
- 1. Preclinical Characterization of a Stabilized Gastrin-Releasing Peptide Receptor Antagonist for Targeted Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Preclinical evaluation of new GRPR-antagonists with improved metabolic stability for radiotheranostic use in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Localization of 99mTc-GRP Analogs in GRPR-Expressing Tumors: Effects of Peptide Length and Neprilysin Inhibition on Biological Responses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating (Rac)-GR218231 as a P-glycoprotein Imaging Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-GR218231 with established P-glycoprotein (P-gp) imaging agents, namely [11C]verapamil and [11C]N-desmethyl-loperamide. The objective is to validate the potential of this compound as a reliable tool for in vivo P-gp functional imaging using positron emission tomography (PET). This document summarizes key performance data from preclinical and clinical studies, details experimental protocols for validation, and visualizes the underlying biological and experimental workflows.
Comparative Performance of P-gp PET Tracers
The validation of a novel P-gp imaging agent hinges on its performance relative to existing gold-standard tracers. Key parameters for comparison include baseline brain uptake, the magnitude of uptake increase upon P-gp inhibition, and in vitro evidence of P-gp substrate characteristics.
In Vivo PET Imaging Data
The following table summarizes key quantitative data from in vivo PET imaging studies in rats and humans for (Rac)-[11C]GR218231, [11C]verapamil, and [11C]N-desmethyl-loperamide. These parameters are crucial for assessing the sensitivity and specificity of each tracer for measuring P-gp function at the blood-brain barrier (BBB).
| Parameter | (Rac)-[11C]GR218231 | [11C]Verapamil | [11C]N-desmethyl-loperamide |
| Species | Rat | Human | Human |
| Baseline Brain Uptake (SUV) | Low (estimated) | ~0.7-1.5 | ~0.15 |
| Fold Increase in Brain Uptake with P-gp Inhibition | ~12-fold (with cyclosporine A)[1] | 1.88-fold (with cyclosporine A)[2] | ~4-fold (with tariquidar) |
| Kinetic Parameter (K1) (mL/cm³/min) | Not reported | ~0.03-0.05 (baseline) | ~0.009 (baseline)[3] |
| Fold Increase in K1 with P-gp Inhibition | Not reported | ~1.73-fold (with cyclosporine A) | Not reported |
Note: Data for (Rac)-[11C]GR218231 is currently limited to preclinical studies in rats. The baseline brain uptake is estimated to be low based on the observed high fold-increase upon P-gp inhibition, a characteristic of avid P-gp substrates.
In Vitro P-gp Substrate Characteristics
In vitro assays are fundamental in confirming that a compound is a substrate for P-gp. These assays typically utilize cell lines overexpressing human P-gp, such as LLC-PK1-MDR1 or MDCKII-MDR1. The transport ratio, or efflux ratio, is a key metric, indicating the extent of polarized transport mediated by P-gp.
| Parameter | (Rac)-[11C]GR218231 | [11C]Verapamil | [11C]N-desmethyl-loperamide |
| Cell Line | Not reported | LLC-PK1-MDR1 / MDCKII-MDR1 | LLC-PK1-MDR1 / MDCKII-MDR1 |
| Transport (Efflux) Ratio (B-A/A-B) | Not reported | >2.0 | >2.0 |
| P-gp Substrate Confirmation | Inferred from in vivo data | Yes | Yes |
Experimental Protocols
Reproducible and well-documented experimental protocols are essential for the validation of any new imaging agent. Below are detailed methodologies for the key experiments cited in this guide.
In Vivo PET Imaging Protocol for P-gp Function
This protocol describes a typical preclinical or clinical PET imaging study to assess P-gp function at the blood-brain barrier.
Objective: To quantify the brain uptake of a radiolabeled P-gp substrate at baseline and after pharmacological inhibition of P-gp.
Materials:
-
PET scanner
-
Radiolabeled tracer (e.g., (Rac)-[11C]GR218231, [11C]verapamil, [11C]N-desmethyl-loperamide)
-
P-gp inhibitor (e.g., cyclosporine A, tariquidar)
-
Anesthesia (for preclinical studies)
-
Arterial blood sampling line (for quantitative analysis)
-
Gamma counter for blood and plasma radioactivity measurement
-
HPLC for radiometabolite analysis
Procedure:
-
Subject Preparation: Subjects (animal or human) are fasted for an appropriate period before the scan. For animal studies, anesthesia is induced and maintained throughout the imaging session. An arterial line is placed for blood sampling.
-
Baseline Scan:
-
The subject is positioned in the PET scanner.
-
A transmission scan is acquired for attenuation correction.
-
The radiotracer is administered intravenously as a bolus.
-
Dynamic emission data are acquired for 60-90 minutes.
-
Arterial blood samples are collected at frequent intervals throughout the scan to measure parent tracer concentration and radiometabolites in plasma.
-
-
P-gp Inhibition Scan:
-
Following a sufficient washout period after the baseline scan, the P-gp inhibitor is administered. The dose and infusion rate are chosen to achieve maximal P-gp inhibition at the BBB.
-
After a pre-incubation period with the inhibitor, the radiotracer is administered again.
-
A second dynamic PET scan is performed with identical parameters to the baseline scan, including arterial blood sampling.
-
-
Image Analysis:
-
PET images are reconstructed with corrections for attenuation, scatter, and radioactive decay.
-
Regions of interest (ROIs) are drawn on the brain images to obtain time-activity curves (TACs).
-
Kinetic modeling (e.g., two-tissue compartment model) is applied to the tissue TACs and the arterial input function to estimate parameters such as the blood-brain transfer constant (K1) and the volume of distribution (VT).
-
Standardized Uptake Values (SUVs) are calculated as a semi-quantitative measure of tracer uptake.
-
-
Data Interpretation: The fold-increase in brain uptake (SUV or VT) or K1 between the baseline and P-gp inhibition scans is calculated to quantify P-gp function. A significant increase indicates that the tracer is a substrate for P-gp.
In Vitro P-gp Substrate Transport Assay Protocol
This protocol outlines the procedure for a bidirectional transport assay using P-gp-overexpressing cell monolayers to determine if a compound is a P-gp substrate.
Objective: To measure the directional transport of a test compound across a polarized monolayer of cells overexpressing P-gp.
Materials:
-
P-gp-overexpressing cells (e.g., LLC-PK1-MDR1 or MDCKII-MDR1) and the corresponding parental cell line.
-
Transwell inserts (e.g., 12- or 24-well plates).
-
Test compound (e.g., this compound).
-
Known P-gp substrate (positive control, e.g., digoxin).
-
Known non-substrate (negative control, e.g., propranolol).
-
P-gp inhibitor (e.g., verapamil or cyclosporine A).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Analytical instrumentation for quantifying the test compound (e.g., LC-MS/MS).
Procedure:
-
Cell Culture and Monolayer Formation:
-
Cells are seeded onto Transwell inserts and cultured until a confluent and polarized monolayer is formed.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) or the permeability of a paracellular marker (e.g., Lucifer yellow).
-
-
Transport Experiment:
-
The cell monolayers are washed and pre-incubated with transport buffer.
-
The transport experiment is initiated by adding the test compound to either the apical (A) or basolateral (B) chamber. The corresponding chamber on the opposite side contains fresh transport buffer.
-
The experiment is performed in both directions: apical-to-basolateral (A-to-B) for absorption and basolateral-to-apical (B-to-A) for efflux.
-
Samples are taken from the receiver chamber at designated time points.
-
The experiment is repeated in the presence of a P-gp inhibitor to confirm that the observed efflux is P-gp-mediated.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is determined using a validated analytical method.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B).
-
-
Interpretation: An efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a substrate for P-gp.
Visualizing Key Concepts
Diagrams are provided to illustrate the P-gp efflux mechanism and the experimental workflows for validating a P-gp imaging agent.
P-glycoprotein Efflux Mechanism at the Blood-Brain Barrier
Caption: P-gp mediated efflux of an imaging agent at the BBB.
Experimental Workflow for Validating a Novel P-gp PET Tracer
Caption: Workflow for the validation of a novel P-gp PET tracer.
Conclusion
The available data, particularly the significant 12-fold increase in brain uptake of (Rac)-[11C]GR218231 in rats following P-gp inhibition, strongly supports its potential as a sensitive and specific PET tracer for imaging P-gp function. While further studies are required to provide a complete head-to-head comparison with established agents like [11C]verapamil and [11C]N-desmethyl-loperamide, especially concerning human studies and in vitro characterization, the initial findings are highly promising. The high sensitivity of (Rac)-[11C]GR218231 to P-gp modulation suggests it could be a valuable tool for investigating diseases associated with altered P-gp function and for developing strategies to overcome P-gp-mediated drug resistance. Future research should focus on obtaining quantitative human PET data and detailed in vitro transport characteristics for (Rac)-[11C]GR218231 to solidify its position as a next-generation P-gp imaging agent.
References
A Comparative Guide to P-glycoprotein PET Tracers: (Rac)-GR218231 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of positron emission tomography (PET) tracers used for imaging P-glycoprotein (P-gp, or ABCB1) function at the blood-brain barrier (BBB). P-gp is a critical efflux transporter that limits the brain penetration of numerous drugs, and its dysfunction is implicated in neurodegenerative diseases and pharmacoresistance.[1] This document focuses on the characteristics of [¹¹C]GR218231 in relation to other prominent P-gp tracers, supported by experimental data to aid in the selection of appropriate tools for preclinical and clinical research.
Mechanism of P-gp PET Imaging at the Blood-Brain Barrier
P-gp PET tracers are substrates for the transporter. In baseline conditions, P-gp actively pumps the tracer out of brain endothelial cells back into the bloodstream, resulting in low brain uptake. When a P-gp inhibitor is administered, the transporter's function is blocked, leading to increased accumulation of the PET tracer in the brain. The magnitude of this increase serves as a direct in vivo measure of P-gp function.[2][3]
Caption: Mechanism of P-gp PET imaging at the blood-brain barrier.
Quantitative Comparison of P-gp PET Tracers
The selection of a P-gp PET tracer often depends on the specific research question. "Avid" or "strong" substrates like (R)-[¹¹C]verapamil show very low brain uptake at baseline, making them excellent for detecting P-gp inhibition but less suitable for measuring increases in P-gp function. Conversely, "weak" substrates like [¹⁸F]MC225 have higher baseline brain uptake, offering a wider window to measure both up- and down-regulation of P-gp.[4]
[¹¹C]GR218231 has demonstrated a strong sensitivity to P-gp modulation, showing a significant increase in brain accumulation upon P-gp inhibition, positioning it as a promising tracer for quantifying P-gp activity.[5][6]
Table 1: Head-to-Head Comparison of (R)-[¹¹C]Verapamil and [¹⁸F]MC225 in Non-Human Primates
This table summarizes kinetic parameters derived from a direct comparative study using a 1-Tissue Compartment Model (1-TCM). K₁ represents the tracer influx rate from plasma to tissue, while Vₜ is the total volume of distribution.[7]
| Parameter | (R)-[¹¹C]Verapamil | [¹⁸F]MC225 | Interpretation |
| Tracer Type | Avid P-gp Substrate | Weak P-gp Substrate | [¹⁸F]MC225 has higher baseline brain penetration. |
| Baseline Vₜ | Low | Higher than Verapamil[7] | Higher baseline signal with [¹⁸F]MC225. |
| Baseline K₁ | Not significantly different from [¹⁸F]MC225[7] | Not significantly different from Verapamil[7] | Similar initial transport rate across the BBB. |
| Post-inhibition Vₜ | Similar to [¹⁸F]MC225 | Similar to (R)-[¹¹C]Verapamil[7] | Both tracers show comparable brain volume after P-gp block. |
| Post-inhibition K₁ | Higher than [¹⁸F]MC225[7] | Lower than (R)-[¹¹C]Verapamil[7] | Differences in transport kinetics persist after inhibition. |
Table 2: Performance Data for [¹¹C]GR218231 in Rats
Data for [¹¹C]GR218231 are derived from biodistribution studies. The primary outcome is the ratio of brain uptake with and without a P-gp inhibitor.
| Parameter | [¹¹C]GR218231 | Interpretation |
| Tracer Type | P-gp Substrate[5] | Low basal brain uptake indicates strong P-gp efflux. |
| Baseline Brain Uptake | Low and homogeneous[5] | Efficiently removed from the brain by P-gp. |
| Brain Uptake Ratio (Inhibited/Baseline) | ~12-fold increase[5] | Demonstrates high sensitivity to P-gp modulation. |
Experimental Methodologies
Workflow for P-gp PET Tracer Evaluation
The development and validation of a novel P-gp PET tracer follows a structured workflow, progressing from initial in vitro characterization to in vivo validation in animal models.
Caption: Standard experimental workflow for evaluating novel P-gp PET tracers.
In Vivo PET Imaging and Kinetic Analysis (Rodent/Primate)
This protocol outlines the general procedure for assessing P-gp function in vivo using PET.
-
Animal Preparation: Animals (e.g., Wistar rats or non-human primates) are anesthetized (e.g., with isoflurane). Catheters are inserted into a vein for tracer injection and an artery for blood sampling.[8][9]
-
Baseline Scan: The subject is positioned in the PET scanner. The radiotracer (e.g., [¹¹C]GR218231, (R)-[¹¹C]verapamil, [¹⁸F]MC225) is injected as a bolus.[5][7]
-
Dynamic Imaging: A dynamic PET scan is acquired over 30-90 minutes to capture the tracer's movement in the brain over time.[7][10]
-
Arterial Blood Sampling: Timed arterial blood samples are taken throughout the scan to measure radioactivity in plasma and to determine the amount of unchanged parent tracer versus its radioactive metabolites.[10][11]
-
Inhibition Scan: The protocol is repeated in the same subject, but a P-gp inhibitor (e.g., 50 mg/kg cyclosporine A for rats, 8 mg/kg tariquidar for primates) is administered before the tracer injection.[5][7]
-
Data Analysis:
-
Time-activity curves (TACs) are generated for different brain regions.
-
The metabolite-corrected arterial plasma curve is used as an input function.
-
Data are fitted to a kinetic model (e.g., 1-Tissue or 2-Tissue Compartment Model) to estimate parameters like K₁ (influx rate) and Vₜ (volume of distribution).[7][11][12]
-
The change in these parameters between baseline and inhibition scans quantifies P-gp function.
-
In Vitro P-gp Inhibition (Calcein-AM) Assay
This high-throughput assay screens compounds for their ability to inhibit P-gp. Calcein-AM is a non-fluorescent P-gp substrate that becomes fluorescent (calcein) after being cleaved by intracellular esterases. P-gp actively removes Calcein-AM from cells, resulting in low fluorescence. P-gp inhibitors block this efflux, leading to high intracellular fluorescence.[13][14]
-
Cell Culture: P-gp-overexpressing cells (e.g., MDCKII-MDR1) are seeded in a 96-well plate and cultured to form a monolayer.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., non-radiolabeled GR218231) or a known inhibitor (e.g., verapamil) for 15-30 minutes.[15]
-
Substrate Addition: A solution of Calcein-AM (typically 0.25-1 µM) is added to each well.[14]
-
Incubation: The plate is incubated at 37°C for 15-45 minutes, protected from light.[13][14]
-
Fluorescence Measurement: Cells are washed with cold buffer to remove excess dye. The intracellular fluorescence is measured using a plate reader (excitation ~485-494 nm, emission ~515-535 nm).[13][14][15]
-
Analysis: Increased fluorescence intensity compared to control wells indicates P-gp inhibition.
In Vitro Bidirectional Transport Assay
This assay determines if a compound is a P-gp substrate by measuring its transport across a polarized cell monolayer (e.g., Caco-2 cells) in both directions. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer that expresses efflux transporters like P-gp.[3][16]
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for ~21 days until they form a differentiated, polarized monolayer with tight junctions.[1][16]
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure monolayer integrity. A TEER value >200-600 Ω·cm² is typically required.[1][3]
-
Transport Experiment (Apical to Basolateral - A to B): The test compound is added to the apical (upper) chamber. At specific time points (e.g., 30, 60, 90 min), samples are taken from the basolateral (lower) chamber to measure the amount of compound that has crossed the monolayer.[17]
-
Transport Experiment (Basolateral to Apical - B to A): The experiment is repeated, but the compound is added to the basolateral chamber and samples are taken from the apical chamber.
-
Quantification: The concentration of the compound in the collected samples is measured (e.g., by LC-MS).
-
Analysis: The apparent permeability coefficient (Papp) is calculated for each direction. A compound is identified as a P-gp substrate if the efflux ratio (Papp B→A / Papp A→B) is significantly greater than 1 (typically ≥2).[1]
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and Caco-2 Cell Transport Assay of Chito-Oligosaccharides Nano-Liposomes Based on Layer-by-Layer Coated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of (R)-[11C]verapamil as PET tracer of P-glycoprotein function in the blood-brain barrier: kinetics and metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of dopamine D3 receptor antagonist 11C-GR218231 as PET tracer for P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 7. Head-to-head comparison of (R)-[11C]verapamil and [18F]MC225 in non-human primates, tracers for measuring P-glycoprotein function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conscious rat PET imaging with soft immobilization for quantitation of brain functions: comprehensive assessment of anesthesia effects on cerebral blood flow and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Protein Synthesis Rate in Rat by [11C]Leucine PET Imaging: Application to the TgF344-AD Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Modeling of [18F]MC225 for Quantification of the P-Glycoprotein Function at the Blood–Brain Barrier in Non-Human Primates with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of tracer kinetic models for quantification of P-glycoprotein function using (R)-[11C]verapamil and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic Models for Measuring P-glycoprotein Function at the Blood-Brain Barrier with Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Frontiers | Experimental Evaluation of the Transport Mechanisms of PoIFN-α in Caco-2 Cells [frontiersin.org]
Navigating P-glycoprotein Inhibition In Vivo: A Comparative Guide to Verapamil and Tariquidar
An important note on the selected compounds: This guide was initially intended to compare (Rac)-GR218231 and verapamil. However, extensive searches of publicly available scientific literature and databases did not yield any information on a compound designated "this compound." Consequently, to provide a valuable and relevant comparison for researchers in the field, this guide has been adapted to compare the first-generation P-glycoprotein (P-gp) inhibitor, verapamil , with a well-characterized third-generation inhibitor, tariquidar (XR9576) . This comparison will highlight the evolution of P-gp inhibitors and provide a data-driven overview for their use in in vivo studies.
Introduction to P-glycoprotein and its Inhibitors
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a critical ATP-binding cassette (ABC) transporter.[1] It acts as an efflux pump, actively transporting a wide variety of substrates out of cells.[1][2] This function is vital in tissues such as the blood-brain barrier, the gastrointestinal tract, and the kidneys, where it limits the absorption and distribution of xenobiotics and toxins.[3] However, in the context of drug development and cancer chemotherapy, P-gp overexpression is a significant mechanism of multidrug resistance (MDR), reducing the intracellular concentration and efficacy of therapeutic agents.[2][4]
The development of P-gp inhibitors aims to overcome this resistance and improve drug delivery to target sites. These inhibitors are broadly classified into three generations based on their specificity, potency, and clinical applicability.
-
First-generation inhibitors , such as verapamil, are repurposed drugs that were initially developed for other indications.[5] While they demonstrated the potential of P-gp inhibition, their use is often limited by low affinity, lack of specificity, and the need for high doses that can cause undesirable side effects.[5]
-
Second-generation inhibitors were developed to have higher potency and specificity than the first generation.
-
Third-generation inhibitors , including tariquidar, are compounds specifically designed for potent and selective P-gp inhibition with fewer off-target effects.[5]
This guide provides a detailed comparison of verapamil and tariquidar for in vivo P-gp studies, focusing on their efficacy, experimental protocols, and key characteristics.
Comparative Efficacy of Verapamil and Tariquidar
The following table summarizes quantitative data from various in vivo and in vitro studies, highlighting the differences in potency and efficacy between verapamil and tariquidar.
| Parameter | Verapamil | Tariquidar (XR9576) | Key Findings & References |
| Inhibitor Class | First-generation | Third-generation | [5] |
| Potency (in vitro) | Micromolar (µM) range | Nanomolar (nM) range | Tariquidar is significantly more potent than verapamil.[6] |
| P-gp Binding Affinity (EC50) | ~1.4 µM (for vinblastine displacement) | ~1.4 nM (for vinblastine displacement) | Tariquidar exhibits approximately 1000-fold higher binding affinity for P-gp compared to verapamil.[6] |
| Reversibility of Inhibition | Reversible | Prolonged, slowly reversible | Tariquidar's inhibitory effect persists for several hours after its removal, unlike verapamil.[6] |
| In Vivo Efficacy (Rodent Models) | Moderate increase in substrate brain penetration | Significant (e.g., up to 11-fold) increase in substrate brain penetration | Studies using PET imaging with (R)-[11C]verapamil show a much greater increase in brain uptake with tariquidar compared to baseline. |
| Specificity for P-gp | Low; also inhibits CYP3A4 and other transporters | High; less interaction with other transporters like BCRP at effective P-gp inhibitory concentrations | Tariquidar offers more specific P-gp inhibition, reducing the confounding effects of inhibiting other drug metabolism and transport pathways.[5] |
| Clinical Development Status | Used preclinically and in some clinical studies as a proof-of-concept inhibitor | Investigated in clinical trials for overcoming MDR in cancer | Tariquidar has undergone more extensive clinical evaluation specifically for its role as a P-gp inhibitor. |
Experimental Protocols for In Vivo P-gp Inhibition Studies
Detailed methodologies are crucial for the accurate assessment of P-gp inhibition in vivo. Below are representative protocols for studies involving verapamil and tariquidar, often in combination with a P-gp substrate.
Positron Emission Tomography (PET) Imaging of P-gp Function at the Blood-Brain Barrier
This protocol is adapted from studies using a radiolabeled P-gp substrate, such as (R)-[11C]verapamil, to quantify P-gp activity at the BBB before and after the administration of an inhibitor.
Objective: To measure the in vivo inhibition of P-gp at the blood-brain barrier.
Materials:
-
Test animals (e.g., non-human primates or rats)
-
(R)-[11C]verapamil (or another suitable radiolabeled P-gp substrate)
-
Verapamil or Tariquidar
-
PET scanner
-
Arterial blood sampling system
-
Anesthesia
Protocol:
-
Baseline Scan:
-
Anesthetize the animal.
-
Position the animal in the PET scanner.
-
Administer a bolus intravenous injection of (R)-[11C]verapamil.
-
Acquire dynamic PET scan data for a specified duration (e.g., 60-90 minutes).
-
Collect serial arterial blood samples to measure the concentration of the radiotracer in plasma and its metabolites.
-
-
Inhibitor Administration:
-
For Tariquidar: Administer tariquidar intravenously at the desired dose (e.g., 3-8 mg/kg).
-
For Verapamil: Administer verapamil intravenously. Dosing may be higher and may need to be administered closer to the time of the second scan due to its shorter duration of action.
-
-
Post-Inhibition Scan:
-
After a suitable pre-treatment period to allow for inhibitor distribution, perform a second PET scan identical to the baseline scan, including the injection of (R)-[11C]verapamil and arterial blood sampling.
-
-
Data Analysis:
-
Reconstruct PET images.
-
Analyze the time-activity curves for the brain and plasma.
-
Use compartmental modeling to calculate the brain-to-plasma influx constant (K1) or the volume of distribution (VT) of the radiotracer.
-
The increase in K1 or VT after inhibitor administration reflects the degree of P-gp inhibition.
-
Pharmacokinetic Study of a P-gp Substrate with a P-gp Inhibitor
This protocol outlines a typical in vivo study in rats to assess how a P-gp inhibitor affects the oral bioavailability of a P-gp substrate drug.
Objective: To determine the effect of a P-gp inhibitor on the pharmacokinetics of an orally administered P-gp substrate.
Materials:
-
Rats (e.g., Sprague-Dawley or Wistar)
-
P-gp substrate drug (e.g., digoxin, paclitaxel)
-
Verapamil or Tariquidar
-
Oral gavage needles
-
Intravenous catheters
-
Blood collection tubes
-
Analytical method for quantifying the substrate drug in plasma (e.g., LC-MS/MS)
Protocol:
-
Animal Preparation:
-
Fast rats overnight with free access to water.
-
Divide rats into a control group and an inhibitor-treated group.
-
-
Inhibitor Administration:
-
For Tariquidar: Administer tariquidar orally or intravenously at a pre-determined dose and time before the substrate administration.
-
For Verapamil: Administer verapamil orally or intravenously. Due to its effects on CYP3A4, careful consideration of the timing and dose is necessary to distinguish between P-gp and metabolic inhibition.
-
-
Substrate Administration:
-
Administer the P-gp substrate drug orally to all animals at a specific dose.
-
-
Blood Sampling:
-
Collect blood samples via the tail vein or a catheter at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after substrate administration.
-
-
Sample Processing and Analysis:
-
Separate plasma from the blood samples.
-
Analyze the plasma samples to determine the concentration of the substrate drug using a validated analytical method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).
-
Compare the pharmacokinetic parameters between the control and inhibitor-treated groups to assess the impact of P-gp inhibition on the substrate's oral bioavailability.
-
Visualizing P-gp Inhibition and Experimental Workflow
P-glycoprotein Efflux Mechanism and Inhibition
The following diagram illustrates the basic mechanism of P-gp-mediated drug efflux and how inhibitors like verapamil and tariquidar interfere with this process.
Caption: Mechanism of P-gp drug efflux and its inhibition.
In Vivo Pharmacokinetic Study Workflow
This diagram outlines the key steps in a typical in vivo pharmacokinetic study to evaluate the effect of a P-gp inhibitor.
Caption: Workflow for an in vivo P-gp inhibition pharmacokinetic study.
Conclusion
The choice of a P-gp inhibitor for in vivo studies has significant implications for the interpretation of experimental results. Verapamil, as a first-generation inhibitor, has been instrumental in establishing the role of P-gp in drug disposition. However, its low potency and lack of specificity, particularly its inhibitory effects on CYP3A4, can complicate data analysis.
References
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. P glycoprotein and the mechanism of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular P-glycoprotein expression is associated with the intrinsic multidrug resistance phenotype in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of P-glycoprotein-mediated multidrug resistance by XR9051, a novel diketopiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclosporine A's Impact on Brain Uptake of (Rac)-GR218231: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide will present supporting experimental data for this mechanism by examining the effects of Cyclosporine A on the brain uptake of other known P-gp substrates. It will also explore alternative P-gp inhibitors and provide detailed experimental protocols relevant to studying drug brain uptake.
The P-glycoprotein Efflux Mechanism and its Inhibition by Cyclosporine A
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a critical component of the blood-brain barrier. It functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse compounds out of the brain and back into the bloodstream, thereby limiting their central nervous system (CNS) exposure. Many therapeutic agents, including a number of neurokinin-1 (NK1) receptor antagonists like aprepitant and rolapitant, are known substrates of P-gp.[1] This active efflux is a major hurdle in the development of CNS-active drugs.
Cyclosporine A is a potent immunosuppressant that also functions as a powerful inhibitor of P-gp.[2] By binding to P-gp, Cyclosporine A competitively inhibits the efflux of P-gp substrates, leading to their increased accumulation in the brain. This modulatory effect has been demonstrated for numerous drugs, providing a strong basis to predict a similar interaction with (Rac)-GR218231.
Interestingly, research has also shown that Cyclosporine A can act as a substance P (tachykinin NK1) receptor antagonist itself, suggesting a potential for both pharmacokinetic and pharmacodynamic interactions with this compound.[2]
Quantitative Data: Cyclosporine A's Effect on Brain Uptake of P-gp Substrates
The following tables summarize quantitative data from studies investigating the effect of Cyclosporine A on the brain concentration of known P-gp substrates. This data serves as a proxy to estimate the potential magnitude of Cyclosporine A's effect on this compound brain uptake.
| Drug | Animal Model | Cyclosporine A Dose | Brain Concentration Increase | Reference |
| Morphine | Human | 5 mg/kg, 2-hour infusion | 51% increase in calculated effect site concentration | [3] |
| Cefepime | Rat | 20 mg/kg | 71% increase in brain AUC | [4] |
| [18F]MC225 | Human | 2.5 mg/kg/hour | 45% increase in whole brain grey matter volume of distribution | [5][6] |
| Escitalopram | Mouse | Not specified | 70-80% increase in brain distribution | [7] |
Table 1: Effect of Cyclosporine A on Brain Uptake of Various P-gp Substrates. AUC refers to the Area Under the Curve, a measure of total drug exposure over time.
Alternative P-glycoprotein Inhibitors
Besides Cyclosporine A, several other compounds have been identified as P-gp inhibitors. These can be categorized into different generations based on their specificity and potency. A selection of these alternatives is presented below.
| Inhibitor | Class/Generation | Notes |
| Verapamil | First Generation Calcium Channel Blocker | Also a P-gp substrate. |
| Ketoconazole | First Generation Antifungal Agent | Potent inhibitor of both P-gp and CYP3A4. |
| PSC 833 (Valspodar) | Second Generation | Non-immunosuppressive analog of Cyclosporine A with higher potency. |
| Elacridar (GF120918) | Third Generation | Potent and specific P-gp and BCRP inhibitor. |
| Zosuquidar (LY335979) | Third Generation | Potent and specific P-gp inhibitor. |
| Natural Compounds | Various | Includes flavonoids (e.g., quercetin), and coumarins.[8][9] |
Table 2: A Selection of Alternative P-glycoprotein Inhibitors.
Experimental Protocols
To investigate the modulation of this compound brain uptake by Cyclosporine A, a standard in vivo experimental protocol would involve the following steps:
In Vivo Microdialysis in Rodents
This technique allows for the continuous sampling of unbound drug concentrations in the brain's extracellular fluid.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., striatum or prefrontal cortex) under anesthesia. A microdialysis probe is inserted through the guide cannula on the day of the experiment.
-
Drug Administration:
-
A solution of this compound is administered, typically intravenously or intraperitoneally.
-
In the experimental group, Cyclosporine A (e.g., 20 mg/kg, i.p.) is administered shortly before or concurrently with this compound. The control group receives a vehicle.
-
-
Microdialysis Sampling: The microdialysis probe is perfused with artificial cerebrospinal fluid at a low flow rate (e.g., 1-2 µL/min). Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).
-
Sample Analysis: The concentration of this compound in the dialysate samples is quantified using a sensitive analytical method such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Data Analysis: The area under the concentration-time curve (AUC) for the brain extracellular fluid is calculated for both the control and Cyclosporine A-treated groups to determine the fold-increase in brain penetration.
Visualizations
Figure 1: Mechanism of Cyclosporine A modulating this compound brain uptake.
Figure 2: Workflow for in vivo microdialysis experiment.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cyclosporin A is a substance P (tachykinin NK1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporine-inhibitable Blood-Brain Barrier Drug Transport Influences Clinical Morphine Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein related drug interactions: clinical importance and a consideration of disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The differential effect of cyclosporine on hypnotic response and pain reaction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporin A induces hyperpermeability of the blood-brain barrier by inhibiting autocrine adrenomedullin-mediated up-regulation of endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
Correlating In Vivo P-gp Function with In Vitro Expression: A Comparison Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the interplay between in vivo P-glycoprotein (P-gp) function and in vitro expression is critical for predicting drug disposition and efficacy. This guide provides a comparative overview of positron emission tomography (PET) imaging data using P-gp substrates and common in vitro methods for quantifying P-gp expression, supported by experimental data and detailed protocols.
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a key efflux transporter that limits the penetration of a wide array of xenobiotics across biological barriers, most notably the blood-brain barrier. Overexpression of P-gp is a significant mechanism of multidrug resistance in cancer. Therefore, accurately assessing P-gp function in vivo and correlating it with its expression levels in vitro is paramount for the development of effective therapeutics.
Positron Emission Tomography (PET) with radiolabeled P-gp substrates, such as [¹¹C]-(Rac)-GR218231, offers a non-invasive method to quantify P-gp activity in vivo.[1] This guide explores the correlation of such functional data with quantitative in vitro expression assays like Western blotting and quantitative real-time PCR (qRT-PCR).
Quantitative Data Comparison
Table 1: In Vivo P-gp Function Measured by [¹⁸F]MC225 PET in Rats [2][3][4][5]
| Treatment Group | Whole-Brain Influx Constant (K₁) | Whole-Brain Volume of Distribution (Vₜ) |
| Control | 0.30 ± 0.02 | 7.82 ± 0.38 |
| MC111 (Low Dose) | 0.28 ± 0.02 | 7.35 ± 0.38 |
| MC111 (High Dose) | 0.20 ± 0.02 | 5.92 ± 0.41 |
Data are presented as mean ± standard deviation. A decrease in K₁ and Vₜ indicates increased P-gp function (efflux activity).
Table 2: In Vitro P-gp Expression in Rat Brain Capillaries [2][3][4][5]
| Treatment Group | Relative P-gp Expression (vs. Control) |
| Control | 100% |
| MC111 Treated | Increasing trend up to 137% |
P-gp expression was assessed by Western blot. The data indicates a trend of increased protein expression with the inducer treatment, correlating with the observed increase in P-gp function from the PET data.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of key experimental protocols.
[¹¹C]-(Rac)-GR218231 PET Imaging Protocol
This protocol is based on typical methodologies for P-gp PET imaging in preclinical models.
-
Radiotracer Synthesis: [¹¹C]-(Rac)-GR218231 is synthesized by the reaction of the desmethyl precursor with [¹¹C]-methyl triflate.
-
Animal Preparation: Animals (e.g., rats) are anesthetized and placed in the PET scanner. A catheter is inserted for radiotracer injection and, if required, for arterial blood sampling.
-
PET Scan Acquisition: A dynamic PET scan is initiated upon intravenous injection of [¹¹C]-(Rac)-GR218231. The scan duration is typically 60 minutes.
-
Blood Sampling and Analysis: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unmetabolized tracer.
-
Data Analysis: Time-activity curves are generated for various brain regions. Kinetic modeling (e.g., one- or two-tissue compartment models) is applied to the data to estimate parameters such as the influx constant (K₁) and the total volume of distribution (Vₜ), which reflect P-gp activity.[2][4]
Western Blotting for P-gp Expression
This protocol outlines the steps for quantifying P-gp protein levels in tissue or cell lysates.
-
Protein Extraction: Tissues (e.g., brain capillaries) or cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: A standardized amount of protein (e.g., 20-40 µg) from each sample is loaded onto an SDS-polyacrylamide gel for electrophoretic separation based on molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for P-gp.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate, and the band intensity is quantified using densitometry software.
-
Normalization: P-gp band intensities are normalized to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.
Quantitative Real-Time PCR (qRT-PCR) for ABCB1 mRNA Expression
This protocol details the measurement of ABCB1 gene expression.
-
RNA Extraction: Total RNA is isolated from cells or tissues using a commercial kit.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined by spectrophotometry. RNA integrity is assessed, for example, by gel electrophoresis.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is amplified in a real-time PCR cycler using primers and a probe specific for the ABCB1 gene. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to monitor the amplification in real-time.
-
Data Analysis: The cycle threshold (Ct) values are determined for the ABCB1 gene and a reference (housekeeping) gene (e.g., GAPDH or ACTB). The relative expression of ABCB1 is calculated using the ΔΔCt method.
Visualizing the Workflow and Relationships
The following diagrams illustrate the experimental workflows and the conceptual relationship between in vivo and in vitro measurements.
Caption: Experimental workflow for correlating in vivo PET with in vitro expression.
References
- 1. Synthesis and evaluation of dopamine D3 receptor antagonist 11C-GR218231 as PET tracer for P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
A Head-to-Head In Vitro Comparison of Dopamine D3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The dopamine D3 receptor, a key player in cognitive and motivational processes, has emerged as a significant therapeutic target for a range of neuropsychiatric disorders. The development of selective D3 receptor antagonists is a focal point of modern drug discovery, aiming to modulate dopaminergic signaling with greater precision and fewer side effects than traditional dopamine receptor ligands. This guide provides a comprehensive in vitro comparison of various dopamine D3 antagonists, presenting key experimental data on their binding affinities, functional potencies, and selectivity over the closely related D2 receptor.
Data Presentation: Unveiling the Molecular Profile
The following tables summarize the in vitro pharmacological data for a selection of dopamine D3 receptor antagonists, facilitating a direct comparison of their binding and functional characteristics.
Table 1: Comparative Binding Affinities (Ki, nM) of Dopamine D3 Antagonists
| Compound | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity Ratio | Reference |
| HY-3-24 | 0.67 ± 0.11 | 86.7 ± 11.9 | ~130 | [1][2][3][4] |
| NGB2409 | 0.90 | >135 | >150 | [5][6] |
| Compound 1 | 0.92 | ~64.4 | ~70 | [5][6] |
| LS-3-134 | ~0.2 | ~30 | >150 | [7] |
| Compound 6a | 1.4 ± 0.21 | >560 | >400 | [7] |
| PF-4363467 (Compound 3) | 3.1 | 692 | ~223 | [8] |
| KKHA-761 (Compound 5) | 3.85 | 270 | ~70 | [5][6] |
| WW-III-55 | ~20 | >16000 | >800 | [7] |
| Fallypride | Sub-nanomolar | Sub-nanomolar | - | [9] |
| Fluortriopride (FTP) | Sub-nanomolar | Sub-nanomolar | - | [9] |
| SB-277011A | Low nanomolar | - | High | [10] |
| NGB 2904 | Low nanomolar | - | High | [10] |
| SB-414796 | - | - | >100 | [10] |
| Compound 31 | 2.8 (human) | 624.4 (human) | 223 | [5][6] |
Note: Ki values are indicative of the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value signifies a higher binding affinity. The D3/D2 selectivity ratio is calculated by dividing the D2 Ki by the D3 Ki.
Table 2: Comparative Functional Potencies (IC50, nM) of Dopamine D3 Antagonists
| Compound | Functional Assay | D3 IC50 (nM) | D2 IC50 (nM) | D3/D2 Potency Ratio | Reference |
| HY-3-24 | β-arrestin recruitment | 1.5 ± 0.58 | - | - | [1][2][3][4] |
| Fallypride | β-arrestin recruitment | 1.7 ± 0.8 | - | - | [9][11] |
| (+)-VK04–87 | β-arrestin recruitment | - | - | - | [12] |
| (−)-VK04–87 | β-arrestin recruitment | - | - | - | [12] |
| Sulpiride | β-arrestin recruitment | - | - | D2 > D3 (4.5-fold) | [12] |
| Fluortriopride (FTP) | β-arrestin recruitment | 611.7 ± 101.3 | - | - | [9][11] |
| KX-02-065 | β-arrestin recruitment | 678.1 ± 222.7 | - | - | [11] |
| SB269,652 | β-arrestin recruitment | 92.4 ± 17 | - | - | [13] |
| Sulpiride | β-arrestin recruitment | 41.8 ± 7.0 | - | - | [13] |
Note: IC50 values represent the concentration of an antagonist that inhibits a specific cellular response by 50%. In the context of these functional assays, a lower IC50 value indicates greater potency.
Experimental Protocols: The Foundation of Comparative Data
The data presented above are derived from rigorous in vitro experimental methodologies. Understanding these protocols is crucial for interpreting the results and designing future experiments.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a ligand for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled antagonist compounds by measuring their ability to compete with a radiolabeled ligand for binding to the dopamine D3 receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the human dopamine D3 or D2 receptor are prepared from stable cell lines (e.g., HEK293, CHO).[14] The protein concentration of the membrane preparation is determined using a method such as the Bradford assay.[14]
-
Incubation: A constant concentration of a suitable radioligand (e.g., [³H]-Spiperone, [¹²⁵I]HY-3-24) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled antagonist compound.[1][15][16]
-
Separation: The reaction mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known antagonist (e.g., haloperidol, (+)-butaclamol).[15][16] Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[13]
Functional Assays: Assessing Antagonist Potency
Functional assays measure the ability of an antagonist to block the cellular response initiated by an agonist (e.g., dopamine).
Objective: To determine the functional potency (IC50) of an antagonist by measuring its ability to inhibit dopamine-induced recruitment of β-arrestin to the D3 receptor.
General Protocol:
-
Cell Culture: A cell line engineered to co-express the human dopamine D3 receptor and a β-arrestin fusion protein is used.[14] The β-arrestin is often fused to a reporter enzyme fragment.
-
Compound Addition: The cells are incubated with varying concentrations of the antagonist compound.[9]
-
Agonist Stimulation: A fixed concentration of dopamine (typically the EC80 or EC90, the concentration that elicits 80% or 90% of the maximal response) is added to the cells to stimulate β-arrestin recruitment.[9][12]
-
Detection: After an incubation period, a detection reagent is added that contains the substrate for the reporter enzyme. The interaction of the enzyme fragment on β-arrestin with its complement upon recruitment to the receptor generates a luminescent or fluorescent signal.[9]
-
Data Analysis: The signal is measured using a plate reader. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[9]
Signaling Pathways: The Mechanism of Action
Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[17] Antagonists block the intracellular signaling cascade initiated by the binding of dopamine.
This guide provides a snapshot of the in vitro pharmacological profiles of several dopamine D3 receptor antagonists. The presented data and experimental protocols offer a valuable resource for researchers in the field of neuroscience and drug development, aiding in the selection of appropriate tool compounds and the design of future studies aimed at unraveling the therapeutic potential of D3 receptor modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 4. In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 6. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence for a stereoselective mechanism for bitopic activity by extended-length antagonists of the D3 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the binding and functional properties of extended length D3 dopamine receptor-selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 16. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. innoprot.com [innoprot.com]
Cross-Validation of Urotensin-II Receptor Antagonist Findings with Autoradiography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of urotensin-II (UT) receptor antagonists, with a focus on cross-validating binding affinity data with autoradiography. While direct autoradiography data for (Rac)-GR218231 is not publicly available, this document outlines a framework for such validation by comparing its known characteristics with well-studied UT receptor ligands. The provided experimental protocols and data serve as a methodological reference for researchers aiming to characterize novel UT receptor modulators.
Introduction to Urotensin-II and its Receptor
Urotensin-II (U-II) is a cyclic peptide and is considered one of the most potent vasoconstrictors identified to date.[1][2][3][4] It exerts its effects by binding to the urotensin-II receptor (UT), a G protein-coupled receptor (GPCR) formerly known as GPR14.[5][6] The U-II/UT system is implicated in a variety of physiological processes and is a promising therapeutic target for cardiovascular and renal diseases.[2][3][5][7] The UT receptor is coupled to Gαq/11, and its activation leads to the stimulation of phospholipase C (PLC), subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels.[3]
Comparative Analysis of UT Receptor Antagonists
The development of potent and selective UT receptor antagonists is crucial for investigating the therapeutic potential of targeting the U-II system. This section compares this compound with other notable UT receptor antagonists, focusing on their binding affinities.
Data Presentation
| Compound | Target | Action | Ki (nM) | pKi | Species | Assay Conditions | Reference |
| This compound | Urotensin-II Receptor | Antagonist | 1.26 | 8.9 | Human | Recombinant CHO cells | ChEMBL ID: CHEMBL131556 |
| Urantide | Urotensin-II Receptor | Antagonist | - | 8.3 | Human | Recombinant CHO/K1 cells, [125I]hU-II displacement | [8][9] |
| Palosuran | Urotensin-II Receptor | Antagonist | 5 | - | Human | Recombinant cell membranes | [10] |
| Palosuran | Urotensin-II Receptor | Antagonist | 276 | - | Human | Intact cells | [10] |
| SB-657510 | Urotensin-II Receptor | Antagonist | 61 | - | Human | Cell membrane binding | [10] |
| SB-657510 | Urotensin-II Receptor | Antagonist | 46 | - | Human | Whole cell binding | [10] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is adapted from studies on urantide and other UT receptor antagonists and can be applied to characterize this compound.[8][9][11]
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human UT receptor.
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
-
Binding Assay:
-
Incubate cell membranes with a constant concentration of a radiolabeled UT receptor agonist (e.g., [125I]hU-II) and varying concentrations of the unlabeled antagonist (this compound or other comparators).
-
Incubations are typically carried out in a buffer containing protease inhibitors at room temperature for a defined period to reach equilibrium.
-
-
Separation and Counting:
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Receptor Autoradiography
This protocol is based on a study of [125I]hU-II binding in rat kidney and can be adapted for the cross-validation of this compound findings in various tissues.[12]
-
Tissue Preparation:
-
Obtain fresh-frozen tissue sections (e.g., brain, kidney, vascular tissue) from appropriate animal models or human samples.
-
Section the tissues using a cryostat and mount them on microscope slides.
-
-
Incubation:
-
Pre-incubate the tissue sections in a buffer to rehydrate and remove endogenous ligands.
-
Incubate the sections with a radiolabeled ligand (e.g., [125I]hU-II) at a concentration near its Kd.
-
For competition studies, co-incubate adjacent sections with the radioligand and increasing concentrations of the unlabeled antagonist (this compound).
-
To determine non-specific binding, incubate a set of sections with the radioligand in the presence of a high concentration of an unlabeled UT receptor agonist or antagonist.
-
-
Washing and Drying:
-
Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Briefly rinse in distilled water and dry the sections under a stream of cool air.
-
-
Imaging:
-
Expose the dried sections to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.
-
Scan the imaging plate or develop the film to visualize the distribution and density of radioligand binding.
-
-
Data Analysis:
-
Quantify the optical density of the autoradiograms using a computerized image analysis system.
-
Convert optical density values to radioligand concentration (fmol/mg tissue equivalent) using the co-exposed standards.
-
Determine the binding parameters (Kd and Bmax) from saturation experiments or the Ki from competition experiments.
-
Mandatory Visualizations
Urotensin-II Receptor Signaling Pathway
Caption: Urotensin-II receptor signaling cascade.
Experimental Workflow for Autoradiography Cross-Validation
Caption: Workflow for quantitative receptor autoradiography.
Conclusion
While direct experimental data for the autoradiographic validation of this compound is not currently available, the comparative data and protocols presented in this guide offer a robust framework for such investigations. By comparing its binding affinity with established urotensin-II receptor antagonists like urantide and palosuran, and by employing standardized autoradiography techniques, researchers can effectively characterize the in-situ binding properties of this compound and other novel compounds targeting the U-II system. This approach is essential for validating in vitro findings and advancing the development of new therapeutics for cardiovascular and other related diseases.
References
- 1. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urotensin-II receptor ligands. From agonist to antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 6. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 7. The urotensin II receptor antagonist, urantide, protects against atherosclerosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palosuran inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The peptidic urotensin-II receptor ligand GSK248451 possesses less intrinsic activity than the low-efficacy partial agonists SB-710411 and urantide in native mammalian tissues and recombinant cell systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and characterization of binding sites for human urotensin-II in Sprague-Dawley rat renal medulla using quantitative receptor autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling P-glycoprotein Activity: A Superior Approach to Antibody-Based Detection
For researchers, scientists, and drug development professionals investigating the multifaceted role of P-glycoprotein (P-gp) in multidrug resistance, a critical choice lies in the method of its detection. While antibody-based techniques provide a snapshot of P-gp expression, they often fall short of revealing the true functional activity of this crucial efflux pump. This guide illuminates the advantages of utilizing functional probes, exemplified by the principles of fluorescent substrate assays, over traditional antibody-based P-gp detection methods.
At the heart of this comparison lies a fundamental distinction: antibody-based methods quantify the presence of the P-gp protein, whereas functional probes measure its efflux activity. This distinction is paramount, as the mere presence of the P-gp protein does not always correlate with its transport function, which is the direct cause of multidrug resistance.
Functional Probes vs. Antibody-Based Detection: A Head-to-Head Comparison
Functional assays, which utilize fluorescent substrates of P-gp, offer a more biologically relevant assessment of its activity. These probes are actively transported out of cells by functional P-gp, and the resulting change in fluorescence provides a dynamic and quantitative measure of efflux. In contrast, antibody-based methods, such as flow cytometry, immunohistochemistry, and Western blotting, identify the P-gp protein itself, regardless of its functional state.
Studies have shown a poor correlation between the level of P-gp detected by monoclonal antibodies and its functional activity as measured by drug uptake assays[1]. This discrepancy can arise from various factors, including the presence of non-functional or improperly localized P-gp, which antibodies may still detect. Consequently, functional assays often provide a more accurate prediction of cellular drug resistance[2].
Quantitative Data Summary
The following table summarizes a direct comparison between a fluorescent probe (LightSpot®-FL-1) and anti-P-gp immunostaining for detecting P-gp expression changes in SUM1315 cells treated with Olaparib. The data highlights the comparable detection efficiency, with the fluorescent probe offering a more direct route to quantifying P-gp levels.
| Method | Condition | Mean Fluorescence Intensity (FU x 10³) | Fold Change vs. Control |
| Anti-P-gp Immunostaining | Control (0.1% DMSO) | 3.5 ± 0.2 | 1.00 |
| 10 µM Olaparib | 3.6 ± 0.2 | 1.03 | |
| 50 µM Olaparib | 3.9 ± 0.2 | 1.11 | |
| 100 µM Olaparib | 3.9 ± 0.1 | 1.11 | |
| Fluorescent Probe (LightSpot®-FL-1) | Control (0.1% DMSO) | 16.1 ± 5.3 | 1.00 |
| 10 µM Olaparib | 17.4 ± 4.3 | 1.08 | |
| 50 µM Olaparib | 27.0 ± 8.6 | 1.68 | |
| 100 µM Olaparib | 25.5 ± 7.7 | 1.58 |
Data adapted from a study comparing anti-P-gp immunostaining and a fluorescent probe in a triple-negative breast cancer cell line[3].
Delving into the Mechanisms and Workflows
To fully appreciate the advantages of functional probes, it is essential to understand the underlying principles and experimental workflows of both detection methodologies.
P-glycoprotein Efflux Mechanism
P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to actively extrude a wide array of substrates from the cell's cytoplasm, thereby reducing their intracellular concentration.
Caption: P-gp utilizes ATP hydrolysis to efflux substrates.
Experimental Protocols
I. Functional P-gp Detection using a Fluorescent Probe
This protocol describes a general method for assessing P-gp activity using a fluorescent substrate.
1. Cell Preparation:
-
Culture cells to be analyzed to an appropriate confluency in a 96-well plate.
-
Include both a P-gp expressing cell line (positive control) and a non-expressing or low-expressing cell line (negative control).
2. Incubation with P-gp Inhibitor (Control):
-
To confirm that the efflux is P-gp specific, treat a subset of cells with a known P-gp inhibitor (e.g., Verapamil, Tariquidar) for 30-60 minutes.
3. Fluorescent Probe Loading:
-
Add the fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM) to all wells at a predetermined concentration.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C, protected from light.
4. Measurement:
-
Wash the cells with a cold buffer to remove the extracellular probe.
-
Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.
5. Data Analysis:
-
Compare the fluorescence intensity between the P-gp expressing cells and the negative control cells.
-
In P-gp expressing cells, compare the fluorescence in the presence and absence of the P-gp inhibitor. Higher fluorescence in the presence of the inhibitor indicates P-gp-mediated efflux.
Caption: Workflow for a functional P-gp assay.
II. Antibody-Based P-gp Detection by Flow Cytometry
This protocol outlines the steps for detecting P-gp protein expression on the cell surface using a specific antibody.
1. Cell Preparation:
-
Harvest cultured cells and prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in staining buffer.
2. Antibody Staining:
-
Add a fluorochrome-conjugated primary antibody specific to an extracellular epitope of P-gp to the cell suspension.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Include an isotype control to account for non-specific antibody binding.
3. Washing:
-
Wash the cells twice with cold staining buffer to remove unbound antibodies.
4. Flow Cytometry Analysis:
-
Resuspend the cells in staining buffer.
-
Acquire data on a flow cytometer, exciting the fluorochrome with the appropriate laser and detecting the emission.
5. Data Analysis:
-
Gate on the cell population of interest.
-
Compare the fluorescence intensity of the cells stained with the P-gp antibody to the isotype control. A shift in fluorescence indicates P-gp expression.
Caption: Workflow for antibody-based P-gp detection.
Core Advantages of Functional Probes
The choice of detection method can significantly impact the interpretation of experimental results. The primary advantages of using functional probes over antibody-based detection are summarized below.
Caption: Advantages of functional probes over antibodies.
References
- 1. Comparison of two methods to detect P-glycoprotein in patients with chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of P-glycoprotein Substrates in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commonly studied P-glycoprotein (P-gp) substrates in various preclinical models. The objective is to offer a clear, data-driven comparison of their performance, supported by detailed experimental protocols to aid in the design and interpretation of P-gp-related drug development studies.
Introduction to P-glycoprotein and Preclinical Models
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a crucial ATP-dependent efflux transporter.[1] It is highly expressed in barrier tissues such as the intestinal epithelium, the blood-brain barrier, and the kidney, where it actively transports a wide variety of structurally diverse compounds out of cells.[2] This efflux activity significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of many drugs, often leading to reduced oral bioavailability and limited central nervous system penetration.[3][4] Consequently, the early identification of compounds as P-gp substrates is a critical step in drug discovery and development.
A variety of in vitro and in vivo preclinical models are utilized to assess the interaction of drug candidates with P-gp. The most common in vitro models are cell-based assays using either human colon adenocarcinoma cells (Caco-2) or Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1).[5][6] These cells form polarized monolayers, allowing for the measurement of bidirectional transport of a compound to determine its efflux ratio—a key indicator of P-gp substrate liability. For in vivo assessment, rodent models, particularly genetically engineered mice lacking the genes for P-gp (mdr1a/b knockout mice), are invaluable for understanding the impact of P-gp on drug pharmacokinetics and tissue distribution in a physiological setting.[3][7][8]
This guide will compare the performance of three well-characterized P-gp substrates—Digoxin, Verapamil, and Rhodamine 123—across these preclinical models. Additionally, data for Paclitaxel and Fexofenadine are included to provide a broader context.
Data Presentation: Quantitative Comparison of P-gp Substrates
The following tables summarize quantitative data from preclinical studies, providing a direct comparison of key parameters for different P-gp substrates.
In Vitro Models: Efflux Ratios in Caco-2 and MDCK-MDR1 Cells
The efflux ratio (ER) is the ratio of the apparent permeability (Papp) in the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction. An efflux ratio greater than 2 is generally considered indicative of active efflux.
| Substrate | Cell Line | Efflux Ratio (ER) | Comments |
| Digoxin | Caco-2 | 17 | Digoxin is a classic P-gp substrate often used as a probe in drug-drug interaction studies.[5][9] |
| MDCK-MDR1 | 120 | The significantly higher ER in MDCK-MDR1 cells reflects the overexpression of human P-gp in this cell line.[5] | |
| Quinidine | Caco-2 | 2.5 | A moderate P-gp substrate.[10] |
| MDCK-MDR1 | 838 | Demonstrates a very high degree of P-gp mediated efflux in the transfected cell line.[10] | |
| Rhodamine 123 | Caco-2 | 4 | A fluorescent P-gp substrate commonly used in functional assays.[10] |
| MDCK-MDR1 | >10 | ||
| Paclitaxel | Caco-2 | >9 | A potent anticancer drug and a well-known P-gp substrate.[6][11] |
| MDCK-MDR1 | >10 |
In Vivo Models: Pharmacokinetic Parameters in Rodents
The impact of P-gp on the in vivo disposition of substrates is often evaluated by comparing pharmacokinetic parameters in wild-type (WT) animals with those in mdr1a/b knockout (KO) mice, which lack functional P-gp.
| Substrate | Animal Model | Parameter | Wild-Type (WT) | mdr1a/b Knockout (KO) | Fold Increase (KO/WT) |
| Digoxin | Mouse | Brain Concentration (12h post-i.v.) | - | - | 68-fold higher in KO |
| Mouse | Plasma Concentration (4h post-i.v.) | - | - | Markedly increased in KO[8] | |
| Paclitaxel | Mouse | Oral Bioavailability | 11% | 35% | 3.2 |
| Mouse | Plasma AUC (oral admin.) | - | - | 6-fold higher in KO[3][4] | |
| Mouse | Plasma AUC (i.v. admin.) | - | - | 2-fold higher in KO[3][4] | |
| Fexofenadine | Mouse | Plasma Concentration (oral admin.) | - | - | 6-fold higher in KO |
| Mouse | Brain-to-Plasma Ratio | - | - | ~3-fold higher in KO |
Mandatory Visualization
Preclinical P-gp Substrate Assessment Workflow
Caption: Workflow for preclinical assessment of P-gp substrates.
Cellular P-gp Efflux Mechanism
Caption: Mechanism of P-gp mediated drug efflux from a cell.
Experimental Protocols
Caco-2 Permeability Assay
Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer to assess its potential as a P-gp substrate.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[12]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). A TEER value of ≥250 Ω·cm² is typically considered acceptable.[12] The permeability of a paracellular marker, such as mannitol, is also assessed to confirm tight junction integrity.[12]
-
Transport Experiment:
-
The transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) is added to both the apical (A) and basolateral (B) chambers of the Transwell plate.[13]
-
For A-to-B transport, the test compound is added to the apical chamber, and samples are collected from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
For B-to-A transport, the test compound is added to the basolateral chamber, and samples are collected from the apical chamber.
-
To confirm P-gp involvement, the experiment is repeated in the presence of a known P-gp inhibitor, such as verapamil.[2]
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.[12] The efflux ratio is then calculated as Papp (B-A) / Papp (A-B).
MDCK-MDR1 Bidirectional Transport Assay
Objective: To specifically assess the role of human P-gp in the efflux of a test compound using a cell line that overexpresses the transporter.
Methodology:
-
Cell Culture: MDCK cells stably transfected with the human MDR1 gene (MDCK-MDR1) are seeded on permeable filter supports and cultured to form a confluent monolayer.[14]
-
Monolayer Integrity: Similar to the Caco-2 assay, monolayer integrity is confirmed by TEER measurement and the permeability of a paracellular marker.
-
Transport Experiment: The bidirectional transport experiment is conducted as described for the Caco-2 assay, measuring both A-to-B and B-to-A transport of the test compound.[14] The experiment can also be performed with wild-type MDCK cells (which have low levels of endogenous canine P-gp) as a control.[14]
-
Sample Analysis and Data Analysis: Sample analysis and the calculation of Papp and efflux ratio are performed as described for the Caco-2 assay. A significantly higher efflux ratio in MDCK-MDR1 cells compared to wild-type MDCK cells provides strong evidence of P-gp-mediated transport.
Rhodamine 123 Efflux Assay
Objective: To functionally assess P-gp activity and its inhibition by test compounds using the fluorescent P-gp substrate Rhodamine 123.
Methodology:
-
Cell Preparation: A P-gp overexpressing cell line (e.g., K562/ADR or MDCK-MDR1) and a corresponding parental cell line are harvested and suspended in a suitable buffer.[13]
-
Inhibitor Incubation: Cells are pre-incubated with the test compound (potential inhibitor) or a known inhibitor (e.g., verapamil) for a specified period (e.g., 30 minutes at 37°C).[13]
-
Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension, and the cells are incubated to allow for its uptake (e.g., 30-60 minutes at 37°C, protected from light).[13]
-
Efflux: The cells are washed to remove extracellular Rhodamine 123 and then incubated in fresh, pre-warmed medium to allow for efflux (e.g., 1-2 hours at 37°C).[13]
-
Flow Cytometry Analysis: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer.[15]
-
Data Analysis: A decrease in the efflux of Rhodamine 123 (i.e., an increase in intracellular fluorescence) in the presence of a test compound indicates inhibition of P-gp. The half-maximal inhibitory concentration (IC50) can be determined by testing a range of concentrations of the inhibitor.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the in vivo impact of P-gp on the pharmacokinetics of a test compound by comparing its disposition in wild-type and mdr1a/b knockout mice.
Methodology:
-
Animal Models: Wild-type mice (e.g., FVB) and mdr1a/b knockout mice on the same genetic background are used.[16]
-
Drug Administration: The test compound is administered to both groups of mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Tissue Distribution (Optional): At the end of the study, tissues of interest (e.g., brain, liver, intestine) can be collected to assess drug distribution.
-
Sample Analysis: The concentration of the test compound in plasma and tissue homogenates is determined by LC-MS/MS.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), and oral bioavailability are calculated for both groups. A significantly higher AUC and bioavailability in the knockout mice compared to the wild-type mice indicates that the compound is a P-gp substrate in vivo.[3][4][8]
References
- 1. dbkgroup.org [dbkgroup.org]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Limited oral bioavailability and active epithelial excretion of paclitaxel (Taxol) caused by P-glycoprotein in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limited oral bioavailability and active epithelial excretion of paclitaxel (Taxol) caused by P-glycoprotein in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Differential selectivity of efflux transporter inhibitors in Caco-2 and MDCK-MDR1 monolayers: a strategy to assess the interaction of a new chemical entity with P-gp, BCRP, and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiologically based pharmacokinetics of digoxin in mdr1a knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absence of the mdr1a P-Glycoprotein in mice affects tissue distribution and pharmacokinetics of dexamethasone, digoxin, and cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the Potency of Anti-HIV and Anti-HCV Drugs to Inhibit P-Glycoprotein Mediated Efflux of Digoxin in Caco-2 Cell Line and Human Precision-Cut Intestinal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. benchchem.com [benchchem.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mdr1a/b | Taconic Biosciences [taconic.com]
Assessing P-glycoprotein Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a potential P-glycoprotein (P-gp) inhibitor is critical. This guide provides a framework for assessing the selectivity of novel compounds, such as (Rac)-GR218231, by comparing their activity against well-characterized P-gp inhibitors and other key ATP-binding cassette (ABC) transporters.
P-glycoprotein (ABCB1) is a crucial efflux transporter that plays a significant role in drug disposition and multidrug resistance in cancer.[1] Inhibition of P-gp can enhance the bioavailability and efficacy of various therapeutic agents. However, non-specific inhibition of other transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can lead to unintended drug-drug interactions and toxicity.[2] Therefore, a thorough evaluation of an inhibitor's specificity is paramount during preclinical development.
This guide outlines key in vitro assays to determine the inhibitory potency and selectivity of a test compound. Data for three well-known P-gp inhibitors—verapamil (a first-generation inhibitor), zosuquidar (a third-generation inhibitor), and tariquidar (a third-generation inhibitor)—are presented as a benchmark for comparison.
Key Experimental Assays for Assessing P-gp Inhibition and Specificity
Several in vitro methods are commonly employed to evaluate the interaction of compounds with P-gp and other transporters.[3] These assays are crucial for determining the half-maximal inhibitory concentration (IC50) and assessing cross-reactivity.
P-gp ATPase Activity Assay
This assay directly measures the interaction of a compound with P-gp by quantifying its effect on ATP hydrolysis. P-gp substrates and inhibitors modulate the rate at which P-gp hydrolyzes ATP. This change in ATPase activity can be measured colorimetrically by detecting the amount of inorganic phosphate produced.
Calcein-AM Efflux Assay
A widely used fluorescence-based assay for screening P-gp inhibitors. Calcein-AM is a non-fluorescent, lipophilic substrate that readily enters cells and is hydrolyzed by intracellular esterases into the fluorescent and membrane-impermeable calcein. In P-gp overexpressing cells, calcein-AM is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of calcein and a corresponding increase in fluorescence.
Bidirectional Transport Assay using Caco-2 Cells
Caco-2 cells, a human colon adenocarcinoma cell line, form polarized monolayers that express P-gp and other transporters, mimicking the intestinal barrier. This assay measures the transport of a known P-gp substrate (e.g., digoxin) across the Caco-2 monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A potent P-gp inhibitor will reduce the B-A efflux of the substrate, resulting in a decreased efflux ratio (B-A permeability / A-B permeability).
Comparative Data for P-gp Inhibitors
The following tables summarize the inhibitory potency (IC50) of verapamil, zosuquidar, and tariquidar against P-gp, as well as their selectivity against MRP1 and BCRP. This data serves as a reference for evaluating the specificity of a new chemical entity like this compound.
| Compound | P-gp (ABCB1) IC50 | Assay Method | Reference Cell Line |
| Verapamil | 0.5 - 5 µM | Rhodamine 123 Accumulation / Transport | MCF7R / Caco-2 |
| Zosuquidar | 0.01 - 0.1 µM | Calcein-AM Efflux / Drug Sensitivity | MDCKII-MDR1 / Leukemia cell lines |
| Tariquidar | 0.025 - 0.08 µM | Drug Sensitivity / Rhodamine Efflux | Multidrug-resistant tumor cell lines |
Table 1: Comparative Inhibitory Potency against P-glycoprotein.
| Compound | MRP1 (ABCC1) Inhibition | BCRP (ABCG2) Inhibition | Selectivity Notes |
| Verapamil | Weak to moderate inhibition | Weak inhibition | First-generation inhibitor with known off-target effects, including calcium channel blockade.[2][4] |
| Zosuquidar | Not affected | Not affected | Highly specific for P-gp, making it a valuable experimental tool.[5][6] |
| Tariquidar | Does not inhibit MRP1 | Inhibits BCRP at concentrations ≥100 nM | A potent P-gp inhibitor that also shows activity against BCRP at higher concentrations.[1][7] |
Table 2: Selectivity Profile of P-gp Inhibitors against MRP1 and BCRP.
Experimental Protocols
Detailed methodologies for the key assays are provided below to guide researchers in their experimental design.
P-gp ATPase Activity Assay Protocol
-
Preparation: Utilize membrane vesicles from cells overexpressing human P-gp.
-
Reaction Mixture: Prepare a reaction buffer containing the membrane vesicles, the test compound (e.g., this compound) at various concentrations, and a P-gp substrate (e.g., verapamil) to stimulate ATPase activity.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 20 minutes).
-
Termination: Stop the reaction by adding a detection reagent.
-
Detection: Measure the amount of inorganic phosphate released using a colorimetric method (e.g., absorbance at 650 nm).
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
Calcein-AM Efflux Assay Protocol
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., MDCKII-MDR1) in a 96-well plate and culture to form a confluent monolayer.
-
Compound Incubation: Wash the cells and pre-incubate with various concentrations of the test compound or a positive control (e.g., verapamil) for 30-60 minutes at 37°C.
-
Substrate Addition: Add Calcein-AM to the wells and incubate for another 30-60 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with ice-cold buffer to stop the efflux and measure the intracellular calcein fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
Data Analysis: Determine the percentage of inhibition of Calcein-AM efflux for each concentration of the test compound and calculate the IC50 value.
Caco-2 Bidirectional Transport Assay Protocol
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-28 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
A-B Transport: Add a P-gp substrate (e.g., 1 µM Digoxin) with and without the test compound to the apical (A) chamber and fresh buffer to the basolateral (B) chamber.
-
B-A Transport: Add the same solutions to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours) with gentle shaking.
-
Sample Analysis: Collect samples from the receiver chambers at the end of the incubation and quantify the concentration of the P-gp substrate using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability (Papp) in both directions and determine the efflux ratio. Calculate the percent inhibition of the efflux ratio by the test compound to determine its IC50.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the Calcein-AM Efflux Assay.
Caption: Workflow for the Caco-2 Bidirectional Transport Assay.
By following these protocols and comparing the resulting data with the provided benchmarks, researchers can effectively assess the specificity of new P-glycoprotein inhibitors like this compound, ensuring a more comprehensive understanding of their pharmacological profile. This systematic approach is essential for identifying promising and selective drug candidates for further development.
References
- 1. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Verapamil suppresses the emergence of P-glycoprotein-mediated multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of (Rac)-GR218231: A Guide for Laboratory Professionals
A Critical Note on (Rac)-GR218231: As of the current date, a specific Safety Data Sheet (SDS) and detailed disposal procedures for this compound are not publicly available. This document provides essential safety and logistical information based on established best practices for the handling and disposal of novel, research-grade small molecule inhibitors in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's specific Environmental Health and Safety (EHS) guidelines and treat this compound as a potentially hazardous substance of unknown toxicity. This guide offers a procedural framework for its safe operational use and disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards.
General Handling and Personal Protective Equipment (PPE)
Given the absence of specific toxicity data, this compound should be handled with caution. The following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. Adherence to the following step-by-step protocol is essential for all research personnel.
-
Identification and Classification: In the absence of an SDS, this compound must be treated as hazardous chemical waste.[1] Do not dispose of this compound down the drain or in regular trash.[2]
-
Waste Segregation: All waste streams containing this compound must be segregated from other laboratory waste. This includes:
-
Solid Waste: Unused or expired solid this compound and any contaminated disposable materials (e.g., weighing paper, pipette tips, vials, gloves) should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: All solutions containing this compound, including stock solutions, experimental working solutions, and contaminated solvents, must be collected in a separate, designated liquid hazardous waste container.[1] The container must be compatible with the solvents used.[4]
-
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent(s) and estimated concentration, and the date of accumulation.[3]
-
Storage: Waste containers should be stored in a designated and secure satellite accumulation area within the laboratory.[5][6] This area should be away from general laboratory traffic and in a well-ventilated location.[1] Ensure that the containers are kept tightly closed except when adding waste.[7]
-
Disposal Request: Once a waste container is full or has reached the institutional time limit for accumulation, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[1] Follow your institution's specific procedures for requesting a chemical waste pickup.
Quantitative Data Summary
The following table summarizes key data points relevant to the safe handling and disposal of a typical powdered small molecule inhibitor. Note that these values are illustrative and may not be specific to this compound.
| Parameter | Value/Instruction | Importance for Disposal |
| Physical State | Solid (powder) | Requires careful handling to avoid generating dust. |
| Solubility | Soluble in DMSO and ethanol | Informs the choice of solvent for creating solutions and for decontamination. |
| LD50 (Lethal Dose, 50%) | Data not available | The absence of toxicity data necessitates treating the compound as highly toxic.[3] |
| Water Solubility | Data not available | Influences the potential for environmental contamination if improperly disposed of down the drain.[3] |
| Container Type | Glass or compatible plastic | Ensures the integrity of the waste container and prevents leaks.[4] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the general steps for preparing a stock solution of a powdered small molecule inhibitor for use in a cell-based assay.
-
Pre-weighing: Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Weighing: Carefully add the desired amount of the powdered inhibitor to the microcentrifuge tube in a chemical fume hood.
-
Solvent Addition: In the chemical fume hood, add the calculated volume of a suitable solvent (e.g., DMSO) to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube until the compound is completely dissolved. Gentle heating or sonication may be required for some compounds.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at the recommended temperature (e.g., -20°C).
-
Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) in the designated hazardous chemical waste containers. Dispose of any unused stock or working solutions as liquid hazardous waste.[1]
Visualizing Disposal Procedures
The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process for handling laboratory chemical waste.
Caption: Disposal Workflow for this compound
Caption: Chemical Waste Decision Pathway
References
Safe Handling and Disposal of (Rac)-GR218231: A Guide for Laboratory Personnel
IMMEDIATE ACTION REQUIRED: In the absence of a specific Safety Data Sheet (SDS) for (Rac)-GR218231, this compound must be handled as a highly potent active pharmaceutical ingredient (HPAPI). A conservative approach is essential to ensure personnel safety and prevent environmental contamination. The following guidelines provide a framework for the safe handling and disposal of this compound, based on established protocols for potent pharmaceutical compounds.
These procedures are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to mitigate potential health risks associated with handling compounds of unknown toxicity.
I. Personal Protective Equipment (PPE)
The primary goal when handling potent compounds is to minimize exposure through a multi-layered approach that includes engineering controls and appropriate PPE. The recommended PPE level for this compound, assuming high potency, is summarized below.
| PPE Category | Recommended Equipment |
| Respiratory | A full-face powered air-purifying respirator (PAPR) is recommended, especially when handling powders or performing tasks that could generate aerosols. At a minimum, a well-fitted N95 or higher-level respirator should be used for handling small quantities in a contained environment. |
| Eye/Face | Chemical splash goggles and a face shield are required to protect against splashes and airborne particles. |
| Hand Protection | Double gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon suspected contamination. |
| Body Protection | A disposable, solid-front protective gown with tight-fitting cuffs is required. For larger quantities or procedures with a higher risk of contamination, a full-body protective suit may be necessary. Shoe covers should also be worn. |
II. Operational Plan for Handling this compound
A systematic workflow is crucial to ensure safety and containment. The following step-by-step process outlines the key stages of handling this compound in a laboratory setting.
A. Preparation and Pre-Handling:
-
Designated Area: All handling of this compound must occur in a designated and restricted area, such as a containment isolator (glove box) or a certified chemical fume hood with appropriate face velocity.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing papers, spatulas, containers, and waste disposal bags, before introducing the compound into the handling area.
-
Don PPE: Put on all required PPE in the correct sequence (e.g., shoe covers, inner gloves, gown, outer gloves, head cover, face shield/goggles, and respirator).
B. Compound Handling:
-
Weighing and Transfer:
-
Perform all weighing and transfers of powdered this compound within a containment device to prevent the generation and dispersal of dust.
-
Use disposable weighing boats or papers to minimize cleaning requirements.
-
Employ a gentle tapping technique rather than pouring to transfer powders.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing.
-
Keep containers closed whenever possible.
-
C. Post-Handling and Decontamination:
-
Surface Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. The choice of deactivating agent will depend on the chemical nature of the compound; in its absence, a suitable solvent followed by a detergent solution is a general practice.
-
Doff PPE: Remove PPE in a designated area, taking care to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work and removing PPE.
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Solid Waste (Contaminated PPE, consumables) | All disposable items that have come into contact with this compound (e.g., gloves, gowns, weighing papers, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. This waste should be incinerated by a licensed hazardous waste disposal service.[1][2] |
| Liquid Waste (Solvents, reaction mixtures) | Collect all liquid waste containing this compound in a sealed, properly labeled, and leak-proof hazardous waste container. The container should be compatible with the solvents used. The waste must be disposed of through a certified hazardous waste management company, likely via incineration.[1][3] |
| Unused Compound | Unused or expired this compound should be treated as hazardous waste and disposed of in its original container (or a suitable, labeled container) through a licensed chemical waste disposal service. Do not attempt to dispose of it down the drain or in regular trash.[1] |
| Sharps (Needles, scalpels) | Any sharps contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and leak-proof. The container should be clearly labeled as hazardous waste and disposed of through a specialized waste handler. |
IV. Experimental Workflow and Safety Precautions
The following diagram illustrates the logical flow of operations for handling this compound, emphasizing the integration of safety measures at each step.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
